1-Chloro-4-nonyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloronon-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZYERSKMQJUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187763 | |
| Record name | 1-Chloro-4-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-74-8 | |
| Record name | 1-Chloro-4-nonyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3416-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: A Modern Approach to a Versatile Intermediate
An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-4-nonyne
In the landscape of synthetic organic chemistry, the development of robust and reproducible protocols for creating functionalized building blocks is paramount. This compound (CAS No. 3416-74-8) represents a valuable, yet not commonly documented, intermediate.[1][2][3] Its structure, featuring a terminal chloroalkyl group and an internal alkyne, offers dual reactivity for subsequent transformations, making it a desirable substrate in medicinal chemistry and materials science. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the logical flow of a research and development campaign—from strategic synthetic design to rigorous analytical validation. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, providing the researcher with the causality behind each step and ensuring the integrity of the final product.
Part 1: Strategic Synthesis of this compound
The core of any successful synthesis lies in a logical and efficient strategy. For this compound, a retrosynthetic analysis points towards a powerful and highly reliable C-C bond-forming reaction: the alkylation of a terminal alkyne.[4][5] This approach leverages the enhanced acidity of the terminal alkynyl proton (pKa ≈ 25), which can be readily removed by a strong base to generate a potent carbon nucleophile—the acetylide anion.[4]
Our chosen strategy involves the deprotonation of 1-hexyne followed by a nucleophilic substitution (SN2) reaction with 1-bromo-3-chloropropane. This specific alkyl halide is selected for its differential reactivity; the carbon-bromine bond is significantly more labile than the carbon-chlorine bond, allowing for selective displacement of the bromide leaving group.[4][6]
Causality of Reagent and Condition Selection
-
Base Selection (n-Butyllithium): While other strong bases like sodium amide (NaNH₂) can be used, n-butyllithium (n-BuLi) in hexanes is chosen for its clean reactivity and the high solubility of the resulting lithium acetylide in ethereal solvents. Its use necessitates stringent safety protocols due to its pyrophoric nature.[7][8][9]
-
Solvent (Anhydrous Tetrahydrofuran): THF is an ideal aprotic polar solvent. It effectively solvates the lithium acetylide intermediate and remains stable under the strongly basic and cryogenic conditions employed. The absolute requirement for anhydrous conditions cannot be overstated, as any protic source (like water) will instantly quench the organometallic reagents.[8]
-
Temperature Control (-78 °C): The initial deprotonation is highly exothermic. Performing the addition of n-BuLi at -78 °C (a dry ice/acetone bath) is critical to control the reaction rate, minimize side reactions such as solvent deprotonation, and ensure the stability of the reagents.[9][10]
-
Inert Atmosphere: Organolithium reagents react rapidly with oxygen and moisture in the air.[8] Therefore, the entire procedure must be conducted under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques to guarantee success and safety.[9][10]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves pyrophoric and flammable materials. It must be conducted by trained personnel in a certified chemical fume hood.[11] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and nitrile/neoprene gloves, is mandatory.[7][11] A Class D fire extinguisher or sand should be readily accessible.
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Addition funnel, oven-dried
-
Septa, needles, and gas-tight syringes
-
Schlenk line with nitrogen or argon gas supply
-
Magnetic stirrer and stir bar
-
Low-temperature bath (dry ice/acetone)
Procedure:
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, a septum, a thermometer, and an addition funnel under a positive pressure of nitrogen.
-
Reagent Charging: Charge the flask with 1-hexyne (1.0 eq) dissolved in anhydrous THF (approx. 0.5 M solution). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional hour to ensure complete formation of the lithium hexynide.
-
Alkylation: Add 1-bromo-3-chloropropane (1.1 eq) to the addition funnel via cannula transfer. Add it dropwise to the lithium acetylide solution at -78 °C. Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-16 hours).
-
Work-up: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Part 2: Rigorous Characterization
Confirmation of the molecular structure and assessment of purity are non-negotiable steps. A multi-technique analytical approach provides a self-validating system, where data from each method corroborates the others.
Characterization Workflow Diagram
Caption: Analytical workflow for structure validation.
Expected Analytical Data
The following table summarizes the expected data from the primary analytical techniques used to characterize this compound.
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~3.60 (t, 2H), ~2.25 (m, 4H), ~2.00 (m, 2H), ~1.45 (m, 4H), ~0.95 (t, 3H) | Chemical environment of protons. The triplet at 3.60 ppm is characteristic of -CH₂-Cl. The multiplets around 2.25 ppm are typical for protons adjacent to an alkyne.[12] |
| ¹³C NMR | Chemical Shift (δ) | ~81, ~79 (Alkyne C), ~44 (-CH₂Cl), ~31, ~29, ~22, ~18, ~13 (Alkyl C) | Chemical environment of carbons. The two signals around 80 ppm are definitive for an internal alkyne. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2960-2850 (C-H stretch), ~2250 (weak C≡C stretch), ~730 (C-Cl stretch) | Vibrational modes of functional groups. The C≡C stretch for an internal alkyne is often weak or absent due to a small change in dipole moment.[13][14][15] The absence of a sharp peak at ~3300 cm⁻¹ confirms it is not a terminal alkyne.[13][16] |
| Mass Spec. (EI) | m/z Ratio | M⁺ at 158 & M+2 at 160 (approx. 3:1 ratio). Key fragments may include [M-Cl]⁺. | Molecular weight and isotopic abundance. The characteristic 3:1 ratio of the molecular ion peaks is definitive proof of the presence of one chlorine atom.[17][18][19] |
Note: NMR chemical shifts are predicted and may vary slightly based on the solvent and instrument used.
Conclusion
This guide provides a comprehensive, logic-driven framework for the synthesis and characterization of this compound. By understanding the causality behind each procedural step and employing a robust, multi-faceted analytical approach, researchers can confidently produce and validate this versatile chemical intermediate. The protocols detailed herein are designed to be both educational and practical, empowering scientists in drug development and materials research to incorporate this valuable building block into their synthetic programs.
References
- 1. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. m.youtube.com [m.youtube.com]
- 15. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 16. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
1-Chloro-4-nonyne structural formula and IUPAC name.
An In-Depth Technical Guide to 1-Chloro-4-nonyne: Structure, Synthesis, and Applications
Abstract
This compound is a bifunctional organic molecule featuring both an internal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis. The alkyne moiety can participate in a variety of carbon-carbon bond-forming reactions, such as cycloadditions and cross-coupling reactions, while the alkyl chloride provides a reactive site for nucleophilic substitution. This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, its applications in modern synthetic chemistry, and critical safety and handling procedures. This document is intended for researchers and professionals in chemistry and drug development who wish to leverage the synthetic potential of haloalkynes.
Chemical Identity and Structure
The systematic identification and structural understanding of a reagent are paramount for its effective use in synthesis. This compound is defined by a nine-carbon aliphatic chain containing a triple bond and a terminal chlorine atom.
-
IUPAC Name: 1-chloronon-4-yne[1]
Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature dictates a numbering scheme that assigns the lowest possible locant to the principal functional group. For this compound, the carbon chain is numbered from the end closest to the substituent (chloro group), placing the triple bond at the 4-position.
Caption: Structural formula of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are essential for planning reactions, purification procedures, and safe storage. The data presented below are compiled from established chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 158.67 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 117 °C at 40 mmHg (0.053 bar) | [ChemicalBook, NIST][2][5] |
| Density | 0.917 g/cm³ | --INVALID-LINK--[5] |
| Refractive Index (n²⁰/D) | 1.4620 | --INVALID-LINK--[5] |
| InChI Key | RHZYERSKMQJUCP-UHFFFAOYSA-N | --INVALID-LINK--[4] |
| SMILES | CCCCC#CCCCCl | --INVALID-LINK--[6] |
Synthesis and Mechanism
Haloalkynes are powerful and versatile building blocks in organic synthesis.[7][8][9] Their preparation typically involves the reaction of a metal acetylide with a suitable electrophile or the dehydrohalogenation of a dihaloalkene.[10] A robust and logical method for synthesizing this compound involves the nucleophilic substitution of a bifunctional electrophile by an appropriate acetylide anion.
Experimental Protocol: Synthesis via Acetylide Alkylation
This protocol describes the synthesis of this compound from 1-hexyne and 1-bromo-3-chloropropane. The core of this procedure is the generation of the hexynyl anion, a potent nucleophile, which subsequently displaces the bromide from 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride, ensuring regioselective alkylation at the bromo-substituted carbon.
Materials:
-
1-Hexyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
1-Bromo-3-chloropropane
-
Anhydrous diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet is prepared.
-
Acetylide Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask. Sodium amide (1.1 equivalents) is added portion-wise. 1-Hexyne (1.0 equivalent) dissolved in anhydrous diethyl ether is then added dropwise over 30 minutes. The mixture is stirred for 2 hours at -78 °C to ensure complete formation of the sodium hexynide salt.
-
Alkylation: 1-Bromo-3-chloropropane (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 1 hour and then warmed slowly to room temperature overnight, allowing the ammonia to evaporate through the condenser.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Synthetic Chemistry
The dual functionality of this compound makes it a highly adaptable reagent for constructing complex molecular architectures, a critical task in drug discovery and materials science.[8]
-
Nucleophilic Substitution: The primary chloride is susceptible to displacement by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols), allowing for the introduction of diverse functional groups at one end of the nine-carbon chain.
-
Alkyne Chemistry: The internal alkyne can undergo various transformations:
-
Click Chemistry: Following conversion of the chloride to an azide, the molecule can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions.
-
Cross-Coupling Reactions: Although internal alkynes are less reactive than terminal ones in reactions like Sonogashira coupling, they can still participate under specific catalytic conditions.
-
Reduction: The alkyne can be selectively reduced to either a (Z)-alkene using Lindlar's catalyst or a (E)-alkene via a dissolving metal reduction (e.g., Na/NH₃), providing stereochemical control.
-
Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to form cyclic and heterocyclic systems.
-
Haloalkynes are recognized as key intermediates for rapidly assembling molecular complexity, providing access to functionalized products that are valuable in medicinal chemistry and materials science.[7][8][9]
Caption: Reactivity map of this compound's functional groups.
Safety, Handling, and Storage
As a chlorinated alkyne, this compound requires careful handling to mitigate potential health risks and ensure chemical stability.
Hazard Identification
According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), this compound presents the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile, neoprene; consult manufacturer's compatibility data) must be worn.[11]
-
Emergency Preparedness: An emergency eye wash station and safety shower must be readily accessible.[12]
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Containers: Store in tightly sealed containers made of appropriate materials like carbon steel or stainless steel.[12][13] For enhanced safety, double-walled containers are recommended.[14]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Containment: The storage area should have secondary containment to prevent environmental contamination in case of a spill.[12][13]
References
- 1. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 3416-74-8 [amp.chemicalbook.com]
- 6. PubChemLite - this compound (C9H15Cl) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloalkynes: a powerful and versatile building block in organic synthesis. | Semantic Scholar [semanticscholar.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. ecolink.com [ecolink.com]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. ipi-global.com [ipi-global.com]
The Alkyne and the Halide: A Technical Guide to the Commercial Landscape and Synthetic Utility of 1-Chloro-4-nonyne
Abstract
1-Chloro-4-nonyne is a bifunctional linear C9 building block of significant interest to researchers in synthetic chemistry and drug discovery. Possessing both a nucleophilic displacement-susceptible alkyl chloride and a versatile internal alkyne, it offers a dual reactivity profile for the strategic construction of complex organic molecules. This guide provides an in-depth analysis of its commercial availability, critical physicochemical properties, and core applications. We will delve into the supplier landscape, provide a framework for strategic procurement, and present a detailed, representative protocol for its application in C-N bond formation, a key transformation in pharmaceutical chemistry. This document is intended for laboratory scientists and drug development professionals seeking to leverage this valuable synthon in their research endeavors.
Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's identity is the bedrock of reproducible science. This compound is most reliably identified by CAS Number 3416-74-8 .[1][2] While other identifiers may exist in supplier catalogs, this CAS number is consistently referenced in chemical databases and should be used for procurement and literature searches.
The molecule's structure presents two distinct reactive sites: a primary alkyl chloride at one terminus and a C4-C5 internal alkyne. This arrangement allows for selective or sequential functionalization, making it a valuable tool for diversity-oriented synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3416-74-8 | [1][2][3] |
| Molecular Formula | C₉H₁₅Cl | [1] |
| Molecular Weight | 158.67 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity (Typical) | ≥97-98% | [3] |
| Density | 0.917 g/mL at 25 °C | [3] |
| Boiling Point | 116-117 °C at 40 mmHg | |
| Refractive Index | n²⁰/D 1.4620 | |
| SMILES | CCCCC#CCCCCl | |
| InChIKey | RHZYERSKMQJUCP-UHFFFAOYSA-N |
Commercial Availability and Strategic Procurement
This compound is available from a range of specialty chemical suppliers. It is typically offered in research-scale quantities, and its availability should be confirmed prior to project initiation, as it may not be a stock item for all vendors.
Table 2: Prominent Commercial Suppliers of this compound (CAS 3416-74-8)
| Supplier | Purity Specification | Typical Quantities |
| GFS Chemicals | 98% | 5 g, 25 g |
| Santa Cruz Biotechnology | Research Grade | Inquire |
| ChemScene | >98% | 10 mM (in 1 mL DMSO), 5 mg, 10 mg, 25 mg |
| CymitQuimica | 97% | 100 mg, 1 g |
Procurement Workflow: A Self-Validating System
A robust procurement process ensures the quality and timely arrival of critical reagents. The following workflow is designed to minimize downstream experimental failure.
References
An In-depth Technical Guide to Haloalkyne Chemistry and Applications
Abstract
Haloalkynes, organic compounds featuring a halogen atom bonded to an sp-hybridized carbon, are remarkably versatile building blocks in modern organic synthesis. Their unique electronic nature, characterized by the juxtaposition of an electron-withdrawing halogen and an electron-rich triple bond, confers a dual reactivity profile. This allows them to participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic additions, and various cycloadditions.[1][2][3] This guide provides a comprehensive exploration of the synthesis, reactivity, and applications of haloalkynes, with a particular focus on their burgeoning role in drug discovery and development. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and showcase how these powerful intermediates are leveraged to construct complex molecular architectures with speed and efficiency.
Introduction: The Unique Chemical Personality of Haloalkynes
Haloalkynes are a class of organic molecules that possess a halogen atom directly attached to one of the sp-hybridized carbons of an alkyne functionality.[1] This structural feature gives rise to a fascinating and synthetically powerful dichotomy in their chemical behavior. The high electronegativity of the halogen atom induces a significant dipole moment, rendering the halogen-bearing carbon atom electrophilic. Conversely, the π-system of the alkyne can act as a nucleophile. This dual nature allows haloalkynes to serve as versatile synthons in a multitude of chemical reactions.[1][2][3]
The reactivity and stability of haloalkynes are influenced by the nature of the halogen atom. Generally, iodoalkynes are the most reactive, followed by bromoalkynes and then chloroalkynes. Fluoroalkynes are the least reactive and often exhibit unique chemical properties. This trend is a consequence of the decreasing polarizability and increasing strength of the carbon-halogen bond as one moves up the halogen group.
The applications of haloalkynes are extensive and continue to expand. They are pivotal intermediates in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2][3] Their ability to participate in reactions that forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity makes them invaluable tools for medicinal chemists and materials scientists.[2][3]
Synthesis of Haloalkynes: Forging the Building Blocks
The preparation of haloalkynes is a critical first step in harnessing their synthetic potential. Several reliable methods have been developed, broadly categorized into two main strategies: the halogenation of terminal alkynes and elimination reactions from halo-substituted precursors.[1]
Halogenation of Terminal Alkynes
This is the most direct and widely employed method for synthesizing 1-haloalkynes.[1] It involves the reaction of a terminal alkyne with an electrophilic halogen source.
Table 1: Common Reagents for the Halogenation of Terminal Alkynes
| Halogen | Common Reagents | Catalyst/Conditions |
| Iodine | N-Iodosuccinimide (NIS), Iodine (I₂) | Silver nitrate (AgNO₃), base (e.g., K₂CO₃) |
| Bromine | N-Bromosuccinimide (NBS), Bromine (Br₂) | Silver nitrate (AgNO₃) |
| Chlorine | N-Chlorosuccinimide (NCS) | Silver nitrate (AgNO₃) |
The use of a silver salt catalyst is often crucial for activating the halogenating agent and facilitating the reaction under mild conditions.[2]
Experimental Protocol: Synthesis of 1-Bromo-2-phenylacetylene
Materials:
-
Phenylacetylene
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 equiv) in acetone.
-
Add N-Bromosuccinimide (1.1 equiv) to the solution.
-
In a separate flask, dissolve a catalytic amount of silver nitrate (0.1 equiv) in a minimal amount of deionized water and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-phenylacetylene.
Elimination Reactions
An alternative approach to haloalkynes involves the elimination of hydrogen halides from dihaloalkenes or the dehydrohalogenation of vinyl halides.[4][5] Strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) are typically required to effect these transformations.[6][7]
Caption: General scheme for haloalkyne synthesis via elimination.
The Rich Reactivity of Haloalkynes: A Synthetic Playground
The diverse reactivity of haloalkynes makes them powerful intermediates in organic synthesis.[2][3] They readily participate in cross-coupling reactions, nucleophilic additions, and cycloadditions, enabling the rapid construction of molecular complexity.[2][3]
Cross-Coupling Reactions: Building Molecular Scaffolds
Cross-coupling reactions are fundamental transformations in organic chemistry, and haloalkynes are excellent partners in several of these processes.
3.1.1. Sonogashira Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[8] While the traditional Sonogashira reaction utilizes a terminal alkyne, an "inverse" Sonogashira coupling has been developed where a haloalkyne couples with an organometallic reagent.[2] This reaction is invaluable for the synthesis of unsymmetrical diynes and arylalkynes.[9][10]
Caption: The Sonogashira cross-coupling reaction.
3.1.2. Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[11][12][13] This reaction is highly efficient and has found widespread application in the synthesis of polyynes and other conjugated systems.[13][14][15] The reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide or chloride, in the presence of an amine base.[11][12][15]
Reaction Mechanism: The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne.[11][14] This is followed by oxidative addition of the haloalkyne to the copper center, and subsequent reductive elimination to yield the 1,3-diyne product and regenerate the copper(I) catalyst.[11][14]
Cycloaddition Reactions: Crafting Ring Systems
Haloalkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic frameworks.[2]
3.2.1. [3+2] Cycloadditions: The "Click" Chemistry Connection
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, can be effectively performed with haloalkynes.[16] In fact, iodoalkynes have been shown to exhibit enhanced reactivity compared to their terminal alkyne counterparts in the synthesis of 1,2,3-triazoles.[2] This reaction is prized for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.[16]
Caption: [3+2] Cycloaddition of an azide and a haloalkyne.
3.2.2. [2+2] and [4+3] Cycloadditions
Haloalkynes also participate in other cycloaddition reactions. For instance, ruthenium-catalyzed [2+2] cycloadditions with bicyclic alkenes have been reported.[2] Furthermore, they can engage in [4+3] cycloadditions with dienes to form seven-membered rings, which are important structural motifs in many natural products.[17] Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have also been developed.[18]
Nucleophilic Additions
The electrophilic nature of the carbon atom bearing the halogen in haloalkynes makes them susceptible to nucleophilic attack. This reactivity can be harnessed to form a variety of functionalized alkenes.[2]
Applications in Drug Discovery and Development: A Modern Perspective
The unique reactivity of haloalkynes has made them increasingly important in the field of medicinal chemistry and drug discovery.[2][3] Their ability to rapidly generate molecular complexity and introduce rigid, linear linkers is highly advantageous in the design of novel therapeutic agents.[19]
Bioorthogonal Chemistry and Chemical Biology
The "click" reaction between azides and alkynes, including haloalkynes, is a prime example of a bioorthogonal reaction. This means it can proceed in a biological environment without interfering with native biochemical processes. This has enabled the use of haloalkyne-containing probes for labeling and visualizing biomolecules in living cells.
Synthesis of Biologically Active Molecules
Haloalkynes are key intermediates in the synthesis of numerous biologically active compounds. The diyne moiety, often constructed using Cadiot-Chodkiewicz coupling, is a structural feature of several natural products with potent anticancer and antibiotic properties.
Halogen Bonding in Drug Design
The halogen atom in haloalkynes can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base.[20][21] This interaction is increasingly being recognized as a significant contributor to ligand-protein binding affinity and is being strategically employed in rational drug design to enhance the potency and selectivity of drug candidates.[20][21]
Table 2: Comparison of Non-Covalent Interactions in Drug Design
| Interaction | Strength (kcal/mol) | Directionality | Key Features |
| Hydrogen Bond | 1-12 | Highly directional | Involves a hydrogen atom bonded to an electronegative atom. |
| Halogen Bond | 1-5 | Highly directional | Involves an electropositive region on a halogen atom (σ-hole). |
| van der Waals | < 1 | Non-directional | Weak, short-range electrostatic interactions. |
Conclusion and Future Outlook
Haloalkyne chemistry has matured into a powerful and indispensable tool for organic chemists. The unique and versatile reactivity of these building blocks has enabled the development of novel and efficient synthetic methodologies for the construction of complex molecular architectures.[2][3] Their growing importance in drug discovery, chemical biology, and materials science is a testament to their synthetic utility.[2][3]
Future research in this area will likely focus on the development of new catalytic systems for haloalkyne transformations, the exploration of novel cycloaddition reactions, and the expanded application of haloalkynes in the synthesis of functional materials and biologically active molecules. The continued investigation of the subtle interplay between the electronic properties of the halogen and the alkyne will undoubtedly lead to the discovery of new and exciting chemical reactivity, further solidifying the place of haloalkynes as essential components of the modern synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkyne synthesis by C-C coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 20. namiki-s.co.jp [namiki-s.co.jp]
- 21. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Handling of 1-Chloro-4-nonyne
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability and handling precautions for 1-Chloro-4-nonyne (CAS 3416-74-8), a bifunctional molecule incorporating both an internal alkyne and a primary alkyl chloride. Synthesizing data from analogous compounds and general principles of organic chemistry, this document outlines the key chemical properties, potential hazards, and recommended protocols for the safe storage, handling, and disposal of this compound. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals to mitigate risks and ensure the integrity of their experimental work.
Introduction: A Profile of this compound
This compound is a chemical compound with the molecular formula C₉H₁₅Cl and a molecular weight of 158.67 g/mol .[1][2][3] Its structure features a nine-carbon chain with a chlorine atom at the 1-position and a carbon-carbon triple bond (alkyne) at the 4-position. This unique combination of a reactive haloalkane and a versatile alkyne functional group makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science.[4] However, these same functional groups also impart specific reactivity and potential instability that necessitate careful handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3416-74-8 | [2] |
| Molecular Formula | C₉H₁₅Cl | [2] |
| Molecular Weight | 158.67 g/mol | [2] |
| Boiling Point | 117°C at 40 mmHg | [5] |
| Density | 0.917 g/cm³ | [5] |
| IUPAC Name | 1-chloronon-4-yne | [2] |
Stability and Reactivity Profile
The stability of this compound is dictated by the interplay of its two primary functional groups: the internal alkyne and the primary alkyl chloride.
Thermal Stability and Decomposition
Photostability
Halogenated organic compounds can be susceptible to photochemical degradation upon exposure to ultraviolet (UV) light.[7] Studies on short-chain chlorinated paraffins have shown that UV irradiation can lead to the cleavage of the carbon-halogen bond, generating radical species.[8][9] This can initiate a cascade of further reactions, leading to the degradation of the molecule. Therefore, it is prudent to protect this compound from prolonged exposure to light, especially UV sources, by storing it in amber-colored or opaque containers.
Shock Sensitivity
Acetylenic compounds, particularly haloacetylenes and heavy metal acetylides, are known to be sensitive to shock and can be explosive.[10][11] While this compound is an internal alkyne and does not possess the more sensitive terminal alkyne proton, caution is still warranted. The presence of the halogen may increase its sensitivity. Any handling that could lead to sudden impact or friction should be avoided.
Chemical Incompatibilities and Reactivity
Alkynes can be deprotonated by strong bases, and haloalkanes can undergo elimination or substitution reactions.[5][12][13] Strong bases such as sodium amide (NaNH₂) or potassium hydroxide (KOH) at elevated temperatures can react with this compound.[12][13] These reactions could lead to the formation of other alkynes, allenes, or other unsaturated products through elimination of HCl.[6]
Strong oxidizing agents, such as potassium permanganate (KMnO₄) or ozone (O₃), can cleave the carbon-carbon triple bond of alkynes to form carboxylic acids.[1][5][14] The reaction conditions (temperature, concentration) will influence the final products.[14] Contact with strong oxidizing agents should be avoided to prevent vigorous and potentially hazardous reactions.
Alkynes can undergo addition reactions with strong acids like HBr or HCl.[13][15] While the internal alkyne in this compound is less reactive than a terminal alkyne, these reactions are still possible and can lead to the formation of dihaloalkenes or other addition products.
Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the alkyne functionality and potentially the alkyl chloride.[16][17] The specific outcome will depend on the reducing agent used and the reaction conditions.
Based on general chemical compatibility charts, this compound, as a halogenated compound, should be stored away from strong oxidizing agents, strong bases, and reactive metals.[18][19][20]
Table 2: Summary of Potential Chemical Incompatibilities
| Incompatible Material Class | Potential Hazard |
| Strong Oxidizing Agents | Vigorous reaction, potential for fire or explosion. |
| Strong Bases | Elimination or substitution reactions, potentially exothermic. |
| Reactive Metals | Potential for vigorous or explosive reactions. |
| Strong Acids | Addition reactions, potentially exothermic. |
Handling and Storage Protocols
Given its GHS classification as a skin, eye, and respiratory irritant, and the potential for instability, strict adherence to safety protocols is paramount when working with this compound.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Experimental Protocol: Donning and Doffing PPE
-
Inspection: Before use, inspect all PPE for signs of damage (cracks, tears, punctures).
-
Donning Sequence: a. Put on a lab coat or apron. b. Put on chemical splash goggles and a face shield. c. Wash and dry hands thoroughly. d. Put on the first pair of chemical-resistant gloves. e. If required, put on a second pair of gloves over the first.
-
Doffing Sequence (to prevent self-contamination): a. Remove the outer pair of gloves. b. Remove the face shield and goggles. c. Remove the lab coat or apron, rolling it away from the body. d. Remove the inner pair of gloves. e. Wash hands thoroughly with soap and water.
Storage Recommendations
Proper storage is critical to maintaining the stability and purity of this compound.
-
Temperature: Store in a cool, dry, well-ventilated area. While some sources suggest room temperature storage, for long-term stability, refrigeration (2-8 °C) is advisable to minimize potential decomposition.[5]
-
Light: Store in an amber-colored or opaque, tightly sealed container to protect from light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric oxygen or moisture.
-
Segregation: Store away from incompatible materials as outlined in Table 2.
Safe Handling Practices
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.
-
Avoidance of Ignition Sources: Keep away from heat, sparks, and open flames.
-
Dispensing: Use only clean, dry, and compatible equipment (e.g., glass or PTFE) for transferring the liquid.
-
Avoidance of Shock: Handle containers carefully to avoid dropping or impact.
-
Working Alone: Avoid working with this compound alone, especially during distillations or other potentially hazardous procedures.
Emergency Procedures
Spill Response
Experimental Protocol: Small Spill Cleanup (<100 mL)
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the fume hood is operating correctly.
-
Don PPE: Wear appropriate PPE as described in section 3.1.
-
Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14] |
Synthesis, Purification, and Analysis Considerations
Synthesis and Purification
The synthesis of this compound may involve the use of hazardous reagents and intermediates. A thorough risk assessment should be conducted for any synthetic procedure. Purification, often via distillation, should be performed with caution. Distillation of alkynes, especially those containing halogens, should be carried out under reduced pressure to minimize the temperature and the risk of thermal decomposition. The distillation apparatus should be properly shielded.
Analytical Methods for Stability Assessment
To monitor the purity and detect potential degradation products of this compound, several analytical techniques can be employed. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying volatile and non-volatile degradation products, respectively.[1][21][22] Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure of the parent compound and identify major degradation products.
Conclusion
This compound is a valuable synthetic intermediate with inherent stability and reactivity concerns stemming from its alkyne and alkyl chloride functionalities. A thorough understanding of its potential hazards, including its irritant nature and potential for thermal, photochemical, and shock-induced decomposition, is essential for its safe handling. By implementing the robust engineering controls, personal protective equipment, and procedural guidelines outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure the integrity of their scientific endeavors.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Alkyne - Wikipedia [en.wikipedia.org]
- 6. Quantitative prediction and ranking of the shock sensitivity of explosives via reactive molecular dynamics simulations - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 7. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. youtube.com [youtube.com]
- 13. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 14. Alkyne Reactivity [www2.chemistry.msu.edu]
- 15. 10.5. Simple addition to alkynes | Organic Chemistry II [courses.lumenlearning.com]
- 16. Reducing Agents [tigerweb.towson.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 19. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 20. ema.europa.eu [ema.europa.eu]
- 21. news-medical.net [news-medical.net]
- 22. The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Triple Bond: A Technical Guide to the Theoretical and Computational Modeling of Alkynes
For Researchers, Scientists, and Drug Development Professionals
The Electronic Landscape of the Alkyne: A Foundation for Reactivity
The defining feature of an alkyne is the carbon-carbon triple bond, a region of high electron density composed of one strong sigma (σ) bond and two weaker pi (π) bonds.[1][2] This unique electronic structure arises from the sp hybridization of the carbon atoms, resulting in a linear geometry with bond angles of 180°.[3][4] The high s-character of the sp hybrid orbitals makes the C-H bonds in terminal alkynes more acidic than those in their alkene and alkane counterparts.[1][4]
This inherent electronic configuration dictates the diverse reactivity of alkynes, making them susceptible to a wide range of chemical transformations, including electrophilic additions, nucleophilic additions, cycloadditions, and transition metal-catalyzed reactions.[2][5][6] Computational chemistry provides a powerful lens through which we can visualize and quantify the molecular orbitals and electron density distribution, offering profound insights into the reactivity and physical properties of these molecules.[7][8]
The Computational Toolkit: Methods for Modeling Alkynes
A variety of computational methods are employed to model alkynes, each with its own balance of accuracy and computational cost. The choice of method is dictated by the specific research question, the size of the system, and the desired level of theoretical rigor.
Quantum Mechanical (QM) Methods
Quantum mechanical methods, based on solving the Schrödinger equation, provide the most accurate description of the electronic structure and bonding in alkynes.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for studying alkyne systems.[9][10][11] It offers a favorable balance between accuracy and computational efficiency. Various functionals, such as B3LYP, are commonly used to investigate reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic data.[12][13] For instance, DFT calculations have been instrumental in elucidating the mechanisms of alkyne haloboration and bromination reactions.[10][11][12]
-
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide even greater accuracy than DFT but at a significantly higher computational cost.[12] These methods are often used to benchmark DFT results for smaller systems or for reactions where electron correlation effects are particularly important.
-
Semi-empirical Methods: Methods like PM3 offer a computationally less expensive alternative to DFT and ab initio methods.[7][8] While less accurate, they can be useful for preliminary studies of large alkyne-containing systems or for high-throughput screening.
Molecular Mechanics (MM) and Molecular Dynamics (MD)
For very large systems, such as biomolecules or materials, QM methods become computationally intractable. In these cases, classical methods are employed.
-
Molecular Mechanics (MM): MM methods use classical force fields to describe the potential energy of a system as a function of its atomic coordinates. These methods are well-suited for studying the conformational landscape of large molecules containing alkyne moieties.
-
Molecular Dynamics (MD) Simulations: MD simulations use the forces calculated from a force field to simulate the time evolution of a molecular system.[14] This allows for the study of dynamic processes, such as the diffusion of small molecules through alkyne-based porous materials or the conformational changes in a protein upon binding to an alkyne-containing drug.[15][16]
The following diagram illustrates a typical workflow for a computational study of an alkyne-mediated reaction.
Caption: A generalized workflow for the computational investigation of an alkyne reaction mechanism.
Applications in Modern Research and Development
Theoretical and computational modeling of alkynes has become an integral part of various scientific disciplines.
Elucidating Reaction Mechanisms
Computational chemistry is routinely used to unravel the intricate details of chemical reactions involving alkynes. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.[9] For example, DFT calculations have provided crucial insights into the stereoselectivity of alkyne functionalization reactions.[17]
Table 1: Comparison of Calculated Activation Barriers for Alkyne Reactions
| Reaction | Computational Method | Basis Set | Calculated Activation Barrier (kcal/mol) | Reference |
| Acetylene Haloboration | B3LYP-D3 | 6-31+G*SVP | Varies with halogen | [12] |
| Alkyne Bromination | DFT | Not specified | Varies with substituents | [10][11] |
| Alkyne-to-Vinylidene Isomerization | DFT | Not specified | Dependent on ligand bite angle | [9] |
Rational Design of Catalysts
The interaction of alkynes with transition metals is a cornerstone of modern organic synthesis.[18][19] Computational modeling plays a pivotal role in understanding the bonding in transition metal-alkyne complexes and in the rational design of new catalysts with enhanced activity and selectivity.[20][21][22] For instance, computational studies can predict how modifications to the ligand sphere of a metal catalyst will influence the outcome of an alkyne cyclization reaction.
Drug Discovery and Development
The alkyne moiety is a valuable functional group in medicinal chemistry.[1] Its linear geometry can act as a rigid scaffold, and its unique electronic properties can be exploited to enhance binding affinity and metabolic stability. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to design and optimize alkyne-containing drug candidates.[23][24] Furthermore, the use of alkynes in "click" chemistry has revolutionized bioconjugation and drug delivery.[25] Computational modeling can aid in the design of bioorthogonal reactions involving alkynes for targeted drug delivery and in vivo imaging.[26]
The following diagram illustrates the role of an alkyne-containing probe in a bioorthogonal labeling reaction, a process often guided by computational insights.
Caption: A simplified workflow for bioorthogonal labeling using an alkyne probe.
Materials Science
The rigid, linear nature of the alkyne unit makes it an excellent building block for the construction of novel materials with interesting electronic and optical properties.[7] Computational modeling is used to predict the properties of alkyne-based polymers, porous organic frameworks, and carbon allotropes like graphyne.[14] These in silico studies guide the synthetic efforts toward materials with tailored properties for applications in electronics, gas storage, and separation.
Experimental Protocols for Computational Modeling
To ensure the reliability and reproducibility of computational studies on alkynes, it is crucial to follow a well-defined protocol.
Protocol for Geometry Optimization and Frequency Calculation
-
Build the initial molecular structure using a graphical user interface or by specifying Cartesian coordinates.
-
Choose an appropriate level of theory and basis set. For many applications involving alkynes, a DFT functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d)) provides a good starting point.
-
Perform a geometry optimization to find the minimum energy structure.[1]
-
Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[1] For transition states, one and only one imaginary frequency is expected.
Protocol for a Transition State Search
-
Optimize the reactant and product structures as described above.
-
Provide an initial guess for the transition state structure. This can be done using methods like QST2 or QST3, or by manually building a structure that interpolates between the reactant and product.
-
Perform a transition state search using an algorithm like the Berny optimization with the opt=ts keyword in Gaussian.[1]
-
Confirm the nature of the transition state by performing a frequency calculation and an Intrinsic Reaction Coordinate (IRC) calculation. The frequency calculation should yield a single imaginary frequency corresponding to the reaction coordinate. The IRC calculation should connect the transition state to the corresponding reactant and product minima.
Conclusion
Theoretical and computational modeling has become an indispensable tool for understanding and predicting the behavior of alkynes. From fundamental studies of their electronic structure and reactivity to the design of novel drugs and materials, in silico methods provide insights that are often difficult or impossible to obtain through experiments alone. As computational power continues to increase and theoretical methods become more sophisticated, the role of computational modeling in alkyne research is set to expand even further, paving the way for new discoveries and innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyne - Wikipedia [en.wikipedia.org]
- 3. Understanding The Structure And Bonding Of Alkynes [unacademy.com]
- 4. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. Alkynes | Research Starters | EBSCO Research [ebsco.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A DFT investigation of alkyne bromination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - A DFT Investigation of Alkyne Bromination Reactions - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Simulations of the Gas Diffusion through the Two-Dimensional Graphyne Membrane [mdpi.com]
- 15. scienomics.com [scienomics.com]
- 16. Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 18. Transition metal alkyne complex - Wikipedia [en.wikipedia.org]
- 19. lkouniv.ac.in [lkouniv.ac.in]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Organometallic HyperTextBook: Alkyne Complexes [ilpi.com]
- 23. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemaxon.com [chemaxon.com]
- 25. mdpi.com [mdpi.com]
- 26. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Sonogashira Coupling Protocols Utilizing C(sp³)-Hybridized Chloroalkynes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This palladium and copper co-catalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[1][3][4]
This guide addresses the specific application of Sonogashira-type coupling involving 1-chloro-4-nonyne , a substrate that presents unique challenges to the classical protocol. As a primary alkyl chloride, its sp³-hybridized carbon-chlorine bond is significantly less reactive toward oxidative addition with palladium(0) compared to its sp² counterparts. Furthermore, the internal alkyne structure of this compound means it cannot act as the nucleophilic partner in a standard Sonogashira reaction, which requires a terminal alkyne.
Recognizing these complexities, this document is structured to provide a comprehensive and practical framework. We will first detail a robust, field-proven protocol for the classic Sonogashira coupling to establish a foundational understanding of the reaction's mechanics and requirements. Subsequently, we will explore the necessary catalytic adaptations and alternative strategies, such as nickel-based systems, required to successfully engage challenging sp³-hybridized electrophiles in Sonogashira-type reactions.
Part 1: The Foundational Sonogashira Coupling Protocol
Principle and Dual Catalytic Mechanism
The efficacy of the Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles, one driven by palladium and the other by copper.[5][6] This dual system allows the reaction to proceed under mild conditions, often at room temperature.[1]
-
The Palladium Cycle: The process is initiated by the oxidative addition of a zerovalent palladium(0) species into the aryl or vinyl halide bond, forming a palladium(II) complex.[7][8] This is followed by a crucial transmetalation step where an acetylide group is transferred from the copper co-catalyst to the palladium center. The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active palladium(0) catalyst.[1]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[9] In the presence of a base (typically an amine), the terminal alkyne is deprotonated, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide.[10] This organocopper intermediate is highly effective at transferring the acetylide moiety to the palladium(II) complex during the transmetalation step.[1]
The diagram below illustrates the cooperative nature of these two catalytic cycles.
Standard Experimental Protocol: Coupling of 4-Iodotoluene with 1-Heptyne
This protocol provides a reliable method for a standard Sonogashira coupling, serving as a baseline for further optimization.
Table 1: Reagents and Materials
| Reagent/Material | Formula | Grade | Supplier Example |
| 4-Iodotoluene | C₇H₇I | ≥98% | Sigma-Aldrich |
| 1-Heptyne | C₇H₁₂ | ≥98% | Sigma-Aldrich |
| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 98% | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | CuI | ≥99.5% | Sigma-Aldrich |
| Triethylamine (Et₃N) | (C₂H₅)₃N | ≥99.5%, distilled | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Schlenk Flask & Magnetic Stir Bar | - | - | VWR |
| Inert Gas Supply (Argon or Nitrogen) | Ar / N₂ | High Purity | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic atmosphere. Maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from deactivation.[11][12]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add 4-iodotoluene (1.0 mmol, 218 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).
-
Using syringes, add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL). The amine serves as both the base and a co-solvent.[1]
-
Finally, add 1-heptyne (1.2 mmol, 0.16 mL) dropwise to the stirring mixture.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every hour. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a short pad of Celite® to remove catalyst residues, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure coupled product.
-
Part 2: Protocol for Sonogashira-Type Coupling of this compound
Addressing the Challenge of C(sp³)-Cl Bonds
The direct use of an alkyl halide like this compound in a palladium-catalyzed Sonogashira reaction is challenging due to two primary factors:
-
Slow Oxidative Addition: The oxidative addition of Pd(0) into a C(sp³)-Cl bond is kinetically much slower than into a C(sp²)-X bond.
-
β-Hydride Elimination: Once the Pd(II)-alkyl intermediate is formed, it is prone to undergoing β-hydride elimination, a common side reaction that leads to olefin byproducts instead of the desired coupled product.
To overcome these hurdles, alternative catalytic systems have been developed. Nickel catalysts, in particular, have proven effective for C(sp³)-C(sp) bond formation, as nickel undergoes oxidative addition with alkyl halides more readily than palladium.[13]
Nickel-Catalyzed Protocol: Coupling of Phenylacetylene with this compound
This protocol outlines a representative procedure for a Sonogashira-type coupling using a nickel catalyst, adapted from established methodologies for alkyl halides.[13]
Table 2: Reagents for Nickel-Catalyzed Coupling
| Reagent/Material | Formula | Grade | Supplier Example |
| This compound | C₉H₁₅Cl | Custom Synthesis | - |
| Phenylacetylene | C₈H₆ | ≥98% | Sigma-Aldrich |
| Nickel(II) Chloride (NiCl₂) | NiCl₂ | Anhydrous, 98% | Sigma-Aldrich |
| 1,10-Phenanthroline | C₁₂H₈N₂ | ≥99% | Sigma-Aldrich |
| Potassium tert-butoxide (KOtBu) | C₄H₉KO | ≥98% | Sigma-Aldrich |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Anhydrous, ≥99.8% | Sigma-Aldrich |
Step-by-Step Methodology:
-
Catalyst Preparation (in a glovebox):
-
In a nitrogen-filled glovebox, add nickel(II) chloride (0.05 mmol, 6.5 mg, 10 mol%) and 1,10-phenanthroline (0.075 mmol, 13.5 mg, 15 mol%) to an oven-dried vial containing a stir bar.
-
Add anhydrous DMAc (2.0 mL) and stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add this compound (0.5 mmol, 80 mg), phenylacetylene (0.75 mmol, 76.5 mg), and potassium tert-butoxide (1.0 mmol, 112 mg).
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress periodically by taking small aliquots for GC-MS analysis.
-
-
Workup and Purification:
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to isolate the desired C(sp³)-C(sp) coupled product.
-
Troubleshooting and Field-Proven Insights
Table 3: Common Issues and Solutions in Sonogashira Couplings
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere.3. Poor substrate reactivity (e.g., aryl chlorides). | 1. Use fresh catalysts and high-purity, degassed solvents.2. Improve the degassing procedure (multiple vacuum/backfill cycles).3. For aryl chlorides, use specialized phosphine ligands (e.g., XPhos) and higher temperatures.[14] |
| Glaser Homocoupling | Presence of oxygen (O₂) in the reaction vessel. | 1. Ensure rigorous exclusion of air throughout the setup and reaction.2. Consider a copper-free Sonogashira protocol, which eliminates this side reaction entirely.[15][16] |
| Stalled Reaction | 1. Poor solubility of reagents.2. Strong coordination of substrate/product to the metal center. | 1. Add a co-solvent like DMF or use a different solvent system.2. Increase catalyst loading slightly or try a different ligand. |
| Dehalogenation | The base is too strong or the temperature is too high, leading to reduction of the aryl halide. | 1. Use a milder base (e.g., K₂CO₃ instead of an amine).2. Run the reaction at the lowest effective temperature. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
Application Notes & Protocols: Leveraging 1-Chloro-4-nonyne in Complex Molecule Synthesis
Abstract
The strategic incorporation of bifunctional building blocks is a cornerstone of modern total synthesis, enabling the rapid assembly of molecular complexity from simple precursors.[1][2] 1-Chloro-4-nonyne, a molecule featuring a terminal alkyl chloride and an internal alkyne, represents a versatile and powerful reagent in the synthetic chemist's toolkit. Its orthogonal reactivity allows for selective, stepwise functionalization, providing a robust platform for constructing intricate carbon skeletons. This guide details the core reactivity of this compound, provides field-tested protocols for its key transformations, and showcases its application in the synthesis of complex natural products.
Introduction: The Strategic Value of a Bifunctional Linker
This compound (C₉H₁₅Cl, MW: 158.67 g/mol ) is a linear nine-carbon chain containing two distinct reactive centers: a primary alkyl chloride at the 1-position and a carbon-carbon triple bond between C4 and C5.[3][4] This structural arrangement is of significant synthetic interest for several reasons:
-
Orthogonal Reactivity: The alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions, while the alkyne moiety can participate in a host of transformations, including metal-catalyzed cross-couplings, cycloadditions, and hydrations. This orthogonality allows chemists to address one functional group while leaving the other intact for subsequent elaboration.
-
Chain Extension and Annulation: The nine-carbon backbone provides a substantial lipophilic spacer, which can be critical in modulating the physicochemical properties of a target molecule, such as in drug discovery programs.
-
Masked Functionality: The alkyne can be considered a masked carbonyl or vinyl group, accessible through hydration or reduction, respectively, adding to its synthetic versatility.
The power of haloalkynes, in general, lies in their ability to act as dual-functionalized molecules, enabling multiple bond-forming events in a single operation and offering rapid access to complex structures.[1][2][5]
Core Synthetic Transformations
The utility of this compound stems from its predictable participation in a range of high-yield chemical reactions. Below, we dissect the primary pathways for its elaboration.
Reactions at the Alkyl Chloride: Nucleophilic Substitution
The primary chloride of this compound is an excellent electrophile for Sₙ2 reactions.[6][7] This allows for the straightforward introduction of a wide variety of nucleophiles, forming new carbon-heteroatom or carbon-carbon bonds.
Causality of Experimental Choice: The Sₙ2 pathway is favored due to the unhindered nature of the primary carbon.[6] To ensure a clean reaction and avoid competing elimination (E2) pathways, non-basic nucleophiles or moderately basic nucleophiles at low temperatures are preferred. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.
Common Nucleophiles:
-
Azides (e.g., NaN₃): For introduction of a nitrogen handle, a precursor to amines or for use in "click chemistry."
-
Cyanides (e.g., NaCN): For a one-carbon homologation, yielding a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Malonate Esters: For the construction of more complex carbon skeletons.
-
Thiolates (e.g., NaSR): For the synthesis of thioethers.
Reactions at the Alkyne: Metal-Catalyzed Couplings
The internal alkyne can be functionalized through several powerful metal-catalyzed reactions. While it is not a terminal alkyne, it can be isomerized or used in reactions that are tolerant of internal alkynes. For the purpose of this guide, we will focus on transformations that could be preceded by a base-catalyzed isomerization to the terminal 1-nonyne, or on related haloalkyne chemistry which informs the reactivity of the chloroalkyne moiety itself.
Haloalkynes are particularly effective in cross-coupling reactions.[1][5][8] While this compound is an alkyl chloride, the principles of haloalkyne coupling are highly relevant to its potential synthetic modifications. Two of the most powerful methods for C(sp)-C(sp) bond formation are the Cadiot-Chodkiewicz and Sonogashira couplings.
-
Cadiot-Chodkiewicz Coupling: This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[9][10] This is a highly reliable method for creating conjugated polyyne systems, which are features of many natural products.
-
Sonogashira Coupling: A palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[11][12] Chloroalkynes have been shown to be highly reactive substrates in Sonogashira-type conditions, readily coupling with terminal alkynes.[8]
The diagram below illustrates the divergent synthetic pathways available from this compound.
Caption: Fig 1. Divergent reactivity of this compound.
*Note: Direct coupling on the internal alkyne is less common; this pathway often involves prior isomerization or refers to the analogous, highly reactive terminal haloalkynes.
Application in Total Synthesis: A Case Study Perspective
While a specific total synthesis using this compound itself may not be prominently featured in landmark publications, its structural motifs are common. For example, long-chain chloroalkanes are frequently used to alkylate nucleophiles in the synthesis of pheromones and other lipid-based natural products. Similarly, internal alkynes are key intermediates that are later hydrated or reduced to install other functional groups. The strategic value lies in combining these two functionalities.
Consider a hypothetical retrosynthesis of a complex lipid where a C9 fragment is required. This compound could be used to first connect to a polar head group via Sₙ2 reaction, followed by elaboration of the alkyne at a later stage to complete the carbon skeleton. This approach minimizes protecting group manipulations and shortens the synthetic sequence.
Detailed Application Protocols
The following protocols are designed to be self-validating, providing clear steps, reasoning, and expected outcomes.
Protocol 1: Nucleophilic Substitution with Sodium Azide
Objective: To synthesize 1-azido-4-nonyne, a versatile intermediate for click chemistry or reduction to an amine.
Rationale: This Sₙ2 reaction uses sodium azide as the nucleophile. Dimethylformamide (DMF) is chosen as the solvent to enhance the nucleophilicity of the azide anion. The reaction is run at a slightly elevated temperature to ensure a reasonable reaction rate.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (e.g., 1.59 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous DMF (50 mL) via syringe, followed by sodium azide (0.98 g, 15.0 mmol).
-
Reaction: Heat the reaction mixture to 60 °C in an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate). The starting material is nonpolar, while the product will have slightly higher polarity. The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL). The aqueous washes remove the DMF and unreacted sodium azide.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.
Expected Outcome: A clear, colorless to pale yellow oil. The successful substitution can be confirmed by IR spectroscopy (strong azide stretch at ~2100 cm⁻¹) and the disappearance of the C-Cl signals in the ¹³C NMR spectrum, replaced by a new signal for the carbon attached to the azide group.
Protocol 2: Palladium/Copper-Catalyzed Coupling with a Terminal Alkyne (Illustrative)
Objective: To synthesize an unsymmetrical 1,3-diyne via a Sonogashira-type coupling. This protocol is based on the high reactivity of chloroalkynes.[8]
Rationale: This reaction demonstrates the power of C(sp)-C(sp) bond formation. It employs a palladium(0) catalyst, which undergoes oxidative addition with the chloroalkyne, and a copper(I) co-catalyst, which forms a copper acetylide with the terminal alkyne.[12][13] Transmetalation followed by reductive elimination yields the product and regenerates the palladium(0) catalyst. An amine base is crucial for neutralizing the HCl generated and facilitating the formation of the copper acetylide.
Caption: Fig 2. Simplified catalytic cycle for Sonogashira coupling.
Materials:
-
1-Chloroalkyne (e.g., 1-chloro-1-hexyne as a model) (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Anhydrous Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₂Cl₂ (e.g., 14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Solvent/Reagent Addition: Add anhydrous THF (5 mL) and anhydrous TEA (5 mL). Stir to dissolve. Add the terminal alkyne (e.g., 122 mg, 1.2 mmol).
-
Substrate Addition: Add the 1-chloroalkyne (e.g., 117 mg, 1.0 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a precipitate (amine hydrohalide salt). Monitor by TLC until the starting chloroalkyne is consumed (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of Celite to remove the salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 10 mL) to remove the amine, followed by saturated aqueous NaHCO₃ (1 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient).
Expected Outcome: A crystalline solid or oil corresponding to the coupled 1,3-diyne product. Confirmation is achieved via ¹H and ¹³C NMR, showing the characteristic signals for the disubstituted diyne carbons, and mass spectrometry confirming the expected molecular weight.
Data Summary
The following table summarizes typical conditions for the key transformations discussed.
| Reaction Type | Reagents & Catalysts | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Sₙ2 Azidation | NaN₃ | DMF | 60 | 85-95 | General Knowledge |
| Sₙ2 Cyanation | NaCN | DMSO | 80 | 80-90 | General Knowledge |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TEA | THF | 25 (RT) | 70-90 | [8] |
| Cadiot-Chodkiewicz | CuBr, n-BuNH₂ | Ethanol | 25 (RT) | 75-95 | [14][15] |
Conclusion
This compound is a highly valuable, yet simple, building block for organic synthesis. Its bifunctional nature permits a wide range of selective transformations, enabling chemists to construct complex molecular architectures with precision and efficiency. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently incorporate this reagent into their synthetic strategies, accelerating the path to novel molecules and materials.
References
- 1. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloalkynes: a powerful and versatile building block in organic synthesis. | Semantic Scholar [semanticscholar.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
Palladium-Catalyzed Cross-Coupling Reactions with Chloroalkynes: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of Chloroalkynes in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the electrophilic partner is a critical determinant of reaction efficiency, scope, and functional group tolerance. While aryl and vinyl halides have been the traditional workhorses, the emergence of chloroalkynes as versatile coupling partners has opened new avenues for the construction of complex molecular architectures. Their unique reactivity profile, balancing stability with sufficient reactivity, makes them highly valuable substrates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This guide provides a comprehensive overview of the principles, mechanisms, and practical applications of palladium-catalyzed cross-coupling reactions involving chloroalkynes, tailored for researchers, scientists, and drug development professionals.
Chloroalkynes offer distinct advantages over their bromo- and iodoalkyne counterparts. Their increased stability and lower cost make them attractive starting materials for large-scale synthesis. Furthermore, the judicious choice of catalyst and reaction conditions can enable chemoselective coupling, allowing for the presence of other halide functionalities within the same molecule. This guide will delve into the nuances of harnessing the synthetic potential of these valuable building blocks.
Mechanistic Underpinnings: A Tale of Two Cycles
The generally accepted mechanism for the palladium-catalyzed cross-coupling of chloroalkynes, particularly in the context of Sonogashira-type reactions, involves a dual catalytic cycle: a primary palladium cycle and, in many cases, a cooperative copper cycle.[3] Understanding these cycles is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The Palladium Catalytic Cycle
The palladium cycle is the core of the transformation, responsible for the formation of the new carbon-carbon bond. It proceeds through a sequence of well-defined elementary steps:
-
Oxidative Addition: The cycle commences with the oxidative addition of the chloroalkyne to a low-valent palladium(0) species. This is often the rate-determining step and involves the insertion of the palladium atom into the carbon-chlorine bond, forming a palladium(II) intermediate. The nature of the phosphine ligand on the palladium center plays a crucial role in facilitating this step.[4][5][6]
-
Transmetalation: In a subsequent step, the organic moiety from a nucleophilic coupling partner (e.g., a copper acetylide or an organometallic reagent) is transferred to the palladium(II) center, displacing the chloride ion.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the desired cross-coupled product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The Role of the Copper Co-catalyst
In traditional Sonogashira couplings, a copper(I) salt is employed as a co-catalyst. The copper cycle operates in concert with the palladium cycle to facilitate the activation of the terminal alkyne coupling partner. The primary role of the copper is to deprotonate the terminal alkyne in the presence of a base, forming a highly nucleophilic copper acetylide. This species then readily undergoes transmetalation with the palladium(II) intermediate.
However, the presence of copper can sometimes lead to undesirable side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling). This has spurred the development of copper-free Sonogashira protocols, which have become increasingly popular.[7]
Copper-Free Sonogashira Coupling of Chloroalkynes: A Cleaner Approach
Copper-free methodologies have emerged as a powerful alternative, offering a cleaner reaction profile and often simplified purification procedures.[7] In the absence of a copper co-catalyst, the activation of the terminal alkyne is believed to occur directly at the palladium center or with the assistance of the base. These reactions often require slightly modified conditions, such as the use of specific ligands or stronger bases, to achieve high efficiency.
Comparative Analysis of Reaction Conditions
The success of a palladium-catalyzed cross-coupling reaction with a chloroalkyne is highly dependent on the careful selection of reaction parameters. The following table summarizes a range of reported conditions for the Sonogashira-type coupling of chloroalkynes with terminal alkynes, providing a valuable starting point for reaction optimization.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | i-Pr₂NH | THF | RT | 2 | 85 | --INVALID-LINK-- |
| Pd(PPh₃)₄ | - | Et₃N | DMF | 80 | 12 | 78 | --INVALID-LINK-- |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 92 | --INVALID-LINK-- |
| [Pd(IPr)Cl₂]₂ | - | K₂CO₃ | Toluene | 110 | 24 | 88 | --INVALID-LINK-- |
Note: This table is a representative summary. Optimal conditions will vary depending on the specific substrates used.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, step-by-step methodologies for conducting palladium-catalyzed cross-coupling reactions with chloroalkynes. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Copper-Catalyzed Sonogashira-Type Coupling of a Chloroalkyne with a Terminal Alkyne
This protocol is adapted from the work of Christensen et al. and represents a standard, reliable method for the synthesis of unsymmetrical diynes.[4]
Materials:
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Chloroalkyne (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Add the chloroalkyne (1.0 equiv).
-
Add anhydrous THF via syringe.
-
Add diisopropylamine (i-Pr₂NH) (2.0 equiv) to the reaction mixture.
-
Finally, add the terminal alkyne (1.2 equiv) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira-Type Coupling of a Chloroalkyne with a Terminal Alkyne
This protocol is based on methodologies developed to avoid the use of a copper co-catalyst, thereby preventing the formation of undesired homocoupling byproducts.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Chloroalkyne (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Anhydrous dioxane
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.
-
Add anhydrous dioxane and stir for 10 minutes to allow for catalyst pre-formation.
-
Add the chloroalkyne (1.0 equiv), cesium carbonate (2.0 equiv), and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Complex Molecule Synthesis
The utility of palladium-catalyzed cross-coupling reactions of chloroalkynes extends to the synthesis of complex and biologically active molecules. For instance, this methodology has been employed in the synthesis of natural products containing diyne moieties and in the construction of conjugated polymers for materials science applications. The ability to forge carbon-carbon bonds with precision and in the presence of various functional groups makes this a powerful tool in the arsenal of the synthetic chemist.[2][8]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of chloroalkynes have matured into a robust and versatile synthetic methodology. The development of both copper-catalyzed and copper-free protocols provides chemists with a range of options to suit their specific synthetic needs. As our understanding of the underlying reaction mechanisms continues to deepen, we can anticipate the development of even more efficient and selective catalyst systems. The strategic use of chloroalkynes as coupling partners will undoubtedly continue to play a pivotal role in the advancement of organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-coupling reactions towards the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Applications of 1-Chloro-4-nonyne in Medicinal Chemistry: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of medicinal chemistry, the strategic incorporation of unique functional groups is paramount to the design of novel therapeutics. 1-Chloro-4-nonyne, a molecule featuring both a terminal alkyne and a primary alkyl chloride, represents a versatile yet underutilized building block with significant potential in drug discovery. The presence of these two distinct reactive centers—a nucleophilic terminal alkyne poised for carbon-carbon bond formation and an electrophilic alkyl chloride susceptible to nucleophilic substitution—opens a gateway to a diverse array of molecular architectures and therapeutic applications.
This technical guide provides an in-depth exploration of the prospective applications of this compound in medicinal chemistry. We will delve into its utility as a synthetic intermediate for the construction of complex molecular scaffolds and its potential role as a covalent modifier for targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering both the conceptual framework and practical protocols to harness the capabilities of this bifunctional reagent.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅Cl | --INVALID-LINK--[1][2] |
| Molecular Weight | 158.67 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 1-chloronon-4-yne | --INVALID-LINK--[1] |
| CAS Number | 3416-74-8 | --INVALID-LINK--[1] |
Synthetic Versatility: this compound as a Molecular Scaffold
The dual functionality of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.[3][4] The terminal alkyne can participate in a variety of coupling reactions, while the alkyl chloride provides a handle for introducing further diversity.
Application 1: Elaboration of Molecular Complexity via Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[3][5][6][7] this compound can serve as the alkyne component in this reaction, allowing for the introduction of an extended chloroalkyl chain onto an aromatic or vinylic core. This strategy is particularly useful for accessing novel pharmacophores and for structure-activity relationship (SAR) studies.
Protocol 1: Representative Sonogashira Coupling of this compound with an Aryl Bromide
Objective: To synthesize a 1-(4-chloronon-1-yn-1-yl)benzene derivative as a scaffold for further functionalization.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings.[6] The palladium facilitates the oxidative addition and reductive elimination steps, while copper(I) forms the reactive copper acetylide.
-
Base: An amine base, such as triethylamine (Et₃N), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[7]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, necessitating the use of an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[6]
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (e.g., bromobenzene) (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) (10 mL)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add the anhydrous, degassed solvent (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Expected Outcome: Formation of the desired coupled product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting: Low yields may be due to catalyst deactivation; ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Homocoupling of the alkyne (Glaser coupling) can be minimized by using fresh, high-quality reagents and maintaining a copper-to-palladium ratio of approximately 2:1.
Caption: Workflow for Sonogashira Coupling.
Application 2: Bio-conjugation and Heterocycle Synthesis via Click Chemistry
The terminal alkyne of this compound is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][][10][11][12] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage between the alkyne and an azide-containing molecule. In medicinal chemistry, this can be used to:
-
Synthesize novel heterocyclic scaffolds: Triazoles are privileged structures in drug discovery, known for their metabolic stability and ability to engage in hydrogen bonding.
-
Bioconjugation: Link the this compound moiety to biomolecules such as peptides, proteins, or nucleic acids that have been functionalized with an azide group.
Protocol 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate this compound with an azide-containing molecule (e.g., benzyl azide) to form a 1,2,3-triazole.
Causality of Experimental Choices:
-
Catalyst: A source of copper(I) is essential for this reaction.[] This is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
-
Solvent System: The reaction is often performed in a mixture of water and a miscible organic solvent (e.g., t-butanol or DMSO) to accommodate both polar and nonpolar reactants.
-
Ligand (Optional): Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the copper(I) oxidation state and accelerate the reaction.[11]
Materials:
-
This compound (1.0 mmol)
-
Azide-containing molecule (e.g., benzyl azide) (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
Solvent mixture (e.g., 1:1 t-butanol/water) (10 mL)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the azide-containing molecule (1.0 mmol) in the solvent mixture (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, as indicated by a color change and confirmed by TLC.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by flash column chromatography or recrystallization.
Self-Validation:
-
Expected Outcome: High yield of the 1,4-disubstituted triazole product. Characterization by NMR will show the characteristic triazole proton signal.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time.
Caption: Simplified CuAAC Catalytic Cycle.
This compound as a Potential Covalent Modifier
Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[13][14][15] TCIs typically consist of a scaffold that provides binding affinity for the target protein and an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue, most commonly cysteine.[15]
The alkyl chloride moiety of this compound can act as a soft electrophile, susceptible to nucleophilic attack by the thiol group of a cysteine residue via an Sₙ2 reaction.[16][17][18][19] This suggests that this compound and its derivatives could be developed as covalent modifiers for proteins where a cysteine residue is present in or near the binding site.
Proposed Mechanism of Covalent Modification
The covalent modification of a cysteine residue by this compound would proceed through a nucleophilic substitution reaction. The deprotonated thiolate of the cysteine side chain acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion as the leaving group.
Caption: Covalent modification of cysteine.
Protocol 3: Assessing the Potential for Covalent Modification of a Cysteine-Containing Peptide
Objective: To evaluate the ability of this compound to covalently modify a model peptide containing a cysteine residue.
Causality of Experimental Choices:
-
Peptide: A simple peptide containing a single cysteine residue (e.g., glutathione) is used as a model system to assess reactivity.
-
Buffer: The reaction is performed at a physiological pH (e.g., pH 7.4) to mimic biological conditions and ensure that a significant portion of the cysteine thiol is in its more nucleophilic thiolate form.
-
Analysis: Mass spectrometry (e.g., LC-MS) is the primary method for detecting the formation of the covalent adduct, as it will show an increase in the mass of the peptide corresponding to the addition of the nonyne fragment.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., reduced glutathione, GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the cysteine-containing peptide (e.g., 1 mM GSH) in PBS buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile.
-
In a microcentrifuge tube, combine the peptide solution with an excess of the this compound solution (e.g., 10-fold molar excess).
-
Incubate the reaction mixture at 37 °C for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, quench the reaction by adding an equal volume of 0.1% TFA in water.
-
Analyze the samples by LC-MS to monitor the disappearance of the starting peptide and the appearance of a new peak with the expected mass of the covalent adduct (mass of peptide + 123.09 Da, which is the mass of the C₉H₁₄ fragment).
Self-Validation:
-
Expected Outcome: A time-dependent increase in the abundance of the peptide-alkyne adduct, confirming covalent modification.
-
Troubleshooting: If no reaction is observed, the reactivity of the alkyl chloride may be too low under these conditions. Increasing the concentration of this compound or the reaction time may be necessary. The stability of the peptide and the compound in the buffer should also be assessed.
Conclusion and Future Perspectives
This compound presents a compelling case for its utility in medicinal chemistry, offering a unique combination of reactive handles for both molecular elaboration and potential covalent targeting. The protocols outlined in this guide provide a starting point for researchers to explore its applications in their own drug discovery programs. The Sonogashira and CuAAC reactions enable the facile incorporation of this bifunctional moiety into a wide range of molecular scaffolds, while its potential as a cysteine-directed covalent modifier warrants further investigation. As the demand for novel chemical matter and innovative therapeutic strategies continues to grow, the exploration of versatile building blocks like this compound will be crucial in advancing the field of medicinal chemistry.
References
- 1. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H15Cl) [pubchemlite.lcsb.uni.lu]
- 3. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. axispharm.com [axispharm.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. TW201134825A - Ligand-directed covalent modification of protein - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 17. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Alkyne Derivatives for Antifungal Agents: Application Notes and Protocols
Introduction: The Pressing Need for Novel Antifungal Agents
The rise of invasive fungal infections, coupled with increasing resistance to existing therapies, presents a formidable challenge to global public health. Fungal pathogens account for over 1.5 million deaths annually, a figure exacerbated by the limited arsenal of effective antifungal drugs.[1] The alkyne functional group, a simple carbon-carbon triple bond, has emerged as a powerful and versatile building block in the design of new therapeutic agents.[2][3][4] Its unique linear geometry, high electron density, and reactivity make it an ideal pharmacophore for engaging with biological targets.[2][5] This guide provides an in-depth exploration of the key synthetic strategies used to create alkyne-containing molecules and furnishes detailed protocols for their implementation in a research setting.
Part 1: Strategic Approaches to Synthesis
The construction of bioactive alkyne derivatives hinges on a toolkit of robust and reliable chemical reactions. The choice of method depends on the desired final structure, whether it be a simple terminal alkyne, a conjugated diyne, or a more complex heterocyclic derivative.
Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is the cornerstone of alkyne synthesis, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction's reliability and tolerance of a wide range of functional groups have cemented its status in the synthesis of complex molecules, including pharmaceuticals.[7][8]
Causality and Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] The copper co-catalyst facilitates the deprotonation of the terminal alkyne to form the crucial copper acetylide intermediate.[6] The reaction is typically run under mild, basic conditions to neutralize the hydrogen halide byproduct.[6]
Caption: General workflow for Sonogashira coupling.
Copper-Mediated Alkyne Homocoupling and Heterocoupling
For the synthesis of conjugated 1,3-diynes, which are present in many natural products with antifungal properties, copper-catalyzed coupling reactions are indispensable.[9][10]
-
Glaser-Hay Coupling: This reaction facilitates the oxidative homocoupling of terminal alkynes to produce symmetrical 1,3-diynes.[11][12] The reaction is catalyzed by copper(I) salts in the presence of an oxidant, such as oxygen.[11] The Hay modification uses a soluble CuCl-TMEDA complex, offering greater versatility in solvent choice.[12][13]
-
Cadiot-Chodkiewicz Coupling: To create unsymmetrical 1,3-diynes, the Cadiot-Chodkiewicz coupling is the method of choice. It selectively couples a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt and an amine base, ensuring a single product is formed.[14][15]
These methods have been successfully employed to synthesize libraries of 1,3-diyne derivatives based on natural phenols like eugenol, leading to compounds with potent activity against fungi such as Aspergillus fumigatus.[9][16]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate only inoffensive byproducts. The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,2,3-triazole ring. This reaction is a cornerstone of modern drug discovery, allowing for the rapid generation of large compound libraries from modular building blocks.[1][17]
Causality and Mechanistic Insight: The CuAAC reaction proceeds under mild conditions, often in aqueous solvent mixtures, and demonstrates exceptional functional group tolerance.[1][18] The copper(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent (e.g., sodium ascorbate), is essential for activating the terminal alkyne for cycloaddition with the azide.[1] The resulting triazole ring is not just a linker; it is a valuable pharmacophore that can participate in hydrogen bonding and dipole interactions, often enhancing the biological activity of the parent molecule.[1] This strategy has been used to create fluconazole analogs with superior antifungal activity.[1][18]
Part 2: Key Antifungal Scaffolds & Activity
The application of these synthetic methods has led to the discovery of several classes of alkyne-containing compounds with significant antifungal potential.
Propargylamines and Homopropargylamines
Propargylamines are a class of compounds characterized by an amino group attached to a propargyl (HC≡C-CH₂-) moiety.[19][20] They are often synthesized via a three-component A³ coupling (Aldehyde, Alkyne, Amine).[19] Analogues of the established antifungal drug terbinafine, which contains an allylamine structure, have been synthesized where the double bond is replaced with a triple bond.[21] These novel homopropargylamine derivatives have demonstrated high antifungal activity, with some compounds showing greater potency against Aspergillus fumigatus than terbinafine itself.[21] This supports the hypothesis that two lipophilic regions connected by a spacer of appropriate length are key for the activity of this class of antifungals.[21]
1,3-Diyne Derivatives
Natural products containing the 1,3-diyne motif are known to exhibit a range of biological activities, including antifungal effects.[10][22] Synthetic efforts have focused on creating libraries of these compounds. For example, derivatives of 1,6-diphenoxyhexa-2,4-diyne, synthesized via Glaser-Hay and Cadiot-Chodkiewicz couplings, have been evaluated against A. fumigatus.[9] Several of these compounds showed promising activity, with one exhibiting an IC₅₀ value of 7.75 μM and also demonstrating significant anti-biofilm activity.[9][16]
Data Summary: Antifungal Activity of Alkyne Derivatives
| Compound Class | Synthetic Method | Target Organism | Reported Activity (IC₅₀/MIC) | Reference |
| Homopropargylamines | Multistep synthesis | Aspergillus fumigatus | More potent than Terbinafine | [21] |
| 1,3-Diynes | Glaser-Hay, Cadiot-Chodkiewicz | Aspergillus fumigatus | 7.75 μM (IC₅₀) | [9][16] |
| 1,2,3-Triazoles | CuAAC (Click Chemistry) | Various (e.g., Candida) | Potent, some better than Fluconazole | [1][18] |
Part 3: Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on their specific substrates and consult original literature for detailed characterization data.
Protocol 1: General Procedure for Sonogashira Cross-Coupling
Objective: To synthesize a disubstituted alkyne from an aryl halide and a terminal alkyne.
Materials:
-
Aryl halide (e.g., iodobenzene) (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.025 - 0.1 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Amine base (e.g., triethylamine or diisopropylamine) (2.0 - 7.0 eq)[7]
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Solvent and Base: Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., diisopropylamine, 7.0 eq).[7]
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive halides (e.g., bromides), gentle heating (40-60 °C) may be required.[7]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst residues.[7]
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Expert Note: The exclusion of oxygen is critical as it can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. The amine base is crucial not only to neutralize the HX byproduct but also to act as a ligand and solvent in some cases.[6]
// Nodes Alkyne [label="Terminal Alkyne\n(R-C≡CH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide [label="Organic Azide\n(R'-N₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuI [label="Cu(I) Catalyst", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Copper Acetylide\nIntermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu_Triazolide [label="Copper Triazolide\nIntermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protonation [label="Protonation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1,4-Disubstituted\n1,2,3-Triazole", shape=star, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Alkyne -> Cu_Acetylide [label="+ Cu(I)"]; CuI -> Cu_Acetylide [style=invis]; Cu_Acetylide -> Cycloaddition; Azide -> Cycloaddition; Cycloaddition -> Cu_Triazolide; Cu_Triazolide -> Protonation [label="H⁺ Source"]; Protonation -> Product [label="Releases Product"]; Protonation -> CuI [label="Regenerates\nCatalyst"]; } dot
Caption: Simplified mechanism for CuAAC Click Chemistry.
Protocol 2: General Procedure for CuAAC "Click" Reaction
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from an alkyne and an azide.
Materials:
-
Terminal alkyne (1.0 eq)
-
Organic azide (1.0 - 1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)
-
Sodium ascorbate (0.05 - 0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF/H₂O)[1]
-
Starting materials should be fully dissolved.
Procedure:
-
Solution Preparation: In a vial, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (e.g., 0.1 eq) from a freshly prepared aqueous stock solution.
-
Copper Addition: Add CuSO₄·5H₂O (e.g., 0.02 eq) from a freshly prepared aqueous stock solution. A color change (e.g., to yellow-green) is often observed.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute it with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purification can be achieved by recrystallization or flash column chromatography.
Expert Note: Sodium ascorbate is the key reducing agent that maintains the copper in its active Cu(I) oxidation state. The reaction is bio-orthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes, highlighting its power in chemical biology applications.[17]
Part 4: Insights into the Mechanism of Action
The alkyne moiety can contribute to antifungal activity through several mechanisms:
-
Enzyme Inhibition: Many antifungal drugs, such as allylamines and azoles, target enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[23] The alkyne group in analogues like propargylamines can act as a bioisostere for the native substrate or inhibitor, binding to the active site of enzymes like squalene epoxidase.[21][23]
-
Irreversible Covalent Modification: While often used as a stable bio-orthogonal handle, the terminal alkyne can also act as a latent electrophile or "warhead".[24] Under the right conditions, such as proximity to a nucleophilic residue (e.g., cysteine) in an enzyme's active site, it can undergo a thiol-yne addition reaction, forming an irreversible covalent bond and permanently deactivating the enzyme.[24][25][26]
-
Structural Rigidity and Scaffolding: The linear and rigid nature of the alkyne bond provides a strong structural scaffold. This allows for precise positioning of other pharmacophoric groups to optimize interactions with a biological target.[2] In click chemistry-derived triazoles, the triazole ring itself can act as a key interacting moiety, while the alkyne-derived portion serves to position other functional groups in the correct orientation for binding.[1]
Conclusion
The synthesis of alkyne derivatives represents a fertile ground for the discovery of next-generation antifungal agents. Powerful synthetic tools like the Sonogashira coupling and CuAAC click chemistry provide researchers with efficient and modular strategies to construct diverse molecular architectures. By understanding the causality behind these synthetic methods and the potential mechanisms by which the alkyne group exerts its biological effect, scientists are well-equipped to design and develop novel compounds to combat the growing threat of fungal resistance.
References
- 1. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents [ideas.repec.org]
- 4. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of 1,3-Diynes as Potent Antifungal Agents against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 13. Glaser coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 16. 1,3-Diynes as Potent Antifungal Agents - ChemistryViews [chemistryviews.org]
- 17. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and structure-activity relationships of the novel homopropargylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 24. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Nickel-catalyzed Sonogashira coupling of terminal alkynes.
An Application Guide to Nickel-Catalyzed Sonogashira Coupling of Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Synthetic Chemist's Toolkit
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] Traditionally, this transformation has been dominated by palladium catalysts, often in conjunction with a copper co-catalyst.[2][3][4] While highly effective, the expense and relative scarcity of palladium have driven the scientific community to seek more sustainable and economical alternatives.[5]
Nickel has emerged as a front-runner to replace palladium in this critical reaction.[6][7] Its earth-abundance, lower toxicity, and distinct catalytic activity make it a highly desirable substitute.[6][7] Nickel-based catalytic systems have demonstrated remarkable efficiency in forging not only the classic C(sp²)-C(sp) bonds but also in tackling the more challenging C(sp³)-C(sp) couplings, opening new avenues for the synthesis of complex organic molecules relevant to pharmaceuticals, natural products, and materials science.[6][8]
This guide offers a deep dive into the theory, application, and practical execution of nickel-catalyzed Sonogashira coupling reactions. We will explore the critical components of the catalytic system, dissect the reaction mechanism, and provide detailed, field-proven protocols for researchers.
Dissecting the Catalytic System: The "Why" Behind the Reagents
The success of a nickel-catalyzed Sonogashira coupling hinges on the careful selection and interplay of its core components. Understanding the function of each reagent is paramount to achieving high yields and reproducibility.
The Heart of the Reaction: The Nickel Catalyst
The choice of the nickel source and its associated ligands dictates the reactivity, stability, and scope of the reaction.
-
Nickel Precursors: Simple, air-stable nickel(II) salts like Nickel(II) chloride (NiCl₂), Nickel(II) acetylacetonate (Ni(acac)₂), or the Ni(0) source Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) are common starting points.[9][10] In situ reduction of Ni(II) to the catalytically active Ni(0) species is a common initiation step, often facilitated by a reducing agent like zinc powder.[9][11]
-
Ligands—The Catalyst's Control System: Ligands are not mere spectators; they are crucial for stabilizing the nickel center, modulating its electronic properties and steric environment, and facilitating the key steps of the catalytic cycle.
-
Phosphine Ligands: This diverse class is a mainstay in cross-coupling chemistry. Simple monodentate phosphines (e.g., PMe₃, PCy₃) and more complex, bulky dialkyl-ortho-biaryl phosphines (Buchwald-type ligands) have proven effective.[12][13][14] The latter are particularly adept at promoting the formation of highly reactive, monoligated nickel species.[13][14]
-
Nitrogen-Based Ligands: Chelating nitrogen ligands, such as 1,10-phenanthroline, offer a cost-effective and efficient means to stabilize the nickel catalyst and promote high reactivity.[9][11]
-
Pincer Ligands: These tridentate ligands bind to the metal center in a rigid pincer-like fashion, conferring exceptional stability to the catalyst. This stability is crucial for preventing catalyst decomposition and achieving high turnover numbers. Pincer complexes with N-heterocyclic carbene (NHC) arms or [P,S] chelating systems have been successfully employed for challenging couplings, including those involving alkyl halides.[8][15][16][17][18]
-
The Supporting Cast: Co-Catalysts, Bases, and Solvents
-
The Copper Question: To Use or Not to Use?
-
Copper-Cocatalyzed Systems: In many protocols, a copper(I) salt (typically CuI) is used as a co-catalyst.[1][8] Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the nickel center.[3][17]
-
Copper-Free Systems: A significant advantage of some nickel systems is the ability to operate without a copper co-catalyst.[9][19] This is highly desirable as it prevents the formation of alkyne homocoupling products (Glaser coupling), a common side reaction in copper-containing systems.[1][20][21] In these cases, the nickel acetylide is formed directly through the deprotonation of the alkyne at the nickel center.[3][19]
-
-
The Base: The Proton Abstractor: The base is essential for deprotonating the terminal alkyne, making it nucleophilic enough to engage with the catalyst. The choice of base can significantly impact the reaction outcome. Inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium fluoride (KF) are frequently used.[8][9][10] The strength and solubility of the base must be matched to the specific substrate and catalytic system.
-
The Solvent: The Reaction Medium: The solvent not only dissolves the reagents but also influences the catalyst's solubility, stability, and reactivity. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMAc) are often the solvents of choice, as they have been shown to enhance catalytic efficiency.[8][9]
The Catalytic Cycle: A Mechanistic Blueprint
While variations exist depending on the specific catalytic system (e.g., copper-free vs. copper-cocatalyzed), the generally accepted mechanism for nickel-catalyzed Sonogashira coupling involves several key steps.
-
Activation (Precatalyst to Active Catalyst): If starting with a Ni(II) source, an initial reduction step, often using a reducing agent like zinc powder, generates the active Ni(0) species.
-
Oxidative Addition: The aryl or alkyl halide (R-X) reacts with the Ni(0) complex, breaking the R-X bond and forming a Ni(II) intermediate (R-Ni-X).[9][22] This step is often rate-limiting.
-
Acetylide Formation and Transmetalation:
-
In Copper-Cocatalyzed Systems: The base deprotonates the terminal alkyne, which then reacts with CuI to form a copper acetylide. This species then transmetalates with the R-Ni-X complex, exchanging the halide for the acetylide group to form an R-Ni-alkynyl intermediate.
-
In Copper-Free Systems: The terminal alkyne coordinates to the R-Ni-X complex. Subsequent deprotonation by the base directly forms the R-Ni-alkynyl intermediate.[19][23]
-
-
Reductive Elimination: This final, irreversible step involves the formation of the new C-C bond as the desired product (R-alkyne) is expelled from the nickel center, regenerating the catalytically active Ni(0) species, which can then re-enter the catalytic cycle.[22]
Caption: Generalized catalytic cycle for Nickel-catalyzed Sonogashira coupling.
Data-Driven Insights: Optimizing Reaction Conditions
Systematic optimization is key to success. The following tables, compiled from literature data, provide a starting point for developing a robust protocol.
Table 1: Effect of Base and Solvent on C(sp³)-C(sp) Coupling Yield [8]
Reaction Conditions: 1-iodooctane, phenylacetylene, Ni-catalyst (1 mol%), CuI (5 mol%), 25 °C, 4 h.
| Entry | Base (1.5 equiv) | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | DMSO | 95 |
| 2 | K₂CO₃ | DMSO | Lower |
| 3 | Na₂CO₃ | DMSO | Lower |
| 4 | tBuOK | DMSO | Lower |
| 5 | Cs₂CO₃ | Dioxane | Lower |
| 6 | Cs₂CO₃ | Toluene | Lower |
| 7 | Cs₂CO₃ | THF | Lower |
| 8 | Cs₂CO₃ | DMF | Lower |
Insight: Cesium carbonate as the base and DMSO as the solvent proved to be the optimal combination for this specific C(sp³)-C(sp) coupling, highlighting the significant impact of these parameters on reaction efficiency.[8]
Table 2: Comparison of Halide Reactivity in C(sp³)-C(sp) Coupling [8]
Reaction Conditions: Alkyl halide (1.1 mmol), phenylacetylene (1.0 mmol), Ni-catalyst (1 mol%), Cs₂CO₃ (1.5 mmol), CuI (0.05 mmol), DMSO.
| Halide | Temperature (°C) | Time (h) | Yield (%) |
| 1-iodooctane | 25 | 4 | 92 |
| 1-bromooctane | 40 | 8 | 85 |
| 1-chlorooctane* | 50 | 12 | 81 |
*Reaction includes NaI (0.2 mmol) as an additive.
Insight: As expected, the reactivity of the alkyl halides follows the trend I > Br > Cl. Milder conditions are sufficient for more reactive iodides, while chlorides require higher temperatures, longer reaction times, and a halide exchange additive (NaI) to achieve good yields.[8]
Application Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step procedures for common nickel-catalyzed Sonogashira couplings.
Caption: General experimental workflow for Sonogashira coupling reactions.
Protocol 1: Copper-Free C(sp²)-C(sp) Coupling of an Aryl Iodide
This protocol is adapted from a procedure for the coupling of aryl iodides and terminal alkynes using a NiCl₂/1,10-phenanthroline system.[9][11]
Materials & Equipment:
-
Reagents: Nickel(II) chloride (NiCl₂), 1,10-phenanthroline, aryl iodide (e.g., 4-iodo-1,1'-biphenyl), terminal alkyne (e.g., phenylacetylene), potassium fluoride (KF), 4-cyanopyridine N-oxide, zinc powder (activated), N,N-dimethylacetamide (DMAc, degassed).
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, glovebox or Schlenk line for inert atmosphere, syringes, standard laboratory glassware for workup and purification, rotary evaporator, silica gel for column chromatography.
Step-by-Step Procedure:
-
Catalyst Pre-formation (In a glovebox): a. To a 15 mL reaction vial, add NiCl₂ (0.05 mmol, 10 mol%). b. Add a solution of 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed DMAc (2.0 mL). c. Stir the resulting mixture at 25 °C for 30 minutes. The solution should change color, indicating complex formation.
-
Reaction Setup: a. To the catalyst mixture, add the aryl iodide (0.50 mmol, 1.0 equiv.), the terminal alkyne (0.75 mmol, 1.5 equiv.), 4-cyanopyridine N-oxide (0.75 mmol, 1.5 equiv.), KF (0.75 mmol, 1.5 equiv.), and activated zinc powder (0.60 mmol, 1.2 equiv.). b. Add an additional portion of degassed DMAc (3.0 mL) to bring the total volume to 5.0 mL. c. Seal the vial tightly with a screw cap containing a PTFE septum.
-
Reaction Execution: a. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 60 °C (or 70 °C for less reactive aryl bromides).[9] b. Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: a. Upon completion, cool the reaction to room temperature and pour the mixture into water (100 mL).[11] b. Extract the aqueous layer with ethyl acetate (3 x 25 mL). c. Combine the organic extracts and wash with brine (1 x 25 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11] e. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the pure product.[9]
Protocol 2: Copper-Cocatalyzed C(sp³)-C(sp) Coupling of an Alkyl Iodide
This protocol is based on a mild-condition procedure using a [P,S] chelated nickel complex for the coupling of nonactivated alkyl halides.[8][24]
Materials & Equipment:
-
Reagents: [P,S] Nickel complex (e.g., complex 1 from Fan et al., 1 mol%), cesium carbonate (Cs₂CO₃), copper(I) iodide (CuI), alkyl iodide (e.g., 1-iodooctane), terminal alkyne (e.g., phenylacetylene), dimethyl sulfoxide (DMSO, anhydrous).
-
Equipment: Oven-dried 25 mL Schlenk tube with a magnetic stir bar, Schlenk line for inert atmosphere operations, syringes, standard laboratory glassware for workup and purification.
Step-by-Step Procedure:
-
Reaction Setup (under N₂ atmosphere): a. To a 25 mL oven-dried Schlenk tube, add Cs₂CO₃ (1.5 mmol), CuI (0.05 mmol), and the [P,S] nickel catalyst (0.01 mmol). b. Seal the tube and purge with dry nitrogen gas for 10-15 minutes.
-
Addition of Reagents: a. Under a positive flow of nitrogen, add anhydrous DMSO (2.5 mL) via syringe. b. Add the terminal alkyne (1.0 mmol) followed by the alkyl iodide (1.1 mmol) via syringe. c. For less reactive alkyl bromides or chlorides, NaI (0.2 mmol) can be added as an additive at this stage.[8]
-
Reaction Execution: a. Stir the reaction mixture at 25 °C for 4 hours for alkyl iodides. (For alkyl bromides, heat to 40 °C for 8 hours; for alkyl chlorides, heat to 50 °C for 12 hours).[8] b. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by adding water (15 mL) followed by 1 M HCl (1 mL) to neutralize the excess base.[8] c. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Conclusion and Future Outlook
Nickel-catalyzed Sonogashira coupling has transitioned from a niche curiosity to a powerful and practical tool in synthetic chemistry. Its advantages in cost, sustainability, and unique reactivity, particularly in C(sp³)-C(sp) bond formation, ensure its continued adoption and development.[6][10] The ongoing exploration of novel ligand architectures and mechanistic pathways promises to further expand the scope and utility of this transformation.[13][16] Furthermore, emerging strategies, such as leveraging visible-light photosensitization to promote the reaction, are opening new frontiers in mild and efficient C-C bond formation.[22] As researchers continue to innovate, nickel catalysis is set to play an increasingly vital role in the efficient and elegant construction of the complex molecules that shape our world.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. From Bis(silylene) and Bis(germylene) Pincer-Type Nickel(II) Complexes to Isolable Intermediates of the Nickel-Catalyzed Sonogashira Cross-Coupling Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 19. researchgate.net [researchgate.net]
- 20. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 1-Chloro-4-nonyne in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, novelty, and ultimate success in drug discovery and development.[1][2][3] 1-Chloro-4-nonyne is a bifunctional organic molecule that, while not extensively documented in isolation, represents a versatile building block with significant potential for the construction of complex pharmaceutical intermediates. Its structure, featuring a terminal alkyne and a primary alkyl chloride, offers two distinct and orthogonal reactive handles. This duality allows for a modular and strategic approach to molecular assembly, enabling the introduction of diverse functionalities and the construction of novel scaffolds. These application notes will provide a comprehensive overview of the potential roles of this compound in pharmaceutical synthesis, complete with detailed protocols for its key transformations.
Core Reactivities and Their Applications in Medicinal Chemistry
The synthetic utility of this compound stems from the independent reactivity of its two key functional groups: the terminal alkyne and the alkyl chloride. This allows for a high degree of control in synthetic planning, where one group can be selectively reacted while the other remains available for subsequent transformations.
I. The Terminal Alkyne: A Gateway to Molecular Complexity
The terminal alkyne moiety is a powerful functional group in modern organic synthesis, primarily due to its participation in highly reliable carbon-carbon and carbon-heteroatom bond-forming reactions.
The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction is of paramount importance in pharmaceutical synthesis as it allows for the direct connection of an aliphatic chain to an aromatic or heteroaromatic core, structures that are prevalent in a vast number of therapeutic agents.[7][8][9]
Causality Behind Experimental Choices: The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4][5] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The amine base serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. The choice of palladium ligand and base can be crucial for optimizing the reaction yield and preventing side reactions.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
| Parameter | Value |
| Reactants | This compound (1.2 eq.), Aryl iodide (1.0 eq.) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq.) |
| Co-catalyst | CuI (0.1 eq.) |
| Base | Triethylamine (3.0 eq.) |
| Solvent | Tetrahydrofuran (THF), degassed |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed round-bottom flask, add the aryl iodide (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Add degassed THF as the solvent, followed by triethylamine (3.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Sonogashira coupling.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[10][11][12] This reaction unites an azide and a terminal alkyne to form a highly stable 1,2,3-triazole ring.[13][14] Triazoles are important pharmacophores found in a variety of approved drugs, acting as bioisosteres for other functional groups and participating in favorable interactions with biological targets.
Causality Behind Experimental Choices: The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). The reaction is often performed in a mixture of water and an organic solvent (e.g., t-butanol), which facilitates the dissolution of both organic and inorganic reagents.
Experimental Protocol: General Procedure for CuAAC of this compound with an Organic Azide
| Parameter | Value |
| Reactants | This compound (1.0 eq.), Organic Azide (1.0 eq.) |
| Catalyst | CuSO₄·5H₂O (0.1 eq.) |
| Reducing Agent | Sodium Ascorbate (0.2 eq.) |
| Solvent | t-Butanol/Water (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 2-8 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Caption: Simplified mechanism of CuAAC reaction.
II. The Alkyl Chloride: A Handle for Nucleophilic Substitution
The primary alkyl chloride in this compound provides a reactive site for nucleophilic substitution reactions (S_N2). This allows for the introduction of a wide array of functional groups, including amines, azides, thiols, and ethers, which are fundamental components of many drug molecules.[15][16]
Causality Behind Experimental Choices: The choice of solvent and base is critical for successful nucleophilic substitution. A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion. A non-nucleophilic base may be required if the nucleophile is introduced as its conjugate acid (e.g., an amine hydrochloride).
Experimental Protocol: General Procedure for Nucleophilic Substitution on this compound with a Primary Amine
| Parameter | Value |
| Reactants | This compound (1.0 eq.), Primary Amine (1.2 eq.) |
| Base | Potassium Carbonate (K₂CO₃) (2.0 eq.) |
| Solvent | Acetonitrile |
| Temperature | 60-80 °C |
| Reaction Time | 6-18 hours |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq.), the primary amine (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synergistic Application: A Sequential Synthesis Strategy
The true power of this compound lies in the ability to perform sequential reactions on its two functional groups. For instance, a Sonogashira coupling can be performed first, followed by a nucleophilic substitution on the chloro group. This allows for the rapid construction of complex molecules with a high degree of diversity.
Caption: A logical workflow for sequential synthesis.
Conclusion
This compound is a promising, albeit under-explored, building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the application of powerful and reliable synthetic methodologies such as the Sonogashira coupling and azide-alkyne cycloaddition, as well as fundamental nucleophilic substitution reactions. The protocols and strategic insights provided in these application notes are intended to serve as a guide for researchers and drug development professionals to unlock the synthetic potential of this versatile molecule in the quest for novel therapeutic agents.
References
- 1. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel anti-HIV agents via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for nucleophilic substitution on chloroalkynes
An Application Guide to Nucleophilic Substitution on Chloroalkynes: Protocols and Mechanistic Insights
For researchers, synthetic chemists, and professionals in drug development, heteroatom-substituted alkynes are invaluable building blocks. Among their precursors, 1-chloroalkynes serve as versatile electrophiles for the construction of carbon-heteroatom bonds. This guide provides an in-depth exploration of the experimental procedures for nucleophilic substitution on chloroalkynes, focusing on the synthesis of key structural motifs such as ynamides, ynethers, and thioalkynes. We will delve into the mechanistic underpinnings, catalyst selection, reaction optimization, and detailed, field-tested protocols.
Mechanistic Foundations: Beyond Traditional SN1/SN2
Nucleophilic substitution at an sp-hybridized carbon atom does not follow the classical SN1 or SN2 pathways common to sp³ centers.[1][2] The reaction on a chloroalkyne is more nuanced and is often dictated by the reaction conditions, particularly the presence of a transition metal catalyst.
Copper-Catalyzed Pathway
The most prevalent and versatile method for these substitutions involves copper catalysis.[3] The generally accepted mechanism proceeds through an oxidative addition/reductive elimination cycle. A Cu(I) species is essential for activating the chloroalkyne and facilitating the coupling with the nucleophile.
The key steps are:
-
Formation of a Copper Acetylide: A Cu(I) salt reacts with the nucleophile (e.g., an amide) in the presence of a base to form a copper-nucleophile complex.
-
Oxidative Addition: The chloroalkyne coordinates to the copper center, which then undergoes oxidative addition, inserting into the C-Cl bond to form a Cu(III) intermediate.[4]
-
Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination, forming the new C-Nu bond and regenerating the active Cu(I) catalyst.[4]
This catalytic cycle provides a low-energy pathway that avoids the formation of unstable vinyl cations or highly strained intermediates.
Caption: Fig 1. Simplified Copper-Catalyzed Cycle
Catalyst-Free Pathway
In some cases, particularly with electron-deficient alkynes or highly nucleophilic species, the reaction can proceed without a metal catalyst.[5] This pathway often involves a direct nucleophilic attack on the terminal carbon of the alkyne, facilitated by the electron-withdrawing nature of a neighboring group, leading to a Michael-type addition followed by elimination.
Optimizing the Reaction: A Guide to Key Parameters
The success of a nucleophilic substitution on a chloroalkyne hinges on the careful selection of reagents and conditions. The interplay between the substrate, nucleophile, catalyst, base, and solvent determines the reaction's efficiency, yield, and purity.
| Component | Examples | Role & Expert Insights |
| Chloroalkyne | 1-chloro-2-phenylacetylene, 1-chloro-1-octyne | The electrophile. Aryl-substituted chloroalkynes are often more reactive due to electronic effects. Stability can be a concern; they should be used fresh or stored under inert conditions. |
| Nucleophile | Amides (e.g., oxazolidinones), sulfonamides, primary/secondary amines, thiols, phenols | The incoming group. Amides and sulfonamides are excellent for synthesizing stable ynamides.[6][7] Thiols readily form thioalkynes.[8] Amines can lead to over-alkylation, forming quaternary ammonium salts if not controlled.[9][10] |
| Catalyst | CuI, Cu(OTf)₂, CuTC | The workhorse for this transformation.[3] CuI is inexpensive and widely used. The choice of ligand (e.g., diamines) can significantly enhance catalytic activity and substrate scope.[11] |
| Base | K₂CO₃, Cs₂CO₃, DBU, n-BuLi | Deprotonates the nucleophile, increasing its nucleophilicity. For strongly acidic nucleophiles (e.g., amides), inorganic bases like K₂CO₃ are sufficient. For less acidic nucleophiles or elimination-based routes, stronger bases like n-BuLi may be required.[6] |
| Solvent | Toluene, DMF, THF, Acetonitrile | Must be inert to the reaction conditions. Toluene is a good non-polar choice for higher temperatures. DMF and THF are polar aprotic solvents that can help solubilize reagents and accelerate the reaction. The choice must be compatible with strong bases if used. |
Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and characterization to ensure success.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The process involves careful setup under an inert atmosphere, controlled addition of reagents, diligent monitoring, and a systematic workup and purification sequence.
Caption: Fig 2. General Experimental Workflow
Protocol 1: Copper-Catalyzed Synthesis of an Ynamide
This protocol details the synthesis of an N-alkynyl oxazolidinone, a common and stable ynamide derivative, using a copper(I) iodide catalyst.
Materials and Reagents:
-
1-Chloroalkyne (e.g., 1-chloro-2-phenylacetylene) (1.0 mmol)
-
2-Oxazolidinone (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol)
-
Toluene, anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: Add K₂CO₃, 2-oxazolidinone, and CuI to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Substrate Addition: Add anhydrous toluene (5 mL) via syringe, followed by the 1-chloroalkyne (1.0 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every hour. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and quench by adding saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ynamide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a Thioalkyne
This protocol describes the synthesis of an aryl thioalkyne, a valuable intermediate in materials science and organic synthesis.[12][13]
Materials and Reagents:
-
1-Chloroalkyne (e.g., 1-chloro-1-octyne) (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol)
-
Acetonitrile, anhydrous (5 mL)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add cesium carbonate (1.5 mmol) and a magnetic stir bar.
-
Reagent Addition: Add anhydrous acetonitrile (5 mL), followed by thiophenol (1.1 mmol). Stir the resulting suspension for 10 minutes at room temperature.
-
Substrate Addition: Add the 1-chloroalkyne (1.0 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is generally rapid; monitor its completion by TLC (typically complete in 1-3 hours).
-
Workup:
-
Quench the reaction by adding deionized water (15 mL).
-
Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography (eluting with hexanes) to yield the pure thioalkyne.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Analytical Monitoring Techniques
Effective reaction monitoring is crucial for optimizing yield and minimizing side-product formation.
-
Thin Layer Chromatography (TLC): The primary tool for qualitative monitoring. A co-spot of the starting material and the reaction mixture allows for easy visualization of substrate consumption and product formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting material and the formation of the desired product by comparing peak areas. It also helps in identifying any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-workup) and running a quick ¹H NMR spectrum can provide a clear picture of the reaction's progress and the ratio of product to starting material.[14]
Critical Safety Precautions
Working with chloroalkynes and associated reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[15][16]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile and potentially toxic reagents or solvents.[16]
-
Inert Atmosphere: Chloroalkynes can be unstable, and strong bases like n-BuLi are pyrophoric. Reactions should always be conducted under an inert atmosphere (Argon or Nitrogen) using flame-dried glassware to exclude moisture and oxygen.
-
Temperature Control: Reagent addition, especially of organolithiums or reactive chloroalkynes, should be done at controlled low temperatures (e.g., -78 °C using a dry ice/acetone bath) to manage exothermic events.
-
Quenching: Always quench reactive reagents (like n-BuLi) and the reaction mixture slowly and carefully behind a blast shield. Never add water directly to a strong base.[17]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Copper-Catalyzed Enantioconvergent Alkylation of Oxygen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 13. Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. sarponggroup.com [sarponggroup.com]
- 16. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 17. quora.com [quora.com]
1-Chloro-4-nonyne in the synthesis of conjugated polymers
Application Note & Protocol Guide
Strategic Use of 1-Chloro-4-nonyne in the Synthesis of Functional Conjugated Polymers
For: Researchers, scientists, and drug development professionals exploring novel conjugated polymer systems.
Abstract
This document provides a comprehensive technical guide on the utilization of this compound as a versatile monomer for the synthesis of functional conjugated polymers. We delve into the strategic considerations behind monomer and catalyst selection, detailing synthetic protocols for achieving controlled polymerization. Furthermore, we explore post-polymerization modification strategies that leverage the pendant chloro-substituent to introduce diverse functionalities, thereby tuning the material's properties for advanced applications. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to innovate in the field of conjugated materials.
Introduction: The Strategic Advantage of this compound
Conjugated polymers are a cornerstone of modern materials science, with applications spanning organic electronics, sensing, and biomedical devices.[1][2] The thoughtful design of the monomer unit is paramount in dictating the final properties of the polymer. This compound emerges as a monomer of significant interest due to its unique trifecta of features: a polymerizable alkyne moiety, a flexible nonyl spacer, and a reactive chloromethyl group.
The internal alkyne is amenable to various polymerization techniques, including metathesis and coordination polymerization, leading to the formation of a conjugated polyacetylene backbone.[3][4][5] The nonyl chain imparts solubility and processability to the resulting polymer, mitigating a common challenge associated with rigid conjugated backbones. Crucially, the terminal chloro-group serves as a versatile synthetic handle for post-polymerization modification, allowing for the covalent attachment of a wide array of functional groups. This "pro-functional" design enables the synthesis of a library of polymers from a single polymeric precursor, each tailored for a specific application.
Mechanistic Considerations in Alkyne Polymerization
The polymerization of substituted alkynes can be achieved through several catalytic pathways. The choice of catalyst is critical as it influences the polymer's molecular weight, polydispersity, and stereochemistry.
Metathesis Polymerization
Alkyne metathesis, particularly Acyclic Diyne Metathesis (ADMET) and Ring-Opening Alkyne Metathesis Polymerization (ROAMP), has become a powerful tool in polymer synthesis.[4][5][6][7] For a monomer like this compound, which is an internal alkyne, transition metal alkylidyne complexes (e.g., molybdenum or tungsten carbyne complexes) are effective catalysts.[6] The polymerization proceeds through a series of [2+2] cycloadditions and cycloreversions between the metal-carbon triple bond of the catalyst and the carbon-carbon triple bond of the monomer.
Coordination Polymerization
Transition metal catalysts, such as those based on rhodium(I) and palladium(II), are widely used for the polymerization of alkynes.[3][8] These systems typically operate via a coordination-insertion mechanism. The alkyne monomer first coordinates to the metal center, followed by insertion into a metal-carbon bond, leading to chain propagation. Rhodium catalysts are particularly noted for their tolerance to various functional groups and their ability to produce highly stereoregular polymers.[3] For monomers containing functional groups like the chloro-substituent in this compound, catalyst selection is crucial to avoid unwanted side reactions.
Experimental Protocols
The following protocols are designed as a starting point for the synthesis and functionalization of poly(this compound). Researchers are encouraged to optimize these conditions based on their specific experimental setup and desired polymer characteristics.
Synthesis of Poly(this compound) via Metathesis Polymerization
This protocol outlines a general procedure for the polymerization of this compound using a molybdenum-based metathesis catalyst.
Materials:
-
This compound (monomer)[9]
-
Molybdenum(VI) oxytetrachloride (MoOCl₄)
-
Tetrabutyltin (n-Bu₄Sn) (cocatalyst)
-
Ethanol (EtOH)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the MoOCl₄-n-Bu₄Sn-EtOH catalyst system in anisole. A typical molar ratio is 1:1:2 (MoOCl₄:n-Bu₄Sn:EtOH). The final concentration of MoOCl₄ should be in the range of 10-20 mM.
-
Polymerization:
-
In a Schlenk flask, dissolve this compound in anhydrous anisole to a concentration of 0.5-1.0 M.
-
Degas the monomer solution by several freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the catalyst solution to the monomer solution via syringe. The monomer-to-catalyst ratio can be varied to control the molecular weight (e.g., 50:1 to 200:1).
-
Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for 12-24 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing an increase in viscosity.
-
-
Polymer Isolation and Purification:
-
Quench the polymerization by adding a small amount of a terminating agent, such as benzaldehyde.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum at room temperature to a constant weight.
-
Causality of Experimental Choices:
-
Inert Atmosphere: Alkyne metathesis catalysts are sensitive to air and moisture.[6]
-
Cocatalyst and Additive: n-Bu₄Sn acts as an alkylating agent for the molybdenum precursor, and ethanol can modify the catalyst to enhance its living character.[10]
-
Solvent: Anisole is a suitable solvent that can coordinate to the metal center, influencing catalyst activity and stability.[10]
-
Precipitation in Methanol: Poly(this compound) is expected to be soluble in aromatic solvents like anisole and toluene but insoluble in lower alcohols like methanol, allowing for its purification.
Expected Outcome: The resulting poly(this compound) is anticipated to be a soluble, film-forming material. Its properties can be characterized by standard techniques such as ¹H and ¹³C NMR spectroscopy, GPC (for molecular weight and polydispersity), and thermal analysis (TGA/DSC).
Diagram of Metathesis Polymerization Workflow:
References
- 1. Conjugated Polymer Synthesis: Methods and Reactions - Advanced Science News [advancedsciencenews.com]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. Application of alkyne metathesis in polymer synthesis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward Conductive Polymers [escholarship.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Role of 1-Chloro-4-nonyne in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking Material Potential with a Bifunctional Building Block
In the landscape of materials science, the pursuit of novel molecules that offer precision, versatility, and efficiency is perpetual. 1-Chloro-4-nonyne emerges as a compelling building block, uniquely endowed with two distinct reactive sites: a terminal chloro group and an internal alkyne. This bifunctionality paves the way for a multitude of applications, from the synthesis of well-defined polymers to the intricate functionalization of surfaces. The presence of the chloro-substituent not only offers a handle for subsequent chemical modifications but also influences the electronic properties and reactivity of the alkyne moiety. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols to empower researchers in their quest for next-generation materials.
Core Properties and Reactivity
This compound (C₉H₁₅Cl) is a liquid with a molecular weight of 158.67 g/mol .[1][2] Its key structural features, the alkyl chain, the chlorine atom, and the carbon-carbon triple bond, dictate its physical properties and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅Cl | [1][2] |
| Molecular Weight | 158.67 g/mol | [1][2] |
| Boiling Point | 117°C at 40 mmHg | [3] |
| Density | 0.917 g/mL | [3] |
| Refractive Index | 1.4620 | [3] |
The alkyne group is a versatile functional group that can participate in a variety of reactions, most notably cycloadditions (such as the Huisgen 1,3-dipolar cycloaddition) and transition metal-catalyzed polymerizations. The terminal chloroalkyl chain provides a reactive site for nucleophilic substitution, allowing for the grafting of other functional molecules.
Application I: Precision Polymer Synthesis via Living Polymerization
The ability to synthesize polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity) is crucial for creating materials with predictable and reproducible properties. Living polymerization techniques offer this level of control. While direct literature on the living polymerization of this compound is not abundant, extensive research on similar 1-chloro-1-alkynes provides a strong foundation for its application in this area.[4] Molybdenum-based catalysts, in particular, have shown remarkable efficacy in the living polymerization of such monomers.[4]
Causality in Experimental Design:
The choice of a molybdenum-based catalyst system, such as MoOCl₄-n-Bu₄Sn-EtOH, is deliberate. The molybdenum center acts as the active site for monomer coordination and insertion, while the cocatalyst (n-Bu₄Sn) and activator (EtOH) are crucial for initiating and maintaining the "living" nature of the polymerization.[4] This system allows for the sequential addition of monomers, enabling the synthesis of well-defined homopolymers and block copolymers. The chloro-substituent in the monomer can be preserved during polymerization, offering a latent functionality in the resulting polymer for post-polymerization modification.
Experimental Workflow: Living Polymerization
Caption: Workflow for the living polymerization of this compound.
Protocol: Synthesis of Poly(this compound) via Living Polymerization
Materials:
-
This compound (purified by distillation)
-
Molybdenum(IV) oxytetrachloride (MoOCl₄)
-
Tetrabutyltin (n-Bu₄Sn)
-
Ethanol (absolute, degassed)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve MoOCl₄ in anhydrous toluene to a concentration of 20 mM.
-
In a separate vial, prepare a 1:1 molar ratio mixture of n-Bu₄Sn and ethanol in toluene.
-
-
Polymerization:
-
In a separate, flame-dried Schlenk flask under an inert atmosphere, add the desired amount of purified this compound.
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 0.5 M).
-
Initiate the polymerization by adding the MoOCl₄ solution, followed by the n-Bu₄Sn/ethanol solution via syringe. The typical monomer to catalyst ratio can range from 25:1 to 200:1, depending on the desired molecular weight.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
-
Termination and Purification:
-
After achieving the desired conversion (or after a set time), terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Self-Validation: A key indicator of a living polymerization is a linear increase in the polymer's number-average molecular weight (Mn) with monomer conversion, while maintaining a narrow polydispersity index (PDI < 1.3). This can be verified by taking samples at different time points during the polymerization and analyzing them by GPC.
Application II: Surface Functionalization via "Click" Chemistry
The alkyne functionality of this compound makes it an excellent candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[5][6][7] This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for modifying the surfaces of materials.[8] By first introducing azide groups onto a surface, this compound can be "clicked" onto it, thereby introducing a chloroalkyl chain that can be used for further functionalization.
Causality in Experimental Design:
The CuAAC reaction is chosen for its bio-orthogonality and high yield.[9] The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, is essential for activating the terminal alkyne. The resulting triazole linkage is highly stable, ensuring a robust attachment to the surface. This two-step approach (azide functionalization followed by click reaction) provides a modular and versatile method for surface modification.
Experimental Workflow: Surface Functionalization
Caption: Workflow for surface functionalization using this compound via click chemistry.
Protocol: Surface Modification of a Silicon Wafer
Materials:
-
Silicon wafers
-
(3-Azidopropyl)trimethoxysilane
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION!
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Clean the silicon wafers by sonicating in acetone and isopropanol.
-
Immerse the wafers in piranha solution for 30 minutes to create a hydrophilic surface with exposed hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Azide Functionalization:
-
Prepare a 2% (v/v) solution of (3-azidopropyl)trimethoxysilane in anhydrous toluene.
-
Immerse the cleaned wafers in this solution and heat at 60°C for 2 hours.
-
Rinse the wafers with toluene and dry under nitrogen.
-
-
Click Reaction:
-
In a reaction vessel, dissolve this compound (e.g., 10 mM) in a 1:1 mixture of THF and deionized water.
-
Add sodium ascorbate (e.g., 20 mM) followed by CuSO₄·5H₂O (e.g., 2 mM).
-
Immerse the azide-functionalized wafers in the reaction solution and gently agitate at room temperature for 12-24 hours.
-
Remove the wafers, rinse thoroughly with water, THF, and ethanol, and dry under nitrogen.
-
-
Characterization:
-
Confirm the successful immobilization of this compound by X-ray Photoelectron Spectroscopy (XPS), looking for the appearance of Cl 2p and N 1s (from the triazole) signals.
-
Measure the change in surface wettability using water contact angle goniometry.
-
Self-Validation: The successful modification of the surface can be validated by comparing the XPS spectra and water contact angles of the bare, azide-functionalized, and "clicked" surfaces. A significant change in the elemental composition and a change in the contact angle will confirm the attachment of the this compound.
Application III: Synthesis of Functional Polymers via Post-Polymerization Modification
The presence of both a polymerizable alkyne and a reactive chloro group in this compound opens up avenues for creating functional polymers with tailored properties. One powerful strategy is to first polymerize the alkyne moiety and then use the pendant chloro groups along the polymer backbone for further chemical transformations.
Causality in Experimental Design:
This approach allows for the decoupling of polymerization and functionalization. The polymerization can be optimized to achieve the desired molecular weight and architecture, and then a wide variety of functional groups can be introduced by nucleophilic substitution of the chlorine atoms. This modularity is highly advantageous for creating a library of functional materials from a single precursor polymer.
Experimental Workflow: Post-Polymerization Modification
Caption: Workflow for the synthesis of functional polymers via post-polymerization modification.
Protocol: Synthesis of an Azide-Functionalized Polymer
Materials:
-
Poly(this compound) (synthesized as per Protocol I)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
Procedure:
-
Reaction Setup:
-
Dissolve poly(this compound) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Add an excess of sodium azide (e.g., 3-5 equivalents per chloro group).
-
-
Reaction:
-
Heat the reaction mixture to 60-80°C and stir for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by FTIR spectroscopy, looking for the appearance of the characteristic azide stretch (~2100 cm⁻¹).
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of water or methanol.
-
Collect the polymer by filtration, wash thoroughly with water to remove any residual salts, and then with methanol.
-
Dry the functionalized polymer under vacuum.
-
-
Characterization:
-
Confirm the successful substitution by FTIR spectroscopy (disappearance of the C-Cl stretch and appearance of the N₃ stretch).
-
Use ¹H and ¹³C NMR spectroscopy to further verify the structure of the resulting azide-functionalized polymer.
-
Self-Validation: The degree of functionalization can be quantified by comparing the integration of relevant peaks in the ¹H NMR spectrum of the precursor and the final polymer. Complete conversion is indicated by the disappearance of the proton signals adjacent to the chlorine atom and the appearance of new signals corresponding to the protons adjacent to the azide group.
Conclusion and Future Outlook
This compound stands as a testament to the power of bifunctional monomers in designing advanced materials. Its unique combination of a polymerizable alkyne and a modifiable chloro group provides a versatile platform for creating a diverse range of materials with tailored properties. The protocols outlined in this guide, from precision polymer synthesis to surface functionalization and post-polymerization modification, offer a starting point for researchers to explore the vast potential of this molecule. As the demand for smart and functional materials continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of materials science.
References
- 1. cjps.org [cjps.org]
- 2. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Son-ogashira Coupling Reactions
Welcome to the technical support center for the Sonogashira coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of disubstituted alkynes. This guide offers field-proven insights and actionable protocols to help you optimize your reaction conditions and achieve reliable, high-yielding results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the Sonogashira coupling reaction.
Q1: What are the critical components of a Sonogashira coupling reaction?
A1: The Sonogashira coupling is a powerful cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction typically requires a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[3][4] While anhydrous and anaerobic conditions are traditionally recommended, newer protocols have been developed that can tolerate a wider range of conditions.[3]
Q2: What is the general reactivity order for aryl halides in this reaction?
A2: The reactivity of the aryl or vinyl halide is a crucial factor influencing the reaction's success. The general trend for reactivity, from most to least reactive, is: Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >> aryl chloride.[1] Consequently, aryl iodides are the most reactive substrates and can often be coupled at room temperature, whereas aryl bromides may necessitate heating.[1][5] Aryl chlorides are the least reactive and typically require more specialized catalytic systems.[5]
Q3: Is the copper co-catalyst always necessary?
A3: No, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts, a side reaction known as Glaser coupling.[1][5] These copper-free protocols may require specific ligands or modified reaction conditions to proceed efficiently.[5] The copper(I) salt's role is to react with the terminal alkyne to form a copper(I) acetylide, which is a more active species for the coupling reaction and increases the reaction rate.[1]
Q4: What does it mean if my reaction mixture turns black?
A4: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst.[5][6] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[6] This can be triggered by the presence of oxygen, impurities in the reagents or solvents, or excessively high temperatures.[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during Sonogashira coupling experiments.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most frequent challenges. A methodical investigation of the following factors is recommended.
-
Catalyst Integrity and Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.
-
Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Ensure you are using a fresh, active palladium source, as Pd(0) catalysts are sensitive to air and can decompose over time, appearing as a black precipitate.[6]
-
Copper Co-catalyst: If you are using a copper-mediated protocol, the freshness of the copper(I) iodide (CuI) is critical. CuI is susceptible to oxidation, which can inhibit the reaction. It is advisable to use a freshly opened bottle or a recently purchased batch.[6]
-
-
Reagent and Solvent Purity: Impurities can act as catalyst poisons, effectively shutting down the reaction.
-
Starting Materials: Ensure your aryl halide and alkyne are pure. Purification of starting materials may be necessary to remove any potential inhibitors.[6]
-
Base Quality: The amine base, typically triethylamine or diisopropylamine, plays a crucial role and should be anhydrous.[6][7] Oxidized or wet amine bases are a common cause of reaction failure. Consider distilling the amine base before use.[6]
-
Solvent Choice: The solvent must be capable of dissolving all reaction components.[6] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[6][8] However, be aware that some solvents can have a negative impact; for instance, DMF has been reported to slow down certain Sonogashira reactions by potentially displacing ligands from the active palladium complex.[8]
-
-
Reaction Conditions: The reaction environment must be carefully controlled.
-
Inert Atmosphere: The Sonogashira reaction, and particularly the palladium catalyst, is sensitive to oxygen.[6][9] It is imperative to degas your solvent and conduct the reaction under an inert atmosphere, such as argon or nitrogen.[6]
-
Optimal Temperature: While many Sonogashira couplings involving aryl iodides proceed smoothly at room temperature, less reactive substrates like aryl bromides may require gentle heating to facilitate the oxidative addition step.[1][10] However, excessively high temperatures can lead to catalyst decomposition.[6]
-
Caption: Troubleshooting workflow for low or no yield in Sonogashira coupling.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
The formation of alkyne dimers, a side reaction known as Glaser-Hay coupling, is a common issue, particularly in copper-mediated Sonogashira reactions.[1][11] This side reaction is promoted by the presence of oxygen.[9][11]
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling side reaction.[9] Ensure your reaction is performed under a rigorously inert atmosphere. This includes thoroughly degassing the solvent and utilizing Schlenk techniques or a glovebox.[6]
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help to decrease the rate of homocoupling.[6][12]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[6][12]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[2][6] Numerous copper-free methods have been developed specifically to circumvent the issue of Glaser coupling.[13]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a visual indicator of palladium catalyst decomposition.[6] This renders the catalyst inactive and halts the reaction.
-
Presence of Oxygen: As previously mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is crucial for catalyst stability.[6]
-
Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst. The use of high-purity reagents is essential.[6]
-
Excessively High Temperatures: While some reactions require heating, excessively high temperatures can accelerate catalyst decomposition. If heating is necessary, it should be done cautiously while monitoring the reaction's progress.[6]
-
Inappropriate Ligand Choice: The ligand plays a vital role in stabilizing the palladium catalyst. For challenging substrates, employing bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[6][14]
Experimental Protocols
Below are detailed, step-by-step methodologies for a standard Sonogashira coupling and a copper-free variation.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an aryl iodide with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Addition of Reagents: Add degassed solvent (e.g., DMF, to make a 0.1 M solution of the aryl halide) and degassed triethylamine (3.0 equiv.) via syringe.[9]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For less reactive aryl bromides, heating to 60-80 °C may be necessary.[10]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a significant issue.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Base Addition: Add an inorganic base such as Cs₂CO₃ (2.0 equiv.).[9]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.[9]
-
Addition of Reagents: Add degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.5 equiv.) via syringe.[9]
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.[9]
-
Work-up and Purification: Follow the same procedure as for the standard protocol.
Data Presentation
The following tables summarize key quantitative data to aid in the optimization of your Sonogashira coupling reaction.
Table 1: Recommended Catalyst and Ligand Loadings
| Catalyst/Ligand | Typical Loading (mol%) | Substrate Suitability | Notes |
| Pd(PPh₃)₄ | 1 - 5 | Aryl iodides, bromides | A common starting point. |
| PdCl₂(PPh₃)₂ | 1 - 5 | Aryl iodides, bromides | Pd(II) precatalyst, requires in situ reduction. |
| CuI | 2 - 10 | Co-catalyst with Pd | Can promote Glaser coupling.[12] |
| P(t-Bu)₃ | 2 - 10 | Bulky, electron-rich ligand for challenging substrates | Enhances catalyst stability and activity.[14] |
| XPhos | 2 - 10 | Bulky, electron-rich ligand | Effective for activating less reactive C-Cl bonds.[14] |
Table 2: Common Solvents and Bases
| Solvent | Base | Typical Temperature Range (°C) | Comments |
| DMF | Et₃N, DIEA | 25 - 100 | Good solubility for many substrates.[8] |
| Toluene | Et₃N, DIEA | 25 - 110 | Non-polar option, can be beneficial in some cases.[8] |
| THF | Et₃N, DIEA | 25 - 66 | Can sometimes promote palladium black formation.[15] |
| Acetonitrile | Cs₂CO₃ | 80 - 100 | Often used in copper-free conditions.[9] |
| 1,4-Dioxane | Cs₂CO₃ | 80 - 101 | Another option for copper-free protocols.[16] |
Visualizing the Catalytic Cycle
The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is key to rational troubleshooting.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.lucp.net [books.lucp.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Technical Support Center: Optimizing 1-Chloro-4-nonyne Synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-4-nonyne. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
The most common and generally reliable method is the alkylation of a terminal alkyne. Specifically, this involves the deprotonation of 1-hexyne to form a nucleophilic acetylide anion, followed by its reaction with a suitable three-carbon electrophile bearing a chloro group, such as 1-bromo-3-chloropropane. This SN2 reaction is highly effective for forming the required carbon-carbon bond.[1][2]
Q2: My reaction yield is consistently below 40%. What are the most likely causes?
Low yields in this synthesis typically trace back to one of three critical areas:
-
Incomplete Deprotonation: The terminal proton of 1-hexyne (pKa ≈ 25) requires a very strong base for complete removal.[1] Insufficient deprotonation leaves unreacted starting material.
-
Side Reactions: The generated acetylide is a strong base as well as a good nucleophile. It can promote elimination (E2) reactions with unsuitable alkylating agents.[3] Furthermore, side reactions like Wurtz-type coupling of the electrophile can consume reagents.[4][5]
-
Moisture Contamination: Acetylides and other strong bases (like sodium amide or Grignard reagents) react rapidly with water.[5][6] Strict anhydrous conditions are non-negotiable for achieving high yields.
Q3: Can I use a Grignard reagent for this synthesis?
Yes, a Grignard-based approach is feasible. One could form hexynylmagnesium bromide from 1-hexyne and a simple Grignard reagent like ethylmagnesium bromide (via acid-base exchange) or directly with magnesium metal. This alkynyl Grignard can then be reacted with the alkylating agent. However, the direct deprotonation with bases like sodium amide (NaNH₂) or sodium hydride (NaH) is often more straightforward and avoids the extensive troubleshooting sometimes associated with Grignard reagent formation.[4][7]
Troubleshooting Guide: From Low Yields to High Purity
This section addresses specific problems you may encounter during the synthesis.
Problem 1: The reaction fails to proceed, or the conversion of 1-hexyne is very low.
-
Potential Cause A: Ineffective Deprotonation
-
Why it happens: The chosen base is not strong enough, or it has degraded due to improper storage. Sodium amide (NaNH₂), for instance, reacts with atmospheric moisture over time. The pKa of the base's conjugate acid must be significantly higher than the alkyne's pKa of ~25.[8]
-
Solution:
-
Base Selection: Use a sufficiently strong base like sodium amide (NaNH₂) or sodium hydride (NaH, 60% dispersion in mineral oil).
-
Reagent Quality: Use freshly opened or properly stored base. If using NaH, wash the dispersion with dry hexanes to remove the mineral oil, which can interfere with the reaction.
-
Solvent Choice: Conduct the deprotonation in a suitable anhydrous solvent that does not react with the base. Anhydrous tetrahydrofuran (THF) or liquid ammonia are common choices.[7][8]
-
Temperature: The deprotonation of 1-hexyne with NaNH₂ is often performed at low temperatures (e.g., in liquid ammonia at -33 °C) or at room temperature in THF.
-
-
-
Potential Cause B: Poor Quality Alkylating Agent
-
Why it happens: The alkylating agent, 1-bromo-3-chloropropane, may have degraded or contain impurities. The bromide is the intended leaving group due to its higher reactivity in SN2 reactions compared to the chloride.
-
Solution:
-
Purification: Ensure the 1-bromo-3-chloropropane is pure. If necessary, distill it before use.
-
Correct Reagent: Verify you are using a reagent where the leaving group (e.g., Br or I) is more reactive than the chloro group you wish to remain in the final product.
-
-
Problem 2: The reaction works, but the crude product is a complex mixture with significant side products.
-
Potential Cause A: Competing E2 Elimination
-
Why it happens: This is less of a concern with the recommended primary halide (1-bromo-3-chloropropane). However, if a secondary or tertiary halide were used as the electrophile, the strongly basic acetylide would favor abstracting a proton (E2 elimination) over nucleophilic attack (SN2 substitution), leading to alkene byproducts.[1][3]
-
Solution: Strictly use a primary (1°) alkyl halide as the electrophile to maximize the SN2 pathway.[3][9]
-
-
Potential Cause B: Wurtz-Type Homocoupling
-
Why it happens: If using a Grignard-based route, the Grignard reagent can react with the starting alkyl halide in a side reaction.[4][10] A similar issue can occur if residual metals are present that catalyze coupling.
-
Solution:
-
Slow Addition: Add the alkylating agent slowly to the solution of the acetylide anion. This keeps the concentration of the electrophile low, minimizing its self-reaction.
-
Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions can accelerate side reactions if not properly controlled.
-
-
Problem 3: The reaction seems successful, but I lose a significant amount of product during workup and purification.
-
Potential Cause: Inefficient Extraction or Emulsion Formation
-
Why it happens: During the aqueous workup (quenching), salts are formed. Improper phase separation or the formation of emulsions can trap the product in the aqueous layer or at the interface.
-
Solution:
-
Quenching: Quench the reaction slowly by adding it to ice-cold water or a saturated ammonium chloride solution.
-
Extraction: Use a low-polarity organic solvent like diethyl ether or hexanes for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous phase.
-
Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
-
Drying and Filtration: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent by rotary evaporation under reduced pressure.[11]
-
-
Core Experimental Protocol
Protocol 1: High-Yield Synthesis of this compound via Alkyne Alkylation
This protocol details the reaction of 1-hexyne with 1-bromo-3-chloropropane using sodium amide as the base.
Materials:
-
Sodium Amide (NaNH₂)
-
1-Hexyne
-
1-Bromo-3-chloropropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl Ether
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser. Maintain a positive pressure of nitrogen throughout the reaction.
-
Deprotonation: To the flask, add sodium amide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1-hexyne (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Formation of the sodium hexynide should result in a clear or slightly hazy solution.
-
Alkylation: Cool the reaction mixture back down to 0 °C.
-
Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise over 30-45 minutes, ensuring the temperature does not rise significantly.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (or monitor by TLC/GC-MS for completion).
-
Workup: Carefully quench the reaction by slowly pouring it into a beaker containing ice-cold saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Data & Visualization
Key Reaction Parameters Summary
| Parameter | Reagent/Condition | Stoichiometry (eq.) | Rationale |
| Alkyne | 1-Hexyne | 1.0 | Limiting Reagent |
| Base | Sodium Amide (NaNH₂) | 1.1 | Ensures complete deprotonation of the alkyne. |
| Electrophile | 1-Bromo-3-chloropropane | 1.2 | Slight excess drives the reaction to completion. |
| Solvent | Anhydrous THF | - | Aprotic solvent that solubilizes reagents well. |
| Deprotonation Temp. | 0 °C to RT | - | Controlled initial reaction, then completion at RT. |
| Alkylation Temp. | 0 °C to RT | - | Controls reaction rate and minimizes side reactions. |
| Typical Yield | 75-90% (after purification) |
Visual Workflow for this compound Synthesis
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting failed Suzuki coupling with electron-rich halides.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges encountered when working with electron-rich organic halides. The following guide is structured in a question-and-answer format to directly address common failure modes and provide scientifically grounded solutions.
Introduction: The Challenge of Electron-Rich Halides
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1][2] However, its success is highly dependent on the electronic nature of the coupling partners. Electron-rich aryl halides (e.g., anisoles, anilines, or alkyl-substituted aromatics) are notoriously difficult substrates.[3] This difficulty stems from their reluctance to undergo the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[4][5] The electron-donating groups on the aromatic ring increase the electron density of the carbon-halide bond, making it less electrophilic and thus less reactive toward the palladium center.[4] This guide provides a systematic approach to overcoming this fundamental challenge.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the electron-rich aryl halide. What is the primary cause and what are the first steps to fix it?
A1: The most common culprit for low or no conversion with electron-rich halides is a failure of the oxidative addition step.[4][5] Your catalyst system is likely not potent enough to break the strengthened carbon-halide bond.
Core Problem: The electron-donating groups on your halide are deactivating the substrate. This is especially pronounced for aryl chlorides, which are significantly less reactive than bromides or iodides.[5][6]
Recommended Solutions:
-
Enhance the Catalyst's Nucleophilicity with Ligand Modification: The most effective strategy is to increase the electron density on the palladium catalyst, which makes it a stronger nucleophile for the oxidative addition step.[4][7] This is achieved by using specific ligands.
-
Switch to Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for activating unreactive halides.[8] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or highly electron-rich trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are designed for this purpose.[8][9]
-
Consider N-Heterocyclic Carbenes (NHCs): NHCs are even stronger electron donors than most phosphines and can be highly effective for activating stubborn chlorides.[1]
-
-
Increase Reaction Temperature: Higher thermal energy can help overcome the activation barrier for oxidative addition. Reactions with electron-rich chlorides often require temperatures between 100-120 °C.
-
Use a More Active Halide (If Possible): The reactivity order of halides is I > Br > OTf >> Cl.[5] If your synthesis allows, switching from an aryl chloride to an aryl bromide will dramatically increase the rate of oxidative addition.
Q2: My starting materials are consumed, but my yield is low due to the formation of significant side products. How do I identify and suppress them?
A2: The formation of side products indicates that while your catalyst is active, undesired reaction pathways are competing with the productive cross-coupling. The three most common side products are dehalogenation, protodeboronation, and boronic acid homocoupling.
-
Dehalogenation (Ar-H formation): This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[4]
-
Solution: Ensure all solvents and reagents are scrupulously dry. Certain bases or solvents (like alcohols) can sometimes act as hydride donors under harsh conditions.[4]
-
-
Protodeboronation (Ar'-H formation): This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond. It is a very common issue, especially with electron-rich heteroaryl boronic acids.[4][8]
-
Solution: This side reaction is often accelerated by strong bases and water.[8]
-
-
Homocoupling (Ar'-Ar' formation): This side reaction is almost always caused by the presence of oxygen.[4][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[4]
Q3: My reaction is very sluggish and stalls before completion. What are the likely causes?
A3: A stalling reaction often points to catalyst deactivation or inhibition by a species in the reaction mixture.
-
Catalyst Decomposition: The active Pd(0)-ligand complex may not be stable under the required high temperatures for extended periods.
-
Solution: Use a modern, well-defined precatalyst. Buchwald's G3 or G4 precatalysts, for example, are designed for high stability and controlled release of the active catalyst, preventing decomposition at the start of the reaction.
-
-
Insufficient Base: The base is a stoichiometric reagent required to activate the boronic acid.[10] If it is not present in sufficient quantity or is of poor quality, the reaction will stop once it is consumed.
-
Solution: Use at least 2-3 equivalents of a freshly opened, finely powdered base. Ensure the base is soluble enough in the reaction medium to be effective.
-
-
Halide Inhibition: The halide salt (e.g., KCl, KBr) generated as a byproduct can coordinate to the palladium center and inhibit the catalytic cycle, particularly the transmetalation step.[14] This effect can be more pronounced with iodides.[14][15]
-
Solution: A change in solvent can sometimes mitigate this effect. For example, switching from THF to toluene can alter the solubility of the halide salt, minimizing its inhibitory effect on the catalyst.[14]
-
Key Parameter Selection Guide
For a successful Suzuki coupling with a challenging electron-rich halide, all components must be chosen carefully. The table below summarizes the recommended starting points.
| Parameter | Recommendation for Electron-Rich Halides | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald Precatalyst (e.g., SPhos Pd G4) | Provides a reliable source of Pd(0). Precatalysts offer superior stability and activity.[5] |
| Ligand | Bulky & Electron-Rich: SPhos, XPhos, RuPhos, P(t-Bu)₃, or an NHC ligand (e.g., IPr) | Increases electron density on Pd, accelerating the rate-limiting oxidative addition step.[4][8] |
| Base | Strong, Non-nucleophilic: K₃PO₄, Cs₂CO₃, K-O-t-Bu | A stronger base is required to efficiently generate the boronate "ate" complex for the transmetalation step.[8][10] |
| Solvent | Anhydrous, Aprotic: Dioxane, Toluene, 2-MeTHF. Often with a small amount of water. | Provides good solubility for reagents. Water can be essential for dissolving the base and facilitating the catalytic cycle, but excess can promote protodeboronation.[3][16] |
| Temperature | High: Typically 100-120 °C | Provides the necessary thermal energy to overcome the high activation barrier of oxidative addition.[8] |
General Protocol for Screening a Challenging Coupling
This protocol provides a robust starting point for optimizing a difficult Suzuki-Miyaura reaction involving an electron-rich halide.
Materials:
-
Aryl Halide (1.0 equiv, e.g., 0.5 mmol, electron-rich chloride or bromide)
-
Boronic Acid or Ester (1.2–1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Palladium Precatalyst (e.g., SPhos Pd G4, 1-2 mol%)
-
Degassed Solvent (e.g., Dioxane/H₂O 5:1, to make a 0.1 M solution)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.
-
Solvent Addition: Add the previously degassed solvent via syringe. The solvent should be degassed by either sparging with an inert gas for 30 minutes or by using 3-4 freeze-pump-thaw cycles.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath or heating block (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots under inert atmosphere.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-Chloro-4-nonyne
Welcome to the technical support center for the purification of reaction products derived from 1-Chloro-4-nonyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of compounds synthesized from this versatile building block. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your final product.
Understanding the Substrate: this compound
This compound (C₉H₁₅Cl) is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride.[1] This structure allows for a variety of synthetic transformations, most notably at the alkyne terminus. Key reactions include:
-
Sonogashira Coupling: Palladium/copper-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides.[2][3][4][5]
-
Click Chemistry (CuAAC): Copper(I)-catalyzed azide-alkyne cycloaddition to form 1,4-disubstituted 1,2,3-triazoles.[6][7][8][9]
-
Acetylide Alkylation: Deprotonation of the terminal alkyne followed by reaction with an electrophile.[10][11]
The purification strategy for any given product will depend on the reaction performed, the nature of the product itself, and the potential impurities generated.
General Purification Principles & Strategy
A successful purification begins with a well-designed experimental workup to remove the bulk of impurities before chromatography or other techniques are employed.
Initial Workup Workflow
The following diagram outlines a standard post-reaction workup procedure.
Caption: General post-reaction workup workflow.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of products derived from this compound.
Scenario 1: Purification of a Sonogashira Coupling Product
Sonogashira coupling is a powerful tool for C-C bond formation, but it can generate a challenging mixture of products and byproducts.[2][3]
Question: My TLC plate shows multiple spots after a Sonogashira reaction. How do I identify them and purify my desired product?
Answer: A complex TLC profile is common. The spots likely correspond to:
-
Desired Product: The cross-coupled internal alkyne.
-
Unreacted Aryl/Vinyl Halide: One of your starting materials.
-
Unreacted this compound: Your other starting material.
-
Homocoupled Alkyne (Glaser coupling byproduct): A dimer of this compound.
-
Catalyst Residues: Palladium complexes.
Troubleshooting Strategy:
-
Spot Identification: Run a TLC with co-spots. On a single plate, spot your crude reaction mixture, your aryl halide starting material, and this compound. This will help you identify which spots correspond to unreacted starting materials. The product is typically less polar than the starting materials. The homocoupled byproduct is often very nonpolar.
-
Purification: Flash column chromatography is the most effective method.[10]
-
Solvent System: Start with a nonpolar eluent like hexanes or heptane and gradually increase polarity with ethyl acetate or dichloromethane.[12] Aim for an Rf of 0.2-0.3 for your desired product to achieve the best separation.[12]
-
Gradient Elution: A shallow gradient (e.g., 0-10% ethyl acetate in hexanes) is often necessary to separate the desired product from the nonpolar homocoupled byproduct and the slightly more polar starting materials.
-
Question: My product is co-eluting with a nonpolar impurity, likely the homocoupled byproduct. How can I improve separation?
Answer: This is a classic challenge when purifying internal alkynes. Here are several advanced strategies:
-
Utilize Different Solvent Selectivities: If a hexane/ethyl acetate system fails, try a system with different intermolecular interactions. For example, replacing hexanes with pentane or using a mobile phase containing a small amount of toluene can alter the interactions with the silica gel and may improve separation.[12]
-
Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): This is a highly effective technique for separating compounds based on unsaturation.[12] Silver ions form reversible complexes with the π-bonds of alkynes.[12][13] The strength of this interaction depends on the steric accessibility of the triple bond. Often, the desired product and the homocoupled byproduct will have different steric environments around their alkyne moieties, allowing for separation. Alkenes, which can sometimes form as byproducts, will bind more strongly, aiding in their removal.[12]
-
Optimize Column Parameters:
Question: I'm seeing a persistent grey/black color in my column fractions, suggesting palladium catalyst contamination. How do I remove it?
Answer: Palladium removal is crucial.
-
Pre-Column Filtration: Before concentrating your crude product, you can try filtering the organic solution through a short plug of Celite® or silica. This can remove a significant portion of the catalyst.[2]
-
Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of ammonium chloride or sodium sulfide can help precipitate and remove metal catalysts.
-
Activated Carbon: After concentrating the crude product, redissolve it in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes. The carbon will adsorb the palladium, and you can then filter it off through Celite®. Be aware that this may also lead to some loss of your product.
Scenario 2: Purification of a Click Chemistry Product (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but requires the removal of the copper catalyst.[8][9]
Question: How do I effectively remove the copper catalyst from my 1,2,3-triazole product?
Answer: Copper removal is a critical step, as residual copper can interfere with subsequent reactions or biological assays.
-
Ammonia Wash: During the workup, wash the organic layer with a dilute aqueous ammonia solution or saturated ammonium chloride. The ammonia will complex with the copper(I) and copper(II) ions, sequestering them into the aqueous phase.
-
Chelating Agents: For stubborn cases, you can add a chelating agent like EDTA to an aqueous wash.
-
Specialized Silica: Some commercially available silica gels are functionalized with chelating groups specifically designed for scavenging metal catalysts.
Question: My triazole product is a sticky oil and I cannot get it to crystallize. What are my purification options?
Answer: Many triazoles are oils, making purification by crystallization impossible.
-
Flash Column Chromatography: This is the most reliable method. Triazoles are generally more polar than their alkyne precursors due to the presence of the nitrogen-rich heterocycle. A solvent system of hexanes/ethyl acetate or dichloromethane/methanol is typically effective.
-
Vacuum Distillation: If your product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent, scalable purification method.[14] This is particularly useful for removing non-volatile impurities.
Scenario 3: General Purification Issues
Question: My product appears to be decomposing on the silica gel column. What are my alternatives?
Answer: Silica gel is acidic and can cause decomposition of sensitive compounds.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour. Add a co-spot of the same material just before developing the plate. If the original spot shows streaking or new spots, your compound is likely unstable on silica.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1%), in your eluent before packing the column.
-
Alternative Stationary Phases:
-
Alumina: Alumina is available in neutral, acidic, or basic forms. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica.[15]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18) silica can be used with polar solvents like water/acetonitrile or water/methanol.
-
Detailed Protocols
Protocol 1: Standard Flash Column Chromatography
-
Select Solvent System: Use TLC to determine an appropriate solvent system that gives your product an Rf of 0.2-0.3.[12]
-
Pack the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with your chosen nonpolar eluent. Slowly add silica gel as a slurry in the eluent, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent (or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elute: Add the eluent to the column and apply gentle pressure (using a pump or bulb). Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This technique is ideal for purifying solid products.[14]
-
Choose a Solvent: The ideal solvent will dissolve your compound when hot but not at room temperature.[16] Test small amounts of your product in various solvents (e.g., hexanes, ethyl acetate, ethanol) to find a suitable one. A two-solvent system (one "good" solvent, one "poor" solvent) can also be effective.[12]
-
Dissolve the Solid: Place the impure solid in a flask and add a minimal amount of the hot solvent until it just dissolves.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[16]
-
Induce Crystallization (if necessary): If crystals don't form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[16]
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry: Dry the purified crystals under a high vacuum.
Comparative Summary of Purification Techniques
| Purification Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Flash Chromatography | Adsorption/Partition | General purification of most organic compounds.[17] | Highly versatile, good for separating mixtures with different polarities.[12] | Can be time-consuming, requires solvent, not ideal for unstable compounds.[12][15] |
| Argentation Chromatography | π-Complexation | Separating compounds based on the degree of unsaturation (e.g., alkynes from alkenes). | Excellent selectivity for unsaturated compounds.[12] | Silver nitrate can be expensive and is light-sensitive.[12] |
| Recrystallization | Differential Solubility | Purifying solid compounds that are stable to heat.[14] | Can yield very pure material; highly scalable.[12] | Not suitable for oils or compounds that "oil out"; some product loss is inevitable.[12] |
| Distillation (Simple/Vacuum) | Differential Boiling Point | Purifying volatile liquids or high-boiling, thermally stable liquids (vacuum).[14] | Excellent for large-scale purification of liquids.[12] | Not suitable for thermally sensitive compounds or for separating liquids with close boiling points.[12] |
Logical Flowchart for Purification Troubleshooting
Caption: Troubleshooting decision tree for purification.
References
- 1. This compound [webbook.nist.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 11. Alkyne - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 14. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 15. Chromatography [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Difficult Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst selection in challenging cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common issues encountered during experimentation through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is showing low to no yield. What are the primary factors I should investigate?
A1: Low or no yield in a cross-coupling reaction is a common issue that can often be resolved by systematically evaluating several key parameters.
-
Catalyst Integrity and Activation: Ensure your palladium precatalyst and ligands are of high quality and have been stored correctly. Many palladium sources, particularly Pd(0) complexes, can be sensitive to air and moisture.[1] If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[2][3] Inefficient precatalyst activation is a frequent cause of sluggish or failed reactions.[4][5][6][7] Consider using a more robust, air- and moisture-stable precatalyst, such as a palladacycle, which can offer faster and more reliable activation.[2]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidation and decomposition of the active Pd(0) catalyst and promoting undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions or Glaser coupling in Sonogashira reactions.[2][8][9] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[8]
-
Reagent and Solvent Purity: Impurities in your substrates, solvents, or base can poison the catalyst.[8] Ensure all reagents are of high purity and that solvents are anhydrous, as water content can interfere with the catalytic cycle.[10] For instance, amine bases should be distilled and dried if necessary.[8]
-
Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction. The chosen solvent must dissolve all components of the reaction mixture.[8] The base must be strong enough to facilitate the desired catalytic step (e.g., transmetalation) but not so strong as to cause substrate decomposition.
Q2: How do I choose the right ligand for a particularly challenging transformation, such as coupling with a sterically hindered substrate?
A2: Ligand selection is paramount for overcoming the challenges posed by sterically demanding substrates. The key is to use bulky and electron-rich ligands.
-
Rationale: Bulky ligands promote the formation of monoligated palladium species (L1Pd(0)), which are smaller and more reactive in the oxidative addition step compared to more coordinated complexes.[11] The electron-rich nature of the ligand increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the electrophile.[12][13][14] Furthermore, the steric bulk of the ligand can accelerate the final reductive elimination step to release the product.[12]
-
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines: Ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, are highly effective for a wide range of challenging couplings, including those involving sterically hindered aryl chlorides and various amines in Buchwald-Hartwig aminations.[11][15][16]
-
Ferrocene-Based Ligands: Developed by the Hartwig group, these ligands have also shown remarkable activity.[15]
-
N-Heterocyclic Carbenes (NHCs): NHCs are often more electron-rich and sterically bulky than phosphine ligands.[12] They can form highly stable palladium complexes that are resistant to decomposition at the high temperatures often required for difficult couplings.[17]
-
Q3: I'm observing significant formation of side products. What are the common side reactions and how can I minimize them?
A3: Side product formation is a common hurdle. Identifying the major side product is the first step toward mitigation.
-
Homocoupling: This is the dimerization of one of the coupling partners. In Suzuki reactions, boronic acid homocoupling is often caused by oxygen.[2] In Sonogashira reactions, the homocoupling of terminal alkynes (Glaser coupling) is promoted by the copper co-catalyst, especially in the presence of oxygen.[8][9][18]
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.
-
Solution: Use anhydrous solvents and reagents. The choice of base is also critical; weaker bases like carbonates or phosphates are often preferred over hydroxides when dealing with sensitive boronic acids.
-
-
β-Hydride Elimination: This can be a problem when using alkyl coupling partners with β-hydrogens.
-
Solution: The use of bulky ligands can disfavor this side reaction by sterically hindering the formation of the required syn-coplanar arrangement for elimination.
-
Section 2: Troubleshooting Guides
Guide 1: Overcoming Low Reactivity of Aryl Chlorides in Heck Reactions
The Mizoroki-Heck reaction involving aryl chlorides is notoriously difficult due to the strength of the C-Cl bond, which makes the oxidative addition step challenging.[17]
| Problem | Potential Cause | Recommended Solution |
| No or low conversion | Ineffective catalyst system. | Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or di(1-adamantyl)butylphosphine.[17] Alternatively, employ a thermally stable Pd-NHC complex.[17] |
| Catalyst decomposition (formation of palladium black) | High reaction temperatures. | Use a more thermally stable precatalyst, such as a palladacycle or a Pd-NHC complex.[17] Consider if a lower reaction temperature with a more active catalyst is feasible. |
| Electron-rich aryl chlorides are unreactive | The electron-donating groups on the aryl chloride further decrease its reactivity towards oxidative addition. | Employ highly electron-rich and sterically demanding ligands to enhance the rate of oxidative addition. More forcing conditions (higher temperature, higher catalyst loading) may be necessary. |
Experimental Protocol: High-Throughput Screening for Heck Reaction Optimization
For challenging reactions, high-throughput experimentation (HTE) can rapidly identify optimal conditions.[19][20][21]
-
Plate Preparation: In a 96-well plate, dispense an array of palladium precatalysts and ligands. Commercially available screening kits can simplify this process.[22][23]
-
Stock Solution Preparation: Prepare stock solutions of the aryl chloride, olefin, base, and an internal standard in a suitable solvent.
-
Reaction Execution: Using a liquid handling robot, dispense the stock solutions into the wells of the reaction plate. Seal the plate and place it in a temperature-controlled shaker.
-
Analysis: After the reaction time, quench the reactions and analyze the product formation using high-throughput methods like LC-MS or GC-MS.
-
Data Interpretation: Generate a heat map of the results to quickly identify the most promising catalyst/ligand/base combinations for further optimization.[20]
Guide 2: Addressing Challenges in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but can be challenging with certain substrates.[15]
| Problem | Potential Cause | Recommended Solution |
| Low yield with sterically hindered amines or aryl halides | Steric hindrance impeding oxidative addition or reductive elimination. | Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos).[15][16][24] These ligands accelerate both the oxidative addition and reductive elimination steps.[11] |
| Reaction with heteroaromatic halides is unsuccessful | The heteroatom can coordinate to the palladium center and inhibit catalysis. | Bidentate phosphine ligands can be less prone to displacement by basic heterocycles.[25] Alternatively, ligands like XPhos have proven effective for coupling heteroaryl halides.[25] |
| Substrate decomposition with strong bases | Functional group incompatibility with strong bases like NaOtBu. | Screen weaker bases such as K₃PO₄ or Cs₂CO₃. This is particularly important for substrates with base-sensitive functional groups. |
| Inhibition by aryl iodides | The iodide formed during the reaction can precipitate the palladium complex. | Contrary to other cross-coupling reactions, aryl bromides or chlorides are often better substrates than aryl iodides in Buchwald-Hartwig aminations.[26] |
Guide 3: Troubleshooting Sonogashira Couplings
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, but is not without its common pitfalls.
| Problem | Potential Cause | Recommended Solution |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen and/or high copper catalyst loading. | Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using Schlenk techniques or a glovebox.[8] Minimize the amount of copper(I) iodide or consider a copper-free protocol.[8][9] |
| Low to no product yield | Inactive catalyst, impure reagents, or suboptimal conditions. | Use a fresh, high-purity source of CuI. Ensure the amine base is anhydrous.[8] The palladium catalyst and ligand must be active. Degas the solvent thoroughly.[8] |
| Catalyst decomposition | Presence of oxygen or excessively high temperatures. | Maintain a strict inert atmosphere.[8] Avoid unnecessarily high reaction temperatures. |
Section 3: Visualizing Key Concepts
Catalyst Activation and the Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for troubleshooting. The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction and highlights the importance of the precatalyst activation step.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is most effective.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl) | Semantic Scholar [semanticscholar.org]
- 6. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. gessnergroup.com [gessnergroup.com]
- 14. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. books.lucp.net [books.lucp.net]
- 19. High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. researchgate.net [researchgate.net]
- 25. research.rug.nl [research.rug.nl]
- 26. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Alkyne Reaction Troubleshooting
Welcome to the technical support center for managing alkyne coupling reactions. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with undesired side reactions, specifically the homocoupling of terminal alkynes. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols in a direct question-and-answer format to help you optimize your synthetic outcomes.
Understanding the Core Problem: Alkyne Homocoupling
Before troubleshooting, it's critical to understand the fundamental mechanism of the primary side reaction. Alkyne homocoupling, often referred to as Glaser coupling or Hay coupling, is the oxidative dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1][2][3] This reaction is most prominently catalyzed by copper salts in the presence of an oxidant (typically oxygen from the air) and a base.[1][4][5]
In the context of highly valuable cross-coupling reactions like the Sonogashira coupling, where the goal is to form a C-C bond between a terminal alkyne and an aryl/vinyl halide, this homocoupling pathway represents a major competitive side reaction. It consumes the alkyne starting material, reduces the yield of the desired heterodimer, and introduces a purification challenge due to the formation of the symmetric diyne byproduct.[2][3][6] The copper co-catalyst, while added to accelerate the Sonogashira reaction, unfortunately also catalyzes this unwanted Glaser-type coupling.[6][7][8]
Caption: Catalytic cycle of copper-mediated Glaser-Hay alkyne homocoupling.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during alkyne coupling reactions.
Issue 1: I'm running a Sonogashira reaction and observing significant formation of a homocoupled diyne byproduct. What are the primary causes and solutions?
This is the most frequent problem in Sonogashira couplings. The presence of both a copper(I) co-catalyst and an oxidant (often trace oxygen from air) creates the perfect conditions for the Glaser homocoupling to compete with your desired cross-coupling.[3][7]
Primary Causes & Strategic Solutions:
-
Cause: Presence of atmospheric oxygen, which acts as the oxidant for the Cu(I)/Cu(II) cycle required for homocoupling.[3][4]
-
Solution A: Implement Rigorously Anaerobic Conditions. The most crucial step in copper-catalyzed Sonogashira reactions is the thorough exclusion of oxygen. This minimizes the oxidative pathway leading to homocoupling. It is essential to degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or high-purity nitrogen) throughout the reaction.[3] See Protocol 1 for a detailed procedure.
-
Solution B: Use a Reducing Atmosphere. An alternative to a simple inert atmosphere is to use a reducing gas mixture, such as hydrogen diluted with nitrogen or argon (e.g., 5-10% H₂ in N₂). This actively scavenges residual oxygen, significantly suppressing the oxidative homocoupling pathway, often reducing the side product to minimal levels (~2%).[9]
-
-
Cause: The copper(I) co-catalyst is inherently capable of mediating homocoupling.[6][8]
-
Solution C: Employ Copper-Free Conditions. The most direct way to eliminate copper-mediated homocoupling is to remove copper from the reaction entirely. Numerous copper-free Sonogashira protocols have been developed that rely solely on a palladium catalyst, often with specific ligands or under slightly different conditions, to achieve the cross-coupling.[7][8][10][11][12] This is a highly effective strategy, especially for sensitive or valuable substrates. See Protocol 2 for a general procedure.
-
-
Cause: High concentration of the terminal alkyne, which statistically favors the bimolecular homocoupling reaction.
-
Solution D: Slow Addition of the Terminal Alkyne. To disfavor the second-order homocoupling reaction, the concentration of the alkyne can be kept low throughout the experiment. This is achieved by adding the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump.[2][3] This technique maintains a low, steady concentration, favoring the cross-coupling reaction with the aryl/vinyl halide which is already present.
-
Issue 2: My cross-coupled product is forming, but the yield is low and purification is difficult due to the homocoupled dimer. How can I optimize selectivity?
When complete elimination of the side product is difficult, reaction parameters can be tuned to kinetically favor the desired cross-coupling pathway over the homocoupling pathway.
-
Cause: The kinetics of homocoupling are competitive with or faster than cross-coupling under the current conditions.
-
Solution A: Judicious Ligand Selection. The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can accelerate the rate-limiting reductive elimination step in the Sonogashira cycle, thereby increasing the rate of cross-coupling relative to homocoupling.[2][13] Experimenting with different ligands (e.g., moving from PPh₃ to more sterically demanding ligands like SPhos or XPhos) can significantly improve selectivity.
-
Solution B: Temperature Optimization. Homocoupling and cross-coupling reactions can have different activation energies. Lowering the reaction temperature can sometimes disproportionately slow the undesired homocoupling reaction more than the desired cross-coupling.[6] It is advisable to run a temperature screen (e.g., from room temperature to 60 °C) to find the optimal point of selectivity.
-
Solution C: Choice of Base and Solvent. The base is crucial for deprotonating the terminal alkyne.[7] While organic amine bases like triethylamine or diisopropylamine are common, their basicity and coordinating ability can influence the overall reaction. In some cases, an inorganic base may offer different selectivity. The solvent affects the solubility and speciation of the catalytic species, which can also impact the relative reaction rates.[1][14]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the differences between Glaser, Hay, and Eglinton couplings?
-
Glaser Coupling is the original method, typically using a catalytic amount of a Cu(I) salt (like CuCl) with an oxidant, such as air or oxygen.[1]
-
Hay Coupling is a significant improvement that uses a complex of Cu(I) with a chelating amine ligand, such as TMEDA (tetramethylethylenediamine). This complex is more soluble in organic solvents, leading to a much faster and more versatile reaction.[1][14][15]
-
Eglinton Coupling uses a stoichiometric amount of a Cu(II) salt, like copper(II) acetate, in a coordinating solvent like pyridine. This avoids the need for an external oxidant like air.[1][16]
-
-
Q2: Can I use protecting groups to prevent homocoupling?
-
Yes, this is a very effective, albeit less atom-economical, strategy. The acidic proton of the terminal alkyne is the site of reaction for homocoupling. By replacing this proton with a removable protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, the alkyne is rendered incapable of homocoupling.[2][6] The Sonogashira cross-coupling can then be performed, and the silyl group is subsequently removed (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to reveal the desired product.[7]
-
-
Q3: How do I troubleshoot homocoupling if I am intentionally trying to synthesize a symmetric 1,3-diyne?
-
To promote homocoupling, you should do the opposite of the troubleshooting steps for cross-coupling. Use a copper(I) catalyst (CuCl or CuI is common), often with a ligand like TMEDA (for Hay coupling), a suitable base, and ensure a steady supply of an oxidant.[5][17] Bubbling air or pure oxygen through the reaction mixture is a common way to accelerate the reaction and drive it to completion.[15]
-
Caption: Decision workflow for troubleshooting alkyne homocoupling.
Data Summary & Experimental Protocols
Table 1: Summary of Strategies to Mitigate Alkyne Homocoupling
| Strategy | Principle | Key Experimental Action | Ideal Application |
| Anaerobic Conditions | Prevents oxidation of Cu(I) to the active Cu(II) species required for the Glaser catalytic cycle.[3] | Thoroughly degas all solvents and reagents; maintain a positive pressure of inert gas (Ar or N₂). | Standard practice for all copper-catalyzed Sonogashira reactions. |
| Copper-Free Protocol | Eliminates the catalyst responsible for the homocoupling side reaction.[8][10] | Use a palladium-only catalyst system. | When substrates are valuable, sensitive, or when anaerobic techniques are insufficient. |
| Slow Alkyne Addition | Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular side reaction.[2][3] | Add the alkyne substrate via a syringe pump over several hours. | Reactions where homocoupling is particularly fast or when using highly reactive alkynes. |
| Protecting Groups | Blocks the reactive C-H bond of the terminal alkyne, making homocoupling impossible.[2][6] | Protect the alkyne with a silyl group (e.g., TMS) before coupling, then deprotect after. | For complex syntheses where other methods fail or are not compatible with other functional groups. |
| Ligand Optimization | Modulates the kinetics of the palladium-catalyzed cross-coupling to outcompete homocoupling.[2][13] | Screen a panel of bulky, electron-rich phosphine ligands. | Fine-tuning reactions to improve yield and selectivity. |
Protocol 1: General Procedure for Rigorously Anaerobic Sonogashira Coupling
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.[3]
-
Glassware and Reagent Preparation:
-
All glassware (Schlenk flask, condenser, etc.) must be oven-dried or flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of high-purity argon or nitrogen.
-
All solvents (e.g., THF, triethylamine) must be thoroughly degassed. This is best achieved by three consecutive freeze-pump-thaw cycles. Alternatively, sparging with argon for at least 30-60 minutes can be used.
-
-
Reaction Setup:
-
To the cooled, inert Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (1-5 mol%), and a magnetic stir bar under a positive flow of inert gas.
-
Add the aryl/vinyl halide (1.0 equiv) to the flask.
-
Via syringe, add the degassed solvent (e.g., THF) and the degassed amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the mixture for a few minutes to ensure dissolution.
-
-
Reaction Execution:
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture, typically dropwise via syringe.
-
Heat the reaction to the desired temperature (e.g., 25-60 °C) and monitor its progress by TLC or GC/MS.
-
Maintain a positive pressure of inert gas throughout the entire process.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted from methodologies developed to avoid copper-mediated homocoupling.[8][11][12]
-
Glassware and Reagent Preparation:
-
Follow the same procedure as in Protocol 1 to ensure an inert atmosphere, although it is slightly less critical than in the copper-catalyzed version. Degassing is still highly recommended to prevent degradation of the palladium catalyst.
-
-
Reaction Setup:
-
To an inert Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and a magnetic stir bar under a positive flow of inert gas.
-
Add the aryl/vinyl halide (1.0 equiv) and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Via syringe, add the degassed solvent (e.g., toluene, dioxane, or DMF).
-
-
Reaction Execution:
-
Add the terminal alkyne (1.2-1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions, e.g., 80-110 °C) and monitor its progress.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as outlined in Protocol 1.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 5. Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 15. Glaser coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Strategies to minimize byproducts in haloalkyne chemistry
Welcome to the Haloalkyne Synthesis Core Technical Support Center. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of haloalkyne chemistry. Our goal is to provide you with robust troubleshooting guides and in-depth answers to frequently asked questions, enabling you to minimize byproduct formation and maximize the yield and purity of your target haloalkynes.
Introduction: The Challenge of Selectivity in Haloalkyne Chemistry
Haloalkynes are powerful and versatile building blocks in modern organic synthesis, prized for their dual functionality which allows for a diverse range of transformations including cross-coupling, nucleophilic additions, and cycloaddition reactions.[1][2] However, their inherent reactivity can also lead to a variety of undesired side reactions, complicating synthesis and purification. This guide provides field-proven strategies and mechanistic insights to help you anticipate and mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts encountered during the synthesis of terminal haloalkynes?
The nature of byproducts in haloalkyne synthesis is highly dependent on the chosen synthetic route. Here are some of the most frequently observed impurities:
-
Homocoupled Diynes: Symmetrical 1,3-diynes are common byproducts, especially when preparing iodoalkynes.[1] These can arise from trace metals or oxidative conditions.
-
Triphenylphosphine Oxide (TPPO): In reactions like the Corey-Fuchs and Appel reactions, triphenylphosphine is used as a reagent, which is converted to TPPO.[3][4][5] While not a reaction byproduct of the haloalkyne itself, its removal can be challenging.
-
Starting Aldehyde/Alcohol: Incomplete conversion will lead to the presence of the starting material in your crude product.
-
1,1-Dibromoalkenes: In the Corey-Fuchs reaction, these are stable intermediates.[5][6] If the subsequent elimination step is incomplete, the dibromoalkene will be a significant impurity.
-
Solvent Adducts and Oligomers: The high reactivity of some haloalkynes can lead to reactions with the solvent or oligomerization, especially during workup or purification.[7][8]
FAQ 2: How can I prevent the formation of homocoupled diynes?
The formation of 1,3-diynes is a common side reaction, particularly for iodoalkynes, and can be catalyzed by copper or palladium.[1]
Preventative Strategies:
-
Inert Atmosphere: Conduct your reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to minimize oxidative coupling, which is a common pathway for diyne formation.[1]
-
High-Purity Reagents: Use high-purity terminal alkynes and halogenating agents. Trace metal impurities in reagents can catalyze homocoupling.
-
Ligand Choice in Metal-Catalyzed Reactions: If using a metal catalyst (e.g., for electrophilic halogenation), the choice of ligand can influence the extent of homocoupling. Electron-donating ligands can sometimes suppress this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of undesired side reactions, including homocoupling.
FAQ 3: I am struggling to remove triphenylphosphine oxide (TPPO) from my product. What are the best methods?
Triphenylphosphine oxide is a common byproduct in reactions utilizing triphenylphosphine, such as the Appel and Corey-Fuchs reactions.[3][4][9][10][11][12] Its removal can be challenging due to its polarity and solubility in many organic solvents.
Effective Removal Techniques:
-
Precipitation: After the reaction, concentrating the reaction mixture and adding a non-polar solvent like hexanes or pentane can often precipitate the TPPO, which can then be removed by filtration.[5]
-
Column Chromatography: TPPO is quite polar and can be separated from less polar haloalkynes using silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Acid-Base Extraction: For non-acid-sensitive haloalkynes, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the TPPO, increasing its aqueous solubility and facilitating its removal.
-
Polymer-Supported Reagents: Utilizing polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide can be removed by simple filtration.[3]
Part 2: Troubleshooting Guides
Troubleshooting Issue 1: Low Yield in Corey-Fuchs Reaction for Terminal Alkyne Synthesis
Problem: You are performing a Corey-Fuchs reaction to synthesize a terminal alkyne from an aldehyde, but the yield is consistently low, and you observe significant amounts of the starting aldehyde and the intermediate 1,1-dibromoalkene.
Causality Analysis:
The Corey-Fuchs reaction is a two-step process: the formation of a 1,1-dibromoalkene from an aldehyde, followed by treatment with a strong base to generate the terminal alkyne.[6][10] Low yields can stem from inefficiencies in either of these steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in the Corey-Fuchs reaction.
Detailed Protocol for Improved Corey-Fuchs Reaction:
Materials:
-
Aldehyde (1.0 eq.)
-
Triphenylphosphine (PPh₃) (2.0 - 4.0 eq.)[5]
-
Carbon tetrabromide (CBr₄) (1.0 - 2.0 eq.)[5]
-
Anhydrous Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Ylide Formation: To a solution of triphenylphosphine (2.0 eq.) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.0 eq.) portion-wise. Stir the resulting mixture for 30 minutes.
-
Wittig-type Reaction: Add the aldehyde (1.0 eq.) to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the consumption of the aldehyde.[5]
-
Work-up and Isolation of Dibromoalkene: Concentrate the reaction mixture and add hexanes to precipitate triphenylphosphine oxide. Filter through a plug of silica gel, washing with hexanes. Concentrate the filtrate to obtain the crude 1,1-dibromoalkene.[5]
-
Alkyne Formation: Dissolve the crude 1,1-dibromoalkene in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (2.1 eq.) and stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional hour.
-
Quenching: Quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
Troubleshooting Issue 2: Formation of Dihaloalkane Byproducts During Hydrohalogenation of an Alkyne
Problem: You are attempting to perform a monohydrohalogenation of a terminal alkyne to form a vinyl halide, but you are observing significant amounts of the geminal dihaloalkane byproduct.
Causality Analysis:
The hydrohalogenation of an alkyne proceeds in two steps: the first addition of HX forms the vinyl halide, and a second addition to the vinyl halide gives the geminal dihalide.[13][14] The vinyl halide product is an alkene and is therefore also reactive towards HX. Controlling the stoichiometry is key to achieving selectivity for the monohalogenated product.
Strategies for Minimizing Dihaloalkane Formation:
| Parameter | Recommendation | Rationale |
| Stoichiometry of HX | Use exactly one equivalent of the hydrogen halide.[15][16] | Using excess HX will drive the reaction towards the dihaloalkane product. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C or below). | The second addition of HX to the vinyl halide often has a higher activation energy than the first addition to the alkyne. Lower temperatures favor the kinetic product (vinyl halide). |
| Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting alkyne is consumed. | Prolonged reaction times, even with stoichiometric HX, can lead to the formation of the dihaloalkane. |
| Mode of Addition | Add the alkyne to a solution of the hydrogen halide. | This ensures that the alkyne is always in the presence of a limited amount of HX, reducing the likelihood of double addition. |
Decision Pathway for Selective Monohydrohalogenation:
Caption: Decision pathway for optimizing selective monohydrohalogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Oligomerization and hydroamination of terminal alkynes promoted by the cationic organoactinide compound [(Et2N)3U][BPh4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligomerization of phosphaalkynes mediated by bulky N-heterocyclic carbenes: avenues to novel phosphorus frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Appel Reaction [organic-chemistry.org]
- 13. scienceready.com.au [scienceready.com.au]
- 14. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [khanacademy.org]
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of Haloalkynes for Drug Development Professionals
For researchers, medicinal chemists, and professionals in drug development, the precise control and understanding of reaction kinetics are paramount for efficient and predictable synthesis. Haloalkynes, as versatile building blocks, offer a gateway to a diverse range of molecular architectures. However, the choice of the halogen substituent (F, Cl, Br, I) profoundly impacts the reactivity and kinetic profile of these compounds. This guide provides an in-depth analysis of the reaction kinetics of different haloalkynes, with a focus on the widely utilized Sonogashira cross-coupling reaction, to empower you with the knowledge for informed decision-making in your synthetic endeavors.
The Crucial Role of the Halogen: A Balancing Act of Bond Strength and Electronegativity
The reactivity of a haloalkyne in many common transformations is dictated by the nature of the carbon-halogen (C-X) bond. Two primary factors are at play:
-
Bond Dissociation Energy (BDE): This is the energy required to break the C-X bond homolytically. A weaker bond will generally lead to a faster reaction rate in transformations where the cleavage of this bond is part of the rate-determining step. The trend for C(sp)-X BDEs follows the order: C-F > C-Cl > C-Br > C-I . Consequently, iodoalkynes are typically the most reactive, and fluoroalkynes are the least reactive in reactions involving C-X bond cleavage.[1][2]
-
Electronegativity and Inductive Effects: The high electronegativity of halogens, particularly fluorine, creates a significant dipole moment in the C-X bond and exerts a strong electron-withdrawing inductive effect.[3] This can influence the electron density of the alkyne and its susceptibility to nucleophilic or electrophilic attack, as well as the stability of reaction intermediates.
Comparative Kinetics in the Sonogashira Coupling Reaction
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[4][5] When a haloalkyne is used as the coupling partner, the oxidative addition of the haloalkyne to the palladium(0) catalyst is often the rate-determining step. This step involves the cleavage of the C-X bond.
Based on the principles of C-X bond strength, the expected trend in reaction rates for the Sonogashira coupling of haloalkynes is:
Iodoalkynes > Bromoalkynes > Chloroalkynes > Fluoroalkynes
This trend is a direct consequence of the decreasing C-X bond dissociation energies down the halogen group.[1][2]
Quantitative and Qualitative Comparison of Haloalkyne Reactivity in Sonogashira Coupling
| Haloalkyne | Relative Reactivity | Typical Reaction Conditions | Mechanistic Considerations & Notes |
| Iodoalkyne (R-C≡C-I) | Very High | Room temperature or mild heating. Low catalyst loading. | The weak C-I bond leads to rapid oxidative addition. Often the preferred substrate for challenging couplings. |
| Bromoalkyne (R-C≡C-Br) | High | Mild to moderate heating (40-80 °C). | A good balance of reactivity and stability. Widely used in synthesis. |
| Chloroalkyne (R-C≡C-Cl) | Moderate | Higher temperatures (80-120 °C) and more active catalysts/ligands are often required. | The stronger C-Cl bond necessitates more forcing conditions to achieve efficient oxidative addition. |
| Fluoroalkyne (R-C≡C-F) | Low | Generally unreactive under standard Sonogashira conditions due to the very strong C-F bond. Specialized catalysts and conditions may be required.[6] | The strong electron-withdrawing nature of fluorine also significantly alters the electronic properties of the alkyne.[6] |
Experimental Protocol: A Competitive Kinetic Analysis of Haloalkyne Reactivity
To empirically determine the relative reactivity of different haloalkynes, a competitive experiment can be designed. This protocol allows for the direct comparison of two haloalkynes under identical reaction conditions.
Objective:
To determine the relative reaction rates of a bromoalkyne and a chloroalkyne in a Sonogashira coupling with a common terminal alkyne.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Bromoalkyne (e.g., 1-bromo-4-phenylbut-1-yne)
-
Chloroalkyne (e.g., 1-chloro-4-phenylbut-1-yne)
-
Terminal alkyne (e.g., phenylacetylene)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube)
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a nitrogen-purged Schlenk tube, add the palladium catalyst (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base. Stir the mixture until a homogeneous solution is formed.
-
Substrate Addition: Add equimolar amounts of the bromoalkyne, the chloroalkyne, and the terminal alkyne. Add a known amount of the internal standard.
-
Reaction Monitoring: Heat the reaction mixture to a predetermined temperature (e.g., 60 °C). At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the aliquot with a suitable solution (e.g., a saturated aqueous solution of ammonium chloride). Extract the organic components with an appropriate solvent (e.g., diethyl ether). Analyze the organic extract by GC or ¹H NMR to determine the relative consumption of the haloalkyne starting materials and the formation of the corresponding products.
-
Data Analysis: Plot the concentration of each haloalkyne and each product as a function of time. The initial rates of consumption of the haloalkynes will provide a direct measure of their relative reactivity.
Visualizing the Reaction Pathway and Kinetic Trends
The Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira reaction, highlighting the rate-determining oxidative addition step.
Expected Reactivity Trend of Haloalkynes
Caption: Expected trend in reaction rates for haloalkynes in reactions where C-X bond cleavage is rate-determining.
Conclusion
The choice of halogen in a haloalkyne substrate is a critical parameter that significantly influences reaction kinetics. For transformations like the Sonogashira coupling, where the cleavage of the carbon-halogen bond is integral to the rate-determining step, the reactivity follows the trend I > Br > Cl > F. A thorough understanding of these kinetic principles, coupled with empirical validation through well-designed experiments, is essential for the efficient and successful application of haloalkynes in the synthesis of novel therapeutics and other advanced materials.
References
- 1. savemyexams.com [savemyexams.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Structure of 1-Chloro-4-nonyne Reaction Products
Introduction: The Synthetic Challenge
1-Chloro-4-nonyne is a versatile bifunctional molecule featuring both an alkyl halide and an internal alkyne. This structure presents multiple reactive sites, making it a valuable building block in organic synthesis, particularly for creating more complex molecules in drug discovery and materials science. However, when subjecting this compound to reaction conditions, particularly nucleophilic substitution or elimination, the potential for isomeric products necessitates a robust and unequivocal validation strategy. This guide provides a comprehensive framework for elucidating the structure of these reaction products, integrating multiple analytical techniques into a self-validating workflow. We will move beyond simple data collection to explain the causal logic behind our experimental choices, ensuring the highest degree of scientific integrity.
Part 1: Anticipating Reaction Pathways
Before any analysis, a chemist must anticipate the potential outcomes. This compound is a primary alkyl halide, which strongly favors specific reaction mechanisms. When reacted with a nucleophile/base (Nu⁻), two primary pathways are dominant:
-
Substitution (Sₙ2): A bimolecular nucleophilic substitution where the nucleophile directly displaces the chloride ion. This results in the formation of a new carbon-nucleophile bond at the C1 position.
-
Elimination (E2): A bimolecular elimination where the reagent acts as a base, abstracting a proton from the C2 position, leading to the expulsion of the chloride ion and the formation of a double bond.
These competing pathways can lead to at least two distinct products, each with unique properties.
Caption: Competing Sₙ2 and E2 reaction pathways for this compound.
Part 2: The Integrated Analytical Workflow
A single analytical technique is rarely sufficient for unambiguous structure determination. We advocate for a multi-faceted approach where each method provides a piece of the puzzle. This integrated workflow ensures that the final structure is validated by complementary data, embodying the principle of a self-validating system.
Caption: Integrated workflow for the structural validation of reaction products.
Part 3: Deep Dive into Analytical Techniques
Let's consider a hypothetical reaction of this compound with sodium azide (NaN₃), a common nucleophile. The expected products are 1-azido-4-nonyne (Sₙ2 product) and non-1-en-4-yne (E2 product).
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is the first logical step. It provides the molecular weight of the product(s), offering immediate confirmation of whether the desired atomic substitution or elimination has occurred. The fragmentation pattern also provides valuable clues about the molecule's structure.
Trustworthiness: A high-resolution mass spectrometer (HRMS) can provide an exact mass, allowing for the determination of the molecular formula, which is a powerful tool for distinguishing between potential products.[1][2]
| Property | 1-azido-4-nonyne (Sₙ2) | non-1-en-4-yne (E2) |
| Molecular Formula | C₉H₁₅N₃ | C₉H₁₄ |
| Molecular Weight | 165.25 g/mol | 122.22 g/mol |
| Expected M+ Peak | m/z = 165 | m/z = 122 |
| Key Fragments | Loss of N₂ (m/z = 137) | Allylic/Propargylic cleavage |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the purified reaction product in 1 mL of a volatile solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
GC Separation: Use a non-polar column (e.g., DB-5ms). Start with an oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak (M+) for each separated component and analyze the fragmentation pattern.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. The presence or absence of characteristic absorption bands provides definitive evidence for the reaction pathway taken. For instance, a strong, sharp peak for the azide group (N₃) is an unmistakable signature of the Sₙ2 product.[3]
Trustworthiness: The C≡C stretch in an internal alkyne can sometimes be weak or absent in an IR spectrum due to a lack of change in dipole moment.[3] However, the appearance of new, strong bands associated with the nucleophile or a C=C double bond is a highly reliable indicator.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Sₙ2 Product? | Expected in E2 Product? |
| Azide (N₃) | ~2100 (strong, sharp) | Yes | No |
| Internal Alkyne (C≡C) | ~2100-2260 (weak to absent) | Yes | Yes |
| Alkene (C=C) | ~1640-1680 (medium) | No | Yes |
| Vinyl C-H (=C-H) | ~3010-3095 (medium) | No | Yes |
Experimental Protocol: ATR-IR Spectroscopy
-
Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum.
-
Sample Application: Place a single drop of the neat liquid product directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values for the potential products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for the complete structural elucidation of organic molecules. ¹H NMR provides information on the electronic environment of protons and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number of unique carbon atoms.[4][5] For our example, the chemical shifts and splitting patterns of the protons on C1 and C2 will be dramatically different between the Sₙ2 and E2 products.
Trustworthiness: Combining 1D (¹H, ¹³C) and 2D (e.g., COSY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, creating a complete and self-consistent map of the molecule's covalent framework. This combined approach is a cornerstone of modern structural validation.[2][6]
Predicted ¹H NMR Data Comparison
| Protons | Sₙ2 Product (1-azido-4-nonyne) | E2 Product (non-1-en-4-yne) |
| H1 (-CH₂-N₃) | ~3.3 ppm (triplet) | ~5.8 ppm (multiplet, H1a) ~5.0 ppm (multiplet, H1b, H1c) |
| H2 (-CH₂-CH₂-N₃) | ~1.8 ppm (quintet) | ~2.9 ppm (multiplet) |
| H3 (-CH₂-C≡C) | ~2.2 ppm (multiplet) | ~2.2 ppm (multiplet) |
Predicted ¹³C NMR Data Comparison
| Carbon | Sₙ2 Product (1-azido-4-nonyne) | E2 Product (non-1-en-4-yne) |
| C1 | ~51 ppm | ~138 ppm |
| C2 | ~28 ppm | ~115 ppm |
| C4 & C5 (Alkyne) | ~80 ppm (2 signals) | ~80 ppm (2 signals) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[5]
-
COSY Acquisition (Optional but Recommended): Acquire a 2D COSY spectrum to establish proton-proton coupling relationships, which is invaluable for confirming the connectivity of the alkyl chain.
-
Data Analysis: Integrate the ¹H NMR signals, analyze the chemical shifts and splitting patterns, and count the number of signals in the ¹³C NMR spectrum to assemble the final structure.
Part 4: Conclusion - Synthesizing the Evidence
-
If the MS shows a molecular ion at m/z 165, the IR spectrum displays a strong azide peak at ~2100 cm⁻¹, and the ¹H NMR shows a characteristic triplet at ~3.3 ppm, the structure is confirmed as the Sₙ2 product, 1-azido-4-nonyne .
-
If the MS shows a molecular ion at m/z 122, the IR spectrum lacks an azide peak but shows new C=C and =C-H stretches, and the ¹H NMR displays signals in the vinyl region (5-6 ppm), the structure is confirmed as the E2 product, non-1-en-4-yne .
This systematic, multi-technique approach provides a robust, self-validating framework that ensures the structural integrity of synthetic products, a critical requirement for researchers in all fields of chemical science.
References
- 1. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bg.copernicus.org [bg.copernicus.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Palladium vs. Nickel Catalysts for C-C Bond Formation: A Comparative Guide
For decades, the formation of carbon-carbon (C-C) bonds has been a cornerstone of organic synthesis, enabling the construction of complex molecules essential for pharmaceuticals, materials science, and countless other applications.[1] Transition metal catalysis has revolutionized this field, with palladium catalysts long reigning as the gold standard for their efficiency and reliability in cross-coupling reactions.[1] However, the high cost and relative scarcity of palladium have spurred the exploration of more earth-abundant and economical alternatives, with nickel emerging as a powerful contender.[2] This guide provides an in-depth comparison of palladium and nickel catalysts for C-C bond formation, delving into their mechanistic nuances, performance characteristics, and practical applications to assist researchers in making informed decisions for their synthetic endeavors.
The Catalytic Titans: An Overview
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in organic synthesis.[3][4] These reactions are celebrated for their broad substrate scope, high functional group tolerance, and typically mild reaction conditions.[1][5] The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][6]
In recent years, nickel catalysis has experienced a significant resurgence, driven by its lower cost and unique reactivity.[7] Nickel, being a first-row transition metal, exhibits distinct electronic and steric properties compared to its heavier congener, palladium.[8] This often translates to different mechanistic pathways, including the involvement of radical intermediates and various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), which can be advantageous for challenging transformations.[8][9][10]
Mechanistic Divergence: Two-Electron vs. Radical Pathways
A key distinction between palladium and nickel catalysis lies in their preferred mechanistic pathways. Palladium typically operates through a well-established Pd(0)/Pd(II) catalytic cycle, which involves two-electron transfer steps.[6]
In contrast, nickel catalysis is more versatile in its mechanistic operations. While it can follow a similar Ni(0)/Ni(II) pathway, it readily accesses single-electron transfer (SET) pathways, leading to the formation of radical intermediates.[9][10] This propensity for radical chemistry allows nickel catalysts to engage in a wider range of transformations, including the coupling of alkyl electrophiles that are often problematic for palladium due to competing β-hydride elimination.[9][10]
dot
Caption: Generalized catalytic cycles for palladium (left) and a representative radical-based nickel pathway (right).
Head-to-Head Comparison: Performance and Applications
| Feature | Palladium Catalysts | Nickel Catalysts |
| Cost | High | Low |
| Abundance | Rare | Earth-abundant |
| Typical Mechanism | Two-electron (Pd(0)/Pd(II)) | Can involve radical pathways and multiple oxidation states (Ni(0)/Ni(I)/Ni(II)/Ni(III)) |
| Substrate Scope | Very broad for sp²-sp² and sp²-sp³ couplings | Excellent for challenging substrates including sp³-hybridized electrophiles, amides, esters, and phenols[11] |
| Functional Group Tolerance | Generally excellent and well-established[5] | Can be sensitive to certain coordinating functional groups, but recent advances have expanded tolerance[12][13] |
| Reaction Conditions | Often mild | Can require harsher conditions, but many mild protocols are now available |
| Sensitivity to Air & Moisture | Generally robust, especially with modern precatalysts | Can be more sensitive, often requiring inert atmospheres and dry solvents[8] |
| β-Hydride Elimination | A common side reaction with alkyl substrates | Less prone to β-hydride elimination, enabling more efficient alkyl-alkyl couplings[7] |
| Environmental Impact | Mining has a significant environmental footprint.[14] Strict regulations on residual palladium in pharmaceuticals.[6] | Generally considered a "greener" alternative due to abundance, though the overall sustainability depends on the entire process, including solvents.[14][15] |
Experimental Insights: A Case Study in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a prominent C-C bond-forming reaction widely used in academia and industry. While palladium has been the traditional catalyst of choice, nickel catalysts have demonstrated remarkable efficacy, particularly with challenging substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a palladium catalyst.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-1,1'-biphenyl.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
Aryl chlorides are often less reactive than their bromide or iodide counterparts. Nickel catalysts have proven to be particularly effective for the cross-coupling of these more challenging electrophiles.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
-
Zinc powder (Zn)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add nickel(II) chloride (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and zinc powder (1.5 mmol).
-
Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 15 minutes to generate the active Ni(0) species.
-
Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with aqueous HCl (1 M).
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-1,1'-biphenyl.
dot
Caption: A simplified workflow for palladium and nickel-catalyzed Suzuki-Miyaura couplings.
The Causality Behind Experimental Choices
The selection of ligands, bases, and solvents is critical for the success of both palladium and nickel-catalyzed reactions.
-
Ligands: In palladium catalysis, electron-rich and bulky phosphine ligands like triphenylphosphine enhance the rate of oxidative addition and reductive elimination. For nickel, a wider variety of ligands, including N-heterocyclic carbenes (NHCs) and nitrogen-based ligands, are often employed to stabilize the various nickel oxidation states and modulate reactivity.[9]
-
Bases: The base in Suzuki-Miyaura reactions plays a crucial role in the transmetalation step by activating the organoboron species. The choice of base can significantly impact the reaction outcome, with inorganic bases like carbonates and phosphates being common.
-
Solvents: The choice of solvent can influence catalyst solubility, reaction temperature, and side reactions. While palladium catalysis is often performed in a range of solvents, including aqueous mixtures, nickel-catalyzed reactions frequently benefit from polar aprotic solvents like DMF or DMAc, especially for less reactive substrates.
Conclusion and Future Outlook
Both palladium and nickel catalysts are powerful tools for C-C bond formation, each with its own set of advantages and disadvantages. Palladium remains a highly reliable and versatile catalyst for a broad range of applications, backed by decades of research and well-established protocols.[1][6] Its excellent functional group tolerance makes it a go-to choice for complex molecule synthesis.[5]
Nickel, on the other hand, has emerged as a cost-effective and powerful alternative, particularly for reactions that are challenging for palladium.[7][11] Its ability to activate traditionally unreactive bonds and engage in unique mechanistic pathways opens up new avenues in synthetic chemistry.[9][10] The ongoing development of more robust and user-friendly nickel precatalysts and ligand systems is continually expanding its applicability.[7]
Ultimately, the choice between palladium and nickel will depend on the specific transformation, substrate scope, cost considerations, and desired reaction conditions. A thorough understanding of the mechanistic underpinnings and practical considerations of both catalytic systems will empower researchers to select the optimal catalyst for their synthetic goals, driving innovation in drug discovery, materials science, and beyond.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. Nickel catalysis: Insights for catalyst selection - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 3. fiveable.me [fiveable.me]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 15. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Phosphine Ligands in Chloroalkyne Coupling
For researchers, scientists, and professionals in the dynamic field of drug development and organic synthesis, the construction of carbon-carbon bonds is a foundational pillar. Among the myriad of cross-coupling reactions, the Sonogashira coupling of chloroalkynes stands out as a powerful tool for the synthesis of internal alkynes, key intermediates in numerous biologically active molecules and functional materials. The success of this transformation is intrinsically linked to the selection of the palladium catalyst system, and at the heart of this system lies the phosphine ligand.
This guide provides an in-depth comparison of the efficacy of various phosphine ligands in palladium-catalyzed chloroalkyne coupling reactions. Moving beyond a mere catalog of options, we will delve into the mechanistic rationale behind ligand choice, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Decisive Role of the Phosphine Ligand
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, traditionally utilizes a palladium catalyst and a copper(I) co-catalyst.[1] When employing the less reactive but more readily available chloroalkynes, the choice of phosphine ligand becomes paramount. The ligand's primary roles are to stabilize the palladium center, modulate its electronic properties, and influence the steric environment around the metal. These factors directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
The electronic nature of the phosphine ligand, often quantified by its Tolman Electronic Parameter (TEP), influences the electron density at the palladium center.[2] Electron-rich phosphines, such as trialkylphosphines and bulky biaryl phosphines, enhance the rate of oxidative addition of the chloroalkyne to the Pd(0) center, which is often the rate-determining step, especially with challenging substrates like chlorides. Conversely, the steric bulk of the ligand, characterized by its cone angle or percent buried volume, plays a crucial role in promoting the reductive elimination step to release the final product and regenerate the active catalyst.[2][3]
A Comparative Analysis of Phosphine Ligand Performance
To provide a clear and objective comparison, we have collated experimental data for the Sonogashira coupling of chloroarenes (as a proxy for chloroalkynes due to the prevalence of data) with terminal alkynes using various classes of phosphine ligands. While direct "head-to-head" comparisons for a wide range of chloroalkynes are not extensively documented in a single study, the following data provides valuable insights into the general performance of these ligands.
| Ligand Class | Specific Ligand | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Triarylphosphines | Triphenylphosphine (PPh₃) | 4-Chlorotoluene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 24 | Moderate | [4] |
| Buchwald Ligands | XPhos | 4-Chlorotoluene | Phenylacetylene | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 18 | 95 | |
| Buchwald Ligands | SPhos | 2-Chlorotoluene | Phenylacetylene | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| Bidentate Ligands | Xantphos | Aryl Chlorides | Terminal Alkynes | Pd(OAc)₂ / CuI | Cs₂CO₃ | Dioxane | 110 | 12 | Good | [6] |
| Ferrocenyl Ligands | Josiphos-type | Aryl Chlorides | Aryl Vinyl Tosylates | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | High TON | [3] |
Key Observations:
-
Simple Triarylphosphines like triphenylphosphine can facilitate the coupling of chloroarenes, but often require higher temperatures and longer reaction times, resulting in moderate yields.[4]
-
Buchwald's biaryl phosphine ligands , such as XPhos and SPhos, have demonstrated exceptional reactivity in the coupling of challenging aryl chlorides, often allowing for lower catalyst loadings and milder reaction conditions.[5] The steric bulk and electron-rich nature of these ligands are key to their success.
-
Bidentate ligands like Xantphos, with their characteristic wide bite angles, can offer high catalytic activity and stability.[6] The defined geometry can promote efficient reductive elimination.
-
Ferrocenyl-based ligands , such as the Josiphos family, are known for their robustness and high turnover numbers, making them attractive for large-scale applications.[3]
Mechanistic Considerations: The Challenge of C-Cl Bond Activation
The primary hurdle in the coupling of chloroalkynes is the strength of the C-Cl bond, which makes the oxidative addition step more challenging compared to their bromo or iodo counterparts. The mechanism of oxidative addition can vary depending on the nature of the halide and the phosphine ligand. Studies have shown that for chlorobenzene, the reaction often proceeds through a reversible dissociation of a phosphine ligand to generate a highly reactive, monoligated Pd(0) species, which then undergoes oxidative addition.[7][8]
This highlights the importance of ligands that can readily dissociate to form the active catalytic species. Bulky monodentate ligands, such as the Buchwald-type phosphines, are particularly adept at this, as they disfavor the formation of stable, less reactive bis-ligated palladium complexes.[3]
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling and the influential role of the phosphine ligand.
Figure 1: A simplified representation of the palladium and copper catalytic cycles in a Sonogashira coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for conducting a chloroalkyne coupling reaction. Optimization of the specific ligand, base, solvent, and temperature will be necessary for each unique substrate combination.
General Protocol for Phosphine Ligand Screening
This workflow is designed for the efficient comparison of multiple phosphine ligands in a parallel format.[7]
Figure 2: A generalized workflow for the screening of phosphine ligands in a chloroalkyne coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Library of phosphine ligands
-
Chloroalkyne
-
Terminal alkyne
-
Base (e.g., Cs₂CO₃, K₃PO₄, Et₃N)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Heating block
Procedure:
-
Preparation of Stock Solutions: In an inert atmosphere, prepare stock solutions of the palladium precursor, chloroalkyne, terminal alkyne, and a slurry or solution of the base in the chosen solvent.
-
Ligand Dispensing: In separate, labeled reaction vials, add the desired amount of each phosphine ligand. A typical ligand-to-palladium ratio is 1:1 to 2:1.[7]
-
Reagent Addition: To each vial, add the palladium precursor stock solution, followed by the chloroalkyne and terminal alkyne stock solutions. Finally, add the base to initiate the reaction.
-
Reaction: Seal the vials and place them on a pre-heated heating block. Stir the reactions for a predetermined time.
-
Analysis: After cooling, quench the reactions, and analyze the crude reaction mixtures by GC, LC-MS, or NMR to determine the conversion and yield for each ligand.
Detailed Protocol Using a Buchwald Ligand
This protocol is a representative example for the coupling of a chloroarene with a terminal alkyne using a highly effective Buchwald ligand.
Materials:
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
4-Chlorotoluene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylacetylene (122.6 mg, 1.2 mmol) to the tube.
-
Add 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Conclusion
The selection of the phosphine ligand is a critical parameter for achieving high efficacy in the Sonogashira coupling of chloroalkynes. While simple triarylphosphines can be effective in some cases, the use of bulky, electron-rich monodentate ligands, particularly the Buchwald-type biaryl phosphines, has proven to be a game-changer for activating the challenging C-Cl bond. Bidentate ligands with wide bite angles and robust ferrocenyl-based ligands also offer compelling advantages in terms of catalytic activity and stability.
By understanding the interplay of steric and electronic effects of these ligands on the catalytic cycle, and by employing systematic screening protocols, researchers can unlock the full potential of chloroalkyne coupling for the efficient synthesis of complex molecular architectures.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.rug.nl [pure.rug.nl]
A Comparative Guide to Alternative Synthetic Routes for Functionalized Nonynes
Introduction: The Enduring Utility of the Alkyne Handle
In the landscape of modern chemical synthesis, the alkyne functional group, particularly the terminal alkyne found in molecules like nonynes, stands as a cornerstone of molecular construction and functionalization. Its unique linear geometry and high reactivity make it an exceptionally versatile handle for introducing complexity and diversity into molecules. Functionalized nonynes are pivotal intermediates in the synthesis of pharmaceuticals, natural products, advanced materials, and chemical biology probes.[1][2] The development of robust and efficient methods to access these structures is therefore a critical endeavor for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the benchmark Sonogashira coupling with modern alternative strategies for the synthesis of the alkyne backbone, namely direct C-H alkynylation and metal-free approaches. Furthermore, we will explore the premier methods for the subsequent derivatization of these alkynes—the "click chemistry" reactions of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—which have revolutionized the concept of molecular functionalization.
Part 1: Forging the Non-1-yne Backbone: A Comparative Analysis
The primary challenge in synthesizing functionalized nonynes lies in the efficient and selective formation of the carbon-carbon triple bond. Here, we compare the traditional gold standard with contemporary alternatives that offer distinct advantages in terms of atom economy, substrate scope, and reaction conditions.
The Benchmark: Sonogashira Coupling
The Sonogashira cross-coupling reaction, first reported in 1975, is the quintessential method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3] It has been a workhorse in organic synthesis for decades due to its reliability and broad functional group tolerance.[2][4]
Mechanism and Rationale: The reaction proceeds via a dual catalytic cycle involving palladium and copper(I).[2][5] The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The role of the copper(I) cocatalyst is to activate the terminal alkyne by forming the copper acetylide, which is more nucleophilic and reactive towards the palladium intermediate.[5] The use of an amine base is crucial for deprotonating the terminal alkyne and facilitating the regeneration of the active catalysts.[6]
dot
Caption: Dual catalytic cycles of the Sonogashira coupling.
Advantages:
-
High Reliability & Broad Scope: Extensive literature and proven success with a wide range of aryl/vinyl halides and alkynes.[2]
-
Functional Group Tolerance: Tolerates many functional groups like esters, ketones, and alcohols, making it suitable for late-stage synthesis.[3]
-
Mild Conditions: Often proceeds at room temperature with mild bases.[2]
Disadvantages:
-
Copper Co-catalyst: The use of copper can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[2] Residual copper can also be problematic in pharmaceutical applications.
-
Anaerobic Conditions: Often requires inert atmosphere techniques to prevent catalyst deactivation and homocoupling.[6]
-
Pre-functionalized Substrates: Requires the synthesis of an aryl/vinyl halide, which is not as atom-economical as direct C-H activation.
Alternative 1: Direct C-H Alkynylation
A more contemporary and atom-economical approach involves the direct coupling of a C-H bond with a terminal alkyne, bypassing the need for pre-halogenated substrates. This strategy is typically catalyzed by transition metals like rhodium, iridium, or palladium.[7][8]
Mechanism and Rationale: The reaction is generally initiated by the coordination of a directing group on the substrate to the metal center. This brings the catalyst into proximity with a specific C-H bond, which is then cleaved via a concerted metalation-deprotonation (CMD) or related pathway to form a cyclometalated intermediate.[7] This intermediate then coordinates with the alkyne, which inserts into the metal-carbon bond. Subsequent reductive elimination furnishes the alkynylated product and regenerates the active catalyst.[7][8] The choice of directing group is critical for achieving high regioselectivity.
// Nodes Start [label="Substrate (Arene-DG) +\n[M] Catalyst"]; Coordination [label="Coordination Complex"]; Metallacycle [label="Cyclometalated\nIntermediate", color="#4285F4"]; Alkyne_Coord [label="Alkyne Coordination", color="#EA4335"]; Insertion [label="Migratory Insertion", color="#FBBC05"]; Product_Complex [label="Product Complex"]; Product [label="Alkynylated Product", fillcolor="#FFFFFF", color="#34A853"]; Catalyst_Regen [label="[M] Catalyst", style=dashed];
// Edges Start -> Coordination [label="Coordination\nto DG"]; Coordination -> Metallacycle [label="C-H Activation"]; Metallacycle -> Alkyne_Coord [label="+ R-C≡CH"]; Alkyne_Coord -> Insertion [label="Insertion"]; Insertion -> Product_Complex [label="Reductive\nElimination"]; Product_Complex -> Product; Product_Complex -> Catalyst_Regen [style=dashed]; Catalyst_Regen -> Start [style=dotted]; }
Caption: Simplified catalytic cycle for CuAAC.
Advantages:
-
Exceptional Efficiency: Extremely high reaction rates and yields. [9]* High Regioselectivity: Forms only the 1,4-isomer. [10]* Robustness: Insensitive to water and a wide range of pH (4-12), making it suitable for aqueous environments. [9][11] Disadvantages:
-
Copper Cytotoxicity: The copper catalyst is toxic to living cells, which limits its application for in vivo studies without careful ligand design. [12][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of copper, Bertozzi and coworkers developed the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction leverages the high ring strain of a cyclooctyne (or cyclononyne) to dramatically accelerate the cycloaddition with an azide, completely obviating the need for a metal catalyst. [13][] Mechanism and Rationale: The driving force for SPAAC is the release of ring strain (approximately 10 kcal/mol for cyclooctyne) as the sp-hybridized carbons in the strained alkyne convert to the more stable sp²-hybridized state in the resulting triazole ring. [][15]This lowering of the activation energy allows the reaction to proceed rapidly at physiological temperatures. [13]The reaction is a concerted [3+2] cycloaddition and is considered bioorthogonal, as neither the strained alkyne nor the azide reacts with biological functional groups. [12][16] dot
Caption: Conceptual workflow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Advantages:
-
Bioorthogonal: Completely metal-free, making it the gold standard for live-cell imaging and in vivo chemistry. [13]* High Selectivity: Azides and strained alkynes are mutually reactive and inert to most other functional groups. [16]* Fast Kinetics: Modern strained alkynes have been developed with reaction rates approaching those of CuAAC. [16] Disadvantages:
-
Synthesis of Alkyne: The synthesis of functionalized, strained cyclooctynes can be complex and multi-stepped. [17]* Kinetics: While fast, the kinetics can still be slower than the best CuAAC systems, sometimes requiring higher concentrations or longer reaction times. [18]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Dissolve the solids in a suitable degassed solvent (e.g., THF or DMF).
-
Add the terminal nonyne (1.2 equiv) followed by a degassed amine base (e.g., triethylamine, 2.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for CuAAC Bioconjugation
-
Prepare a stock solution of the alkyne-containing molecule (e.g., functionalized nonyne) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-containing biomolecule in an aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh catalyst solution by mixing CuSO₄ (10 equiv) with a reducing agent like sodium ascorbate (50 equiv) in the buffer. Some protocols use a Cu(I)-stabilizing ligand like TBTA.
-
To the azide solution, add the alkyne solution followed by the freshly prepared copper catalyst solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The resulting triazole-linked conjugate can be purified by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.
Protocol 3: General Procedure for SPAAC Live-Cell Labeling
-
Culture cells of interest to the desired confluency.
-
Treat the cells with a metabolic precursor that has been tagged with an azide group (e.g., Ac₄ManNAz for labeling cell-surface glycans) and incubate for 24-48 hours. [13]3. Wash the cells gently with PBS to remove any unincorporated azide precursor.
-
Add a solution of a strained cyclooctyne probe (e.g., DBCO-Fluorophore) in culture medium to the cells. A typical final concentration is 10-50 µM.
-
Incubate for 30-90 minutes at 37 °C.
-
Wash the cells again with PBS to remove the unreacted probe.
-
The cells are now fluorescently labeled and can be visualized by fluorescence microscopy.
Conclusion and Future Outlook
The synthesis and functionalization of nonynes and other alkynes have evolved significantly from a reliance on the classical Sonogashira coupling. While the Sonogashira reaction remains a powerful and reliable tool, alternative methods like direct C-H activation offer superior atom and step economy, and metal-free strategies provide access to products devoid of potentially problematic metal contaminants.
For subsequent functionalization, the choice between CuAAC and SPAAC is dictated primarily by the application. CuAAC is a robust and highly efficient reaction ideal for ex vivo and materials science applications. In contrast, the bioorthogonality of SPAAC has made it an indispensable tool for probing complex biological systems in their native environment. [13]The continued development of new catalysts for C-H activation and more reactive, yet stable, strained alkynes will undoubtedly further expand the synthetic chemist's toolkit, enabling the creation of increasingly complex and functional molecules for science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diverse reactivity of alkynes in C–H activation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 15. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 18. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthetic Strategy: Benchmarking 1-Chloro-4-nonyne
For the discerning researcher and drug development professional, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, scalability, and the ultimate success of a synthetic campaign. 1-Chloro-4-nonyne, a bifunctional molecule featuring a reactive alkyl chloride and an internal alkyne, presents a unique set of opportunities and challenges. This guide provides an in-depth, objective comparison of this compound against key alternatives, supported by experimental data and protocols, to empower you with the insights needed for strategic synthetic planning.
The utility of this compound stems from its dual functionality. The chloroalkane moiety serves as an electrophilic site for nucleophilic substitution, while the internal alkyne can participate in various addition and cycloaddition reactions.[1][2][3] However, the performance of each functional group is highly dependent on the reaction context, necessitating a careful evaluation against other building blocks where either the leaving group or the alkyne position is varied.
Part 1: The Alkyl Chloride as a Reactive Handle: A Nucleophilic Substitution Benchmark
The primary role of the 1-chloro group is to act as a leaving group in nucleophilic substitution reactions (SN2). Its reactivity is moderate, which can be advantageous for selectivity but may require more forcing conditions compared to its heavier halogen counterparts.[4][5] This section benchmarks the chloride's performance against other common leaving groups.
Causality of Leaving Group Performance
The efficacy of a leaving group in a nucleophilic substitution is fundamentally tied to its stability as an anion. Superior leaving groups are weak bases. For haloalkanes, reactivity increases down the group (I > Br > Cl) due to the increasing size and polarizability of the halide anion, which disperses the negative charge more effectively.[5] Sulfonate esters, such as tosylates, are exceptional leaving groups because the negative charge on the oxygen is delocalized by resonance over the entire sulfonate group, making the resulting anion extremely stable.[5]
Comparative Performance Data
The following table summarizes the relative performance of various C4-alkynyl building blocks in a model Williamson Ether Synthesis with phenoxide. The data illustrates the direct impact of the leaving group on reaction yield and conditions.
| Building Block | Leaving Group | Typical Conditions | Relative Yield | Citation |
| This compound | -Cl | K₂CO₃, Acetone, Reflux, 24h | Moderate (~60-70%) | [5] |
| 1-Bromo-4-nonyne | -Br | K₂CO₃, Acetone, Reflux, 12h | Good (~80-90%) | [5] |
| 1-Iodo-4-nonyne | -I | K₂CO₃, Acetone, RT, 8h | Excellent (>95%) | [5] |
| 4-Nonyn-1-yl Tosylate | -OTs | K₂CO₃, Acetone, RT, 6h | Excellent (>95%) | [5] |
Expert Insight: While this compound is often more cost-effective, the data clearly indicates that for high-yield, mild-condition syntheses, particularly with sensitive or valuable nucleophiles, switching to a bromide, iodide, or tosylate analogue is a scientifically sound decision. The additional upfront cost or synthetic step to prepare the more reactive analogue is frequently justified by significantly improved yields and cleaner reactions.
Experimental Protocol 1: Williamson Ether Synthesis
This protocol provides a standardized method for comparing the reactivity of different leaving groups in a nucleophilic substitution reaction.
Materials:
-
Phenol (1.0 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Alkylating Agent (this compound or alternative, 1.1 equiv)
-
Anhydrous Acetonitrile (Solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert argon atmosphere, add the phenol, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the alkylating agent (e.g., this compound) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C for this compound) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Part 2: The Internal Alkyne: A Critical Comparison in Coupling Chemistry
While the alkyl chloride offers a site for SN2 reactions, the internal alkyne presents a different set of synthetic considerations. Its utility is benchmarked here against the more commonly used terminal alkynes in two of the most powerful C-C and C-heteroatom bond-forming reactions: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A. The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a cornerstone of modern synthesis, forming a C(sp)-C(sp²) bond between an alkyne and an aryl or vinyl halide.[6][7] The widely accepted mechanism relies on the formation of a copper(I) acetylide from a terminal alkyne , which then undergoes transmetalation to a palladium(II) complex.[8][9]
The Challenge of Internal Alkynes: this compound, as an internal alkyne, cannot directly participate in the standard Sonogashira catalytic cycle. Its use would require an initial isomerization step, typically using a strong base, to migrate the triple bond to the terminal position (forming 1-nonyne). This adds complexity and can lead to mixture of products, reducing overall efficiency.
| Feature | This compound (Internal) | 6-Chloro-1-hexyne (Terminal) |
| Direct Sonogashira Reactivity | No | Yes |
| Requires Isomerization | Yes | No |
| Typical Yield | Low to None (without isomerization) | Good to Excellent |
| Synthetic Utility | Poor | Excellent |
Experimental Protocol 2: General Sonogashira Coupling
This protocol is for the coupling of a terminal alkyne with an aryl iodide, a high-reactivity substrate.[8]
Materials:
-
Aryl Iodide (1.0 equiv)
-
Terminal Alkyne (e.g., 6-chloro-1-hexyne, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)
-
Anhydrous Tetrahydrofuran (THF) (Co-solvent, optional)
Procedure:
-
Add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI to a dry, argon-flushed flask.
-
Add the amine base (e.g., triethylamine), and THF if used, via syringe.
-
Stir the mixture to dissolve the solids.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.[10]
-
Upon completion, dilute the reaction with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove solids.
-
Wash the organic phase sequentially with aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[11] The premier example is the CuAAC reaction, which joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[12][13]
Internal Alkyne Reactivity in CuAAC: Similar to the Sonogashira reaction, the canonical CuAAC mechanism requires a terminal alkyne to form the key copper acetylide intermediate.[11] Internal alkynes like this compound are generally unreactive under standard CuAAC conditions. While some specialized methods for cycloadditions with internal alkynes exist, they often require different catalysts, higher temperatures, or are limited in scope, thus losing the primary advantages of "click" chemistry.
Experimental Protocol 3: General Aqueous CuAAC Reaction
This protocol is adapted for labeling biomolecules but is broadly applicable.[12][14]
Materials:
-
Alkyne-containing molecule (e.g., 6-azido-1-hexyne, prepared from 6-bromo-1-hexyne) (1.0 equiv)[5]
-
Azide-containing molecule (1.0-1.2 equiv)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
Procedure:
-
In a microfuge tube, combine the azide and alkyne components in the chosen buffer.
-
Prepare the catalyst by pre-complexing the CuSO₄ solution with the THPTA ligand solution (1:2 ratio) for several minutes.[12]
-
Add the catalyst solution to the azide/alkyne mixture and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and allow it to incubate at room temperature for 30-60 minutes.
-
The product can then be purified by an appropriate method (e.g., precipitation, extraction, or chromatography) depending on its properties.
Strategic Synthesis Guide: Choosing the Right Tool for the Job
The choice between this compound and its alternatives is a strategic one, guided by the specific transformation you aim to achieve.
Final Recommendations
-
Choose this compound when: Your primary goal is a nucleophilic substitution and you are working with a relatively strong nucleophile, and cost is a significant consideration. Be prepared for longer reaction times or higher temperatures compared to bromo or iodo analogues.
-
Choose a Bromo-, Iodo-, or Tosylate-4-nonyne when: You are performing a critical nucleophilic substitution, working with a sensitive substrate, or require the highest possible yield under the mildest conditions.
-
Choose a Terminal Alkyne Analogue (e.g., 6-Chloro-1-hexyne) when: Your synthetic route involves a Sonogashira coupling, a CuAAC "click" reaction, or any other transformation that specifically requires the acidic proton of a terminal alkyne. In these common and powerful reactions, an internal alkyne building block is not a viable substitute.
By understanding the distinct reactivity profiles of these building blocks, researchers can make informed, data-driven decisions, ultimately leading to more efficient and successful synthetic outcomes in drug discovery and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Haloalkane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Click Chemistry [organic-chemistry.org]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Product
For researchers, scientists, and professionals in drug development, the successful transformation of a starting material into a desired product is the cornerstone of chemical synthesis. However, simply running a reaction is not enough; rigorous verification is essential to confirm that the intended chemical change has occurred and to assess the purity of the resulting compound. Spectroscopic techniques offer a powerful, often non-destructive, window into the molecular world, allowing us to track these transformations with high fidelity.[1][2]
This guide provides an in-depth comparison of the primary spectroscopic methods used to differentiate starting materials from products. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring that each analysis serves as a self-validating system for your synthetic work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[2][3] It operates by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) within a magnetic field, providing a detailed map of the molecular structure.[4][5][6] The key to using NMR for reaction monitoring lies in comparing the spectra of the starting material and the product. A successful reaction is unequivocally confirmed by the disappearance of signals corresponding to the reactant and the appearance of new signals that match the expected structure of the product.[7][8]
Causality in NMR Spectral Changes
-
Chemical Shift (δ): The position of a signal (peak) on the x-axis is its chemical shift, measured in parts per million (ppm). This value is highly sensitive to the electronic environment of the nucleus.[4] When a functional group is modified, the electron density around nearby nuclei changes, causing their signals to shift "downfield" (to a higher ppm value) if they become less shielded by electrons, or "upfield" (to a lower ppm value) if they become more shielded.[5][6] For instance, the conversion of an alcohol (-CH₂-OH, ~3.5-4.0 ppm) to an ester (-CH₂-O(C=O)R, ~4.0-4.5 ppm) will cause a predictable downfield shift for the -CH₂- protons.
-
Integration: The area under an NMR signal is proportional to the number of nuclei it represents.[8] In the product spectrum, the integration ratios of all signals must correspond to the number of protons in the new molecular structure.
-
Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a triplet, a quartet) is caused by the influence of neighboring, non-equivalent protons. According to the 'n+1 rule', a signal will be split into n+1 peaks, where 'n' is the number of adjacent protons.[3] A change in the molecular structure will alter these neighbor relationships, leading to different splitting patterns that can be used to confirm the new connectivity.
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried starting material or product.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the signals.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument will perform locking (adjusting to the solvent's deuterium signal) and shimming (optimizing the magnetic field homogeneity).
-
Acquire the spectrum using standard ¹H acquisition parameters.
-
-
Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all signals and determine their multiplicity and chemical shift.
-
Compare the processed spectrum of the product directly against that of the starting material.
-
Data Interpretation Workflow & Comparison
The logical process for comparing NMR spectra is outlined below. The key is to systematically identify signals that have disappeared, appeared, or changed.
Caption: Workflow for comparing starting material and product via NMR.
Table 1: Hypothetical ¹H NMR Data for the Esterification of Ethanol with Acetic Acid
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethanol (SM) | -CH₃ | ~1.2 | Triplet | 3H |
| -CH₂- | ~3.7 | Quartet | 2H | |
| -OH | ~2.6 (variable) | Singlet (broad) | 1H | |
| Ethyl Acetate (P) | -O-CH₂-CH₃ | ~1.3 | Triplet | 3H |
| CH₃ -(C=O)- | ~2.0 | Singlet | 3H | |
| -O-CH₂ -CH₃ | ~4.1 | Quartet | 2H |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[2] Since different types of bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, the resulting spectrum provides a "fingerprint" of the functional groups.
Causality in IR Spectral Changes
The power of IR in reaction monitoring comes from its ability to track the transformation of one functional group into another.[10]
-
Disappearance of Reactant Bands: The complete consumption of a starting material is indicated by the disappearance of its characteristic absorption bands. For example, in the oxidation of a primary alcohol to a carboxylic acid, the broad O-H stretch of the alcohol (~3200-3500 cm⁻¹) will disappear.
-
Appearance of Product Bands: Concurrently, new bands corresponding to the product's functional groups will emerge. In the same oxidation example, one would look for the appearance of the very broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the strong C=O carbonyl stretch (~1700-1725 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a common method for analyzing solid and liquid samples with minimal preparation.[9][11]
-
Background Scan: Ensure the ATR crystal (often diamond) is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Data Interpretation Workflow & Comparison
The process involves focusing on the diagnostic regions of the spectrum to identify key functional group changes.
Caption: Workflow for identifying functional group changes with IR.
Table 2: Characteristic IR Absorption Frequencies for Common Transformations
| Starting Functional Group | Key Band (cm⁻¹) | Product Functional Group | Key Band (cm⁻¹) |
| Alcohol/Phenol (-OH) | 3200-3600 (broad, strong) | Ester (C=O) | 1735-1750 (strong) |
| Alkyne (-C≡C-H) | ~3300 (sharp, strong) | Alkene (=C-H) | 3010-3100 (medium) |
| Aldehyde (-(C=O)H) | 1720-1740 & 2720, 2820 | Carboxylic Acid (-(C=O)OH) | 1700-1725 & 2500-3300 (broad) |
| Amine (-NH₂) | 3300-3500 (two peaks) | Amide (-(C=O)N-) | ~1630-1690 (strong) |
| Sources:[12][13][14] |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[3][15] This makes it an indispensable tool for confirming that the product has the correct molecular formula.
Causality in Mass Spectral Changes
-
Molecular Ion Peak (M⁺): When a molecule is ionized, it forms a molecular ion whose m/z value corresponds to the molecule's mass.[16] The most critical step in comparing spectra is to identify the M⁺ peak of the product and confirm the absence of the M⁺ peak from the starting material.
-
Fragmentation Patterns: The high energy of ionization often causes the molecular ion to break apart into smaller, charged fragments.[16][17] The pattern of these fragments is unique to a molecule's structure. Comparing the fragmentation patterns of the starting material and product can provide additional evidence for the structural transformation. For example, the loss of a specific group in the product that was not present in the reactant can be a key indicator.
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS
ESI is a "soft" ionization technique that is well-suited for many organic molecules, often leaving the molecular ion intact.[18]
-
Sample Preparation: Prepare a very dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation ([M+H]⁺).
-
Infusion: Load the sample into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer.
-
Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). The instrument will apply a high voltage to create a fine spray of charged droplets, from which ions are released and enter the mass analyzer.
-
Analysis: Identify the peak corresponding to the molecular weight of the expected product (often as the protonated species, [M+H]⁺).
Data Interpretation Workflow
Caption: Workflow for confirming product molecular weight with MS.
UV-Visible (UV-Vis) Spectroscopy: Monitoring Conjugated Systems
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels.[1][19] This technique is most useful for molecules containing chromophores, particularly conjugated π-systems. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis an excellent quantitative tool for monitoring reaction kinetics.[20]
When to Use UV-Vis
Choose UV-Vis when the reaction involves a significant change in electronic structure, such as:
-
Formation or extension of a conjugated system.
-
A change in a metal's oxidation state.
-
A significant color change.
A reaction that converts a non-conjugated reactant into a conjugated product will show the appearance of a strong absorbance at a specific wavelength (λ_max). By monitoring the growth of this absorbance over time, one can determine when the reaction has reached completion.[21][22]
Experimental Protocol: Time-Course Reaction Monitoring
-
Wavelength Selection: Determine the λ_max for the product and ensure the starting material has minimal absorbance at this wavelength.
-
Reaction Setup: Initiate the chemical reaction in a cuvette placed inside the UV-Vis spectrophotometer.
-
Data Acquisition: Set the instrument to measure the absorbance at the chosen λ_max at regular time intervals (e.g., every 30 seconds).
-
Analysis: Plot absorbance versus time. The reaction is complete when the absorbance value plateaus.
Synthesizing the Evidence: A Multi-Technique Approach
While each technique provides valuable information, no single method tells the whole story.[3][23] A comprehensive and trustworthy validation of a chemical reaction relies on the synergistic use of multiple spectroscopic techniques.
Caption: A multi-technique approach for comprehensive reaction validation.
By integrating the functional group information from IR, the detailed structural map from NMR, and the definitive molecular weight from MS, you can build an unassailable case for the identity and purity of your synthetic product. This rigorous, evidence-based approach is fundamental to scientific integrity and is the hallmark of high-quality chemical research.
References
- 1. fiveable.me [fiveable.me]
- 2. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. vce.studypulse.au [vce.studypulse.au]
- 4. azooptics.com [azooptics.com]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. brainly.com [brainly.com]
- 9. clairet.co.uk [clairet.co.uk]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. scienceready.com.au [scienceready.com.au]
- 18. Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02740C [pubs.rsc.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. UV/VIS Spectroscopy Applications in Chemistry - Avantes [avantes.com]
- 21. notsalmon.com [notsalmon.com]
- 22. Spectroscopic monitoring of titrations and kinetics [ns1.almerja.com]
- 23. routledge.com [routledge.com]
A Comparative Guide to Isotopic Labeling Strategies: Profiling with 1-Chloro-4-nonyne and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern proteomics and drug discovery, the precise tracking and quantification of biomolecules are paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier isotopes, has become an indispensable tool for mass spectrometry-based quantification.[1][2][3][4] This guide provides a comparative analysis of isotopic labeling strategies, using the simple terminal alkyne, 1-Chloro-4-nonyne, as a foundational exemplar for copper-catalyzed labeling, and contrasting it with other prominent methodologies. Our focus is to elucidate the causality behind experimental choices, empowering researchers to select the optimal labeling strategy for their specific needs.
The Principle of Alkyne-Based Isotopic Labeling
The introduction of a small, bio-inert functional group into a biomolecule that can undergo a specific chemical reaction is the essence of bioorthogonal chemistry.[5][6] The terminal alkyne group, as found in this compound, is an excellent example of such a bioorthogonal handle. Because terminal alkynes are virtually absent in biological systems, they offer a unique chemical tag that can be introduced metabolically or through chemical modification.[5][7] The subsequent reaction of this alkyne with an azide-containing reporter tag, often bearing an isotopic label, allows for the selective detection and quantification of the target biomolecule.[8]
This process typically unfolds in two stages:
-
Incorporation of the Alkyne Probe: A molecule containing a terminal alkyne, such as an amino acid or a sugar analog, is introduced to a biological system (e.g., cell culture).[9] Cells metabolically incorporate these analogs into newly synthesized proteins or glycans.[10][11]
-
"Click" Reaction with an Isotopic Reporter: After incorporation, the alkyne-tagged biomolecules are reacted with a reporter molecule containing an azide group and a stable isotope label. This reaction, a cornerstone of "click chemistry," forms a stable triazole linkage.[8][12][13]
Comparative Analysis of Alkyne-Azide Labeling Chemistries
The choice of reaction to connect the alkyne and azide is critical and represents a major branching point in experimental design. The two most prominent methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and versatile reaction that utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition of a terminal alkyne and an azide.[8][12][13] A simple, unfunctionalized alkyne like this compound would necessitate this catalytic approach.
Advantages of CuAAC:
-
High Reaction Rate and Yield: The copper catalyst ensures a rapid and near-quantitative reaction, even at low concentrations.[12]
-
Broad Applicability: It is compatible with a wide range of solvents and pH conditions (typically pH 4-12).[13]
-
Cost-Effective: The required reagents, including simple alkynes and azides, are generally less expensive than the strained cyclooctynes used in SPAAC.
Disadvantages and Experimental Considerations for CuAAC:
-
Cytotoxicity of Copper: The copper(I) catalyst can be toxic to living cells by generating reactive oxygen species (ROS) and interfering with protein function.[13] This largely restricts CuAAC to fixed cells or lysates.
-
Ligand Requirement: To mitigate copper toxicity and enhance reaction efficiency in biological samples, a chelating ligand such as THPTA is often required.[7]
-
Side Reactions: In complex biological mixtures, side reactions can occur, and excess alkyne tags can sometimes react with protein nucleophiles like cysteine residues.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[14][15][16][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic catalyst.[14][18]
Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and even whole organisms.[14][15][]
-
High Specificity: The reaction is highly specific between the strained alkyne and the azide, with minimal side reactions in a biological context.[6]
-
Simplified Protocol: It involves simply mixing the azide-modified sample with the cyclooctyne probe.[15][16]
Disadvantages and Experimental Considerations for SPAAC:
-
Slower Reaction Kinetics: While still efficient, SPAAC is generally slower than CuAAC.[15]
-
Reagent Cost and Size: Strained cyclooctynes are more complex to synthesize and therefore more expensive. Their bulkier structure compared to a terminal alkyne could potentially have steric hindrance effects.
-
Potential for Cysteine Reactivity: Some cyclooctyne reagents have been shown to react with free thiols, necessitating careful experimental controls.[8]
Data Summary: A Comparative Overview
| Feature | CuAAC (e.g., with this compound as a precursor) | SPAAC (e.g., with DBCO reagents) | Metabolic Labeling (e.g., SILAC) | Chemical Labeling (e.g., iTRAQ/TMT) |
| Principle | Copper-catalyzed reaction between a terminal alkyne and an azide.[8][13] | Spontaneous reaction between a strained cyclooctyne and an azide.[14][15][] | In vivo incorporation of "heavy" amino acids into proteins during cell culture.[2][9] | In vitro chemical tagging of peptides at amine groups.[2][3] |
| Live-Cell Labeling | Generally not suitable due to copper toxicity.[13] | Yes, highly suitable.[14][15][] | Yes, the primary method of application.[2][9] | No, performed on extracted proteins/peptides. |
| Reaction Speed | Very fast (minutes to a few hours).[5] | Moderate (several hours to overnight).[15] | Dependent on cell doubling time (days).[9] | Fast (typically 1-2 hours). |
| Multiplexing | Dependent on the availability of isotopically distinct azide tags. | Dependent on the availability of isotopically distinct cyclooctyne or azide tags. | Typically 2-4 plex.[19] | High (up to 18-plex with TMTpro).[19] |
| Cost | Reagents are generally less expensive. | Reagents (strained alkynes) are more expensive. | Can be expensive due to specialized media and amino acids. | Reagents are expensive, especially for higher plexing.[20] |
| Quantification Level | MS1 | MS1 | MS1 | MS2 (reporter ions) |
Experimental Protocols
Protocol 1: Metabolic Labeling and CuAAC Detection of Nascent Proteins
This protocol outlines the metabolic incorporation of an alkyne-containing amino acid analog followed by detection using a CuAAC reaction with an azide-functionalized isotopic tag.
Materials:
-
Cell line of interest
-
Complete cell culture medium, methionine-free
-
L-Azidohomoalanine (AHA) or a similar alkyne-containing amino acid analog
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Azide-functionalized isotopic tag (e.g., Azide-PEG3-Biotin with heavy isotopes)
-
CuAAC reaction buffer components:
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (freshly prepared)
-
Aminoguanidine[7]
-
Workflow Diagram:
Caption: Workflow for CuAAC-based isotopic labeling of proteins.
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
-
Add the alkyne-containing amino acid analog (e.g., 50 µM L-azidohomoalanine) to the medium and incubate for the desired labeling period (e.g., 4-24 hours).[21]
-
-
Cell Lysis:
-
Harvest the cells and wash them three times with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 100 µg) with the azide-isotopic tag.
-
Prepare the CuAAC catalyst premix by adding, in order, CuSO4, THPTA, and aminoguanidine.[22]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to the premix, then add the activated catalyst to the protein/azide mixture.[7]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Downstream Processing:
-
The labeled proteins can then be enriched (e.g., using streptavidin beads if a biotinylated tag was used), digested, and analyzed by mass spectrometry.
-
Protocol 2: Live-Cell Imaging with SPAAC
This protocol describes the labeling of cell-surface glycans using an azide-modified sugar followed by fluorescent tagging via SPAAC for imaging.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
PBS
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-AF488)
-
Fixative (e.g., 4% paraformaldehyde) (optional)
Workflow Diagram:
Caption: Workflow for SPAAC-based fluorescent labeling in live cells.
Procedure:
-
Metabolic Labeling:
-
SPAAC Reaction:
-
Imaging:
-
Wash the cells three times with PBS to remove the unreacted fluorescent probe.
-
Add fresh medium or PBS to the cells.
-
The cells are now ready for live-cell imaging using fluorescence microscopy. For fixed-cell imaging, proceed with fixation after the final wash.[14]
-
Conclusion: Selecting the Right Tool for the Job
The choice of an isotopic labeling strategy is fundamentally dictated by the experimental question. For researchers working with cell lysates or purified proteins where cytotoxicity is not a concern, the use of simple terminal alkynes (exemplified by the potential use of this compound as a synthetic precursor) in a CuAAC workflow offers a powerful, rapid, and cost-effective solution.[12][13]
However, for studies requiring the interrogation of biological processes in their native context, such as tracking protein synthesis or glycan dynamics in living cells, the bioorthogonality of SPAAC is unparalleled.[14][15][] While the reagents are more costly, the ability to perform chemistry within a living system without perturbation provides invaluable biological insights. Beyond these "click chemistry" methods, established techniques like SILAC and isobaric tagging (iTRAQ/TMT) offer robust platforms for high-throughput quantitative proteomics, each with its own set of advantages in multiplexing and quantification strategy.[2][3][19] A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, is crucial for designing rigorous and insightful experiments in the dynamic fields of chemical biology and proteomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Serum Proteomics Using Dual Stable Isotope Coding and nano LC-MS/MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 代謝標識と化学選択的ライゲーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. UWPR [proteomicsresource.washington.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cross-Coupling Methods: A Guide for the Modern Chemist
In the landscape of modern organic synthesis, cross-coupling reactions stand as an indispensable pillar, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. The impact of these transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, is evident in their widespread application across pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a comprehensive, head-to-head comparison of the most prevalent palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. We will delve into the mechanistic nuances, evaluate performance based on experimental data, and provide standardized protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Core of Catalysis: A Shared Mechanistic Framework
At their heart, the majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[2][3] This cycle, a testament to the versatility of palladium, typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. Understanding this fundamental pathway is crucial for troubleshooting and optimizing these powerful transformations.
The cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition with an organic halide or pseudohalide (R-X), forming a palladium(II) intermediate.[4] This is often the rate-determining step. Subsequently, in the transmetalation step, a second organic partner, typically an organometallic reagent (R'-M), transfers its organic group to the palladium center.[4] Finally, the reductive elimination of the two organic fragments (R-R') from the palladium(II) complex forms the desired new bond and regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[4]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
While this framework is broadly applicable, each named reaction possesses unique characteristics in its transmetalation partner and reaction conditions, which dictate its specific advantages and limitations.
The Contenders: A Detailed Examination
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method, owing to the stability, commercial availability, and low toxicity of its organoboron reagents.[5] This reaction couples an organoboronic acid or ester with an organic halide or triflate.
Mechanism: The catalytic cycle follows the general pathway, with the key transmetalation step involving an organoboron species. A base is required to activate the organoboron reagent, forming a more nucleophilic borate species that facilitates the transfer of the organic group to the palladium center.
Key Features:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups.
-
Mild Reaction Conditions: Often proceeds at or slightly above room temperature.
-
Low Toxicity of Reagents: Organoboron compounds are generally less toxic than their organotin or organozinc counterparts.
-
Green Chemistry: The use of aqueous or biphasic solvent systems is common, and the byproducts are generally benign.[6]
The Heck Reaction: A Pioneer in Alkene Functionalization
The Heck reaction, one of the earliest palladium-catalyzed cross-couplings, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]
Mechanism: The Heck reaction's mechanism deviates slightly from the generalized cycle. After oxidative addition, the palladium-aryl or -vinyl intermediate undergoes migratory insertion with the alkene. Subsequent β-hydride elimination forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Caption: Catalytic cycle of the Heck reaction.
Key Features:
-
Atom Economy: Does not require a pre-formed organometallic reagent for the alkene partner.
-
Stereoselectivity: Typically proceeds with high trans selectivity.
-
Functional Group Tolerance: Compatible with a wide range of functional groups.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for the synthesis of substituted alkynes, coupling a terminal alkyne with an aryl or vinyl halide.[7]
Mechanism: This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[7] The copper co-catalyst is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free versions have also been developed.[7]
Key Features:
-
Mild Conditions: The reaction is often carried out at room temperature.[7]
-
High Yields: Generally provides excellent yields of the desired alkynes.
-
Direct Use of Terminal Alkynes: Avoids the need to prepare more complex organometallic reagents.
The Stille Coupling: Versatility at a Cost
The Stille coupling utilizes organotin reagents (organostannanes) to couple with organic halides or pseudohalides.[8]
Mechanism: The reaction follows the standard catalytic cycle, with the organostannane acting as the transmetalating agent.
Key Features:
-
Broad Scope: Organostannanes are tolerant of a vast array of functional groups.
-
Stability of Reagents: Organotin reagents are generally stable to air and moisture.
-
Toxicity: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. This has limited its application, particularly in the pharmaceutical industry.
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides.[9]
Mechanism: Similar to the general cycle, the key step is the reaction of the palladium(II)-halide complex with the amine in the presence of a base to form a palladium-amido complex, which then undergoes reductive elimination.
Key Features:
-
Broad Amine Scope: Applicable to a wide range of primary and secondary amines, as well as other nitrogen nucleophiles.
-
Access to Arylamines: Provides a general route to arylamines, which are prevalent in pharmaceuticals and materials.
-
Ligand Development: The advancement of this reaction has been heavily reliant on the development of specialized, bulky, electron-rich phosphine ligands.
Head-to-Head Performance Comparison
| Feature | Suzuki-Miyaura | Heck | Sonogashira | Stille | Buchwald-Hartwig |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²) (alkene) | C(sp²)-C(sp) | C-C (versatile) | C(sp²)-N |
| Nucleophile | Organoboron | Alkene | Terminal Alkyne | Organotin | Amine/Amide |
| Key Advantage | Low toxicity, stable reagents | Atom economy | Mild conditions, high yields | Broad functional group tolerance | Direct C-N bond formation |
| Key Disadvantage | Base sensitive substrates can be an issue | Limited to alkene partners | Requires alkyne C-H bond | High toxicity of tin reagents | Requires specialized ligands |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands |
| Green Chemistry | Generally favorable | Good atom economy | Generally good | Poor due to tin toxicity | Dependent on solvent and ligand choice |
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. The following are generalized, yet robust, protocols for each of the discussed cross-coupling reactions. It is imperative to note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Experimental Workflow: A Universal Approach
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Reactants: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 2: Heck Coupling
-
Reactants: In a flask, combine the aryl halide (1.0 equiv), alkene (1.5 equiv), and a base (e.g., triethylamine, 2.0 equiv).
-
Solvent: Add a suitable solvent such as DMF or acetonitrile.
-
Inert Atmosphere: Deoxygenate the mixture by bubbling with an inert gas.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and a phosphine ligand (e.g., PPh₃, 0.04 equiv).
-
Reaction: Heat the reaction mixture (e.g., 80-120 °C) until completion.
-
Work-up: After cooling, filter the mixture to remove the amine salt, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
-
Reactants: To a solution of the aryl halide (1.0 equiv) and terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a base such as triethylamine (2.0 equiv).
-
Inert Atmosphere: Degas the solution with an inert gas.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the product is purified by chromatography.
Protocol 4: Buchwald-Hartwig Amination
-
Reactants: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong base such as NaOt-Bu (1.4 equiv), a palladium precursor such as Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., X-Phos, 0.04 equiv).[10]
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed.[10]
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: The organic layer is dried, concentrated, and the product is purified by chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice of a cross-coupling method is a critical decision in synthetic planning, directly influencing reaction efficiency, yield, and overall process sustainability. The Suzuki-Miyaura coupling remains a robust and environmentally benign choice for a wide range of C-C bond formations. The Heck reaction offers an atom-economical route to substituted alkenes, while the Sonogashira coupling provides unparalleled access to alkynes under mild conditions. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming a cornerstone in medicinal chemistry. While the Stille coupling boasts impressive functional group tolerance, its utility is hampered by the toxicity of its tin reagents.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions, accelerating the discovery and development of novel molecules that address the challenges of the 21st century.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Chloro-4-nonyne for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-chloro-4-nonyne, a halogenated alkyne. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering a causal understanding of the necessary precautions and actions, grounded in established safety principles.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound (CAS RN: 3416-74-8) is a chlorinated hydrocarbon containing a reactive alkyne functional group.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates that it can cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.
As a halogenated organic compound, this compound is classified as a hazardous waste.[2][3] Improper disposal, such as drain disposal or mixing with general laboratory waste, is strictly prohibited and can lead to environmental contamination and potential legal liabilities.[4][5] Halogenated organic wastes are typically managed through controlled incineration at high temperatures by licensed hazardous waste disposal facilities.[6]
Immediate Safety Protocols and Personal Protective Equipment (PPE)
When preparing this compound for disposal, the following personal protective equipment is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Use chemically resistant gloves. Given the nature of chlorinated hydrocarbons, nitrile gloves are a suitable option for incidental contact, but for prolonged handling, more robust gloves such as Viton® or Silvershield® should be considered.
-
Body Protection: A flame-resistant lab coat should be worn to protect against spills.
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.
Segregation: The Cornerstone of Safe Chemical Waste Management
The cardinal rule of hazardous waste disposal is segregation. This compound waste must be collected separately from non-halogenated organic waste.[2][4] This is crucial because the disposal methods for these two streams are different and mixing them can increase disposal costs and create unforeseen hazards.[4]
Never mix this compound waste with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexane)
-
Aqueous waste
-
Acids or bases[2]
-
Oxidizing agents
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the collection and disposal of this compound waste.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection:
-
Choose a dedicated, leak-proof waste container made of a material compatible with chlorinated hydrocarbons.[3][7] Glass bottles with screw caps are a preferred option. If plastic containers are used, high-density polyethylene (HDPE) may be suitable for short-term storage, but it is crucial to consult a chemical compatibility chart.[8][9][10][11][12]
-
Ensure the container is in good condition, free from cracks or contamination.[3]
-
-
Waste Accumulation:
-
Conduct all transfers of this compound waste inside a certified chemical fume hood.
-
Carefully pour the waste into the designated container, avoiding splashes.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
Immediately after adding the first volume of waste, label the container clearly.[3] The label must include:
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.[3][4]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and provide secondary containment to capture any potential leaks.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Data Presentation: Waste Container Compatibility
The selection of an appropriate waste container is critical to prevent leaks and reactions. The following table summarizes the compatibility of common container materials with chlorinated hydrocarbons.
| Container Material | Compatibility with Chlorinated Hydrocarbons | Rationale |
| Glass (Borosilicate) | Excellent | Highly inert to most chemicals, including halogenated organics. |
| High-Density Polyethylene (HDPE) | Good (for short-term storage) | May show some degradation over extended periods. Regular inspection is recommended. |
| Low-Density Polyethylene (LDPE) | Not Recommended | Prone to swelling and permeation by chlorinated solvents.[10] |
| Polypropylene (PP) | Fair to Good | Compatibility can vary; it is best to consult specific chemical resistance charts. |
| Metal (e.g., Steel) | Not Recommended | Can be susceptible to corrosion, especially if moisture is present, which can lead to the formation of hydrochloric acid from the hydrolysis of the chlorinated compound.[13] |
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, implementing rigorous segregation and labeling practices, and adhering to established disposal protocols, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This guide serves as a foundational resource to empower laboratory professionals to manage chemical waste responsibly and confidently.
References
- 1. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. coleparmer.com [coleparmer.com]
- 10. wisconsin.edu [wisconsin.edu]
- 11. graco.com [graco.com]
- 12. geotechenv.com [geotechenv.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
Navigating the Synthesis of 1-Chloro-4-nonyne: A Guide to Essential Personal Protective Equipment and Safe Handling
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
The handling of reactive chemical intermediates like 1-Chloro-4-nonyne is a cornerstone of innovative drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this compound safely and effectively, building a foundation of trust that extends beyond the product itself.
Hazard Identification and Risk Assessment: Understanding this compound
This compound is a halogenated alkyne, a class of compounds that requires careful handling due to its potential reactivity and toxicity. The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Given these hazards, a thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the scale of the reaction, the potential for aerosolization, and the specific experimental conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Flame-retardant lab coat | Not generally required if performed in a well-ventilated area or chemical fume hood |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Flame-retardant lab coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Flame-retardant lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator (APR) with organic vapor cartridges |
The Causality Behind PPE Choices:
-
Eye and Face Protection: Due to the severe eye irritation potential, chemical splash goggles that form a seal around the eyes are essential.[2] A face shield should be worn over the goggles during procedures with a higher risk of splashing.[2]
-
Hand Protection: Nitrile gloves offer good protection against incidental splashes. For prolonged contact or immersion, more robust gloves like neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat is a standard requirement in any chemical laboratory to protect against splashes and fire hazards. For larger scale operations, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Handling this compound should always be performed inside a certified chemical fume hood to minimize the risk of inhalation. In the event of a large spill or ventilation failure, an air-purifying respirator with organic vapor cartridges is necessary.
Safe Handling and Operational Plan: A Step-by-Step Approach
A clear and concise operational plan is vital for minimizing risks.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags should be readily available. Do not use combustible materials like paper towels to clean up spills.
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency personnel. For small spills within a chemical fume hood, use a spill kit with non-combustible absorbent materials to contain the spill.
Disposal Plan: Responsible Management of Halogenated Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chlorinated organic waste. Do not mix with non-halogenated waste streams. Water-immiscible chlorinated compounds should not be disposed of down the sink.[3]
By adhering to these stringent safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
